molecular formula C57H110O6 B179404 Tristearin CAS No. 68334-00-9

Tristearin

Katalognummer: B179404
CAS-Nummer: 68334-00-9
Molekulargewicht: 891.5 g/mol
InChI-Schlüssel: DCXXMTOCNZCJGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tristearin, also known as glyceryl tristearate, is a solid, non-polar triglyceride formed by the esterification of glycerol with three units of stearic acid . This compound is characterized by its polymorphic crystalline behavior, commonly exhibiting α, β', and β forms, each with distinct melting points and physicochemical properties that are critical for formulation stability and performance . As a Generally Recognized as Safe (GRAS) excipient, it is widely utilized in the pharmaceutical and nutraceutical fields for its biocompatibility and versatility in creating lipid-based drug delivery systems . In research and development, this compound is a fundamental material for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) aimed at sustained drug release and enhancing the bioavailability of poorly water-soluble active compounds . Its application is pivotal in studies targeting cancers such as glioblastoma, where it serves as a matrix for encapsulating chemotherapeutics like doxorubicin and carmustine, often with surface modifications to improve blood-brain barrier penetration . Furthermore, this compound-based microparticles, produced via solvent-free methods like spray congealing, are investigated for their ability to control the release profiles of encapsulated substances, from hydrophilic drugs to labile compounds . Its value also extends to foundational research, where it acts as a model lipid for exploring the impact of polymorphic transitions and the addition of liquid lipids on the structure, stability, and drug release behavior of solid lipid matrices . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not manufactured or certified for use in diagnostics, therapeutic applications, or any form of human consumption .

Eigenschaften

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047503
Record name Glyceryl tristearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tristearin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7659
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TG(18:0/18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether
Record name TRISTEARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8559 at 90 °C/4 °C
Record name TRISTEARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/
Record name TRISTEARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder, Colorless crystals or powder

CAS No.

555-43-1, 68334-00-9
Record name Tristearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tristearin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyceryl tristearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol tristearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cottonseed oil, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL TRISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6OCJ2551R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRISTEARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)
Record name TRISTEARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tristearin, a simple triglyceride derived from three units of stearic acid and a glycerol backbone, is a key component of many natural fats and oils. Its well-defined chemical structure and physical properties make it a valuable compound in various scientific and industrial applications, including as an excipient in pharmaceutical formulations, a standard in lipid analysis, and a component in the food and cosmetic industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound, presented in a format tailored for researchers and professionals in the scientific community.

Chemical Structure and Identification

This compound, systematically named propane-1,2,3-triyl tristearate, is a saturated triglyceride. The molecule consists of a central glycerol molecule esterified with three molecules of stearic acid, an 18-carbon saturated fatty acid.[1][2]

Molecular Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2,3-di(octadecanoyloxy)propyl octadecanoate[3]
Synonyms Glyceryl tristearate, Stearin, Trioctadecanoin[2][3]
CAS Number 555-43-1[1]
Molecular Formula C₅₇H₁₁₀O₆[1][3]
Molecular Weight 891.48 g/mol [4]
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC[3]
InChIKey DCXXMTOCNZCJGO-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a white, odorless, and tasteless powder at room temperature.[2][3] It exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point.[2]

Table 2: Physicochemical Data of this compound

PropertyValueConditions
Melting Point 55 °C (α-form), 65 °C (β'-form), 72.5 °C (β-form)[2]
Boiling Point 235 - 240 °C[5]18 mmHg
Density 0.8559 g/cm³[3]at 90 °C
Refractive Index 1.4385[3]at 80 °C
Solubility Insoluble in water.[3] Soluble in acetone, benzene, chloroform, and hot ethanol.[3][6]

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heat-transfer fluid like silicone oil.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is vortexed or agitated for a set period. Visual inspection determines if the solid has dissolved completely, partially, or not at all.

  • Quantitative Assessment (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the remaining this compound is determined. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and enhance the signal-to-noise ratio. Due to the long relaxation times of quaternary carbons, a longer relaxation delay may be necessary for accurate integration in quantitative ¹³C NMR.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation.

  • Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Chemical Reactivity: Hydrolysis

This compound, as an ester, can undergo hydrolysis to yield glycerol and three molecules of stearic acid. This reaction can be catalyzed by acid, base, or enzymes (lipases). Base-catalyzed hydrolysis is commonly known as saponification and is the fundamental reaction for soap making.

Hydrolysis of this compound:

Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound (C₅₇H₁₁₀O₆) Products + This compound->Products Water 3 H₂O (Water) Water->Products Glycerol Glycerol (C₃H₈O₃) Products->Glycerol Hydrolysis (Acid/Base/Enzyme) StearicAcid 3 Stearic Acid (C₁₈H₃₆O₂)

Caption: Hydrolysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound, a fundamental triglyceride. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a basis for its analysis and characterization in a laboratory setting. The visualizations of its structure and hydrolysis reaction offer a clear representation of its chemical nature. This comprehensive information is intended to support researchers, scientists, and drug development professionals in their work with this important lipid molecule.

References

An In-depth Technical Guide to Tristearin (CAS Number: 555-43-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tristearin (CAS 555-43-1), a triglyceride of significant interest in pharmaceutical sciences and material engineering. This document details its physicochemical properties, spectroscopic data, and toxicological profile. Furthermore, it offers in-depth experimental protocols for its synthesis, purification, and analysis, with a particular focus on its application in drug delivery systems.

Physicochemical and Spectroscopic Data

This compound, also known as glyceryl tristearate, is the triglyceride formed from one molecule of glycerol and three molecules of stearic acid.[1] It is a white, odorless powder commonly found in animal and vegetable fats.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application.

PropertyValueReferences
Molecular Formula C₅₇H₁₁₀O₆[2]
Molecular Weight 891.48 g/mol [2]
Appearance White powder or colorless crystals[2]
Odor Odorless[2]
Melting Point 55 °C (α-form), 64.5 °C (β'-form), 73 °C (β-form)[2]
Boiling Point 260 °C[3]
Density 0.8559 g/cm³ at 90 °C[2]
Solubility Insoluble in water; Soluble in benzene, chloroform, and hot ethanol.[2]
Vapor Pressure 5.4 x 10⁻¹⁷ mm Hg at 25 °C (Estimated)[2]
LogP 24 (Estimated)[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 1.2.1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignmentReferences
5.27mCH₂-CH-CH₂ (glycerol backbone)[2]
4.29, 4.15ddCH₂-O-C=O (glycerol backbone)[2]
2.32tα-CH₂ (next to C=O)[2]
1.62quintβ-CH₂[2]
1.25s (br)-(CH₂)₁₄-[2]
0.88tCH₃[2]

Table 1.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)AssignmentReferences
173.3, 172.9C=O (ester)[2]
68.9CH₂-CH-CH₂ (glycerol backbone)[2]
62.1CH₂-O-C=O (glycerol backbone)[2]
34.2, 34.0α-CH₂[2]
31.9-(CH₂)n-[2]
29.7 - 29.1-(CH₂)n-[2]
24.9-(CH₂)n-[2]
22.7-(CH₂)n-[2]
14.1CH₃[2]

Table 1.2.3: IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentReferences
2917, 2849C-H stretching (alkane)[4]
1745C=O stretching (ester)[4][5]
1465C-H bending (alkane)[4]
1160C-O stretching (ester)[5]

Table 1.2.4: Mass Spectrometry Data (EI-MS)

m/zInterpretationReferences
890[M]⁺ (Molecular Ion)[2]
607[M - C₁₇H₃₅COO]⁺[2]
341[C₁₇H₃₅COOCH₂CH(OCOC₁₇H₃₅)]⁺[2]
267[C₁₇H₃₅CO]⁺[2]

Toxicology and Safety Assessment

This compound is generally considered safe for use in cosmetics and as a food additive.[6] The following table summarizes key toxicological data.

EndpointResultSpeciesReferences
Acute Oral Toxicity (LD₅₀) > 20,000 mg/kgRat[2]
Skin Irritation Not a significant irritantRabbit[6]
Skin Sensitization Negative in repeated-insult patch testsHuman[6][7]
Eye Irritation Transient, mild to moderate irritation at 0.32% in a commercial productHuman[6]
Genotoxicity (Ames Test) Not mutagenic with or without metabolic activationS. typhimurium[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analysis, and application of this compound in drug delivery.

Synthesis of this compound via Esterification

This protocol describes the laboratory-scale synthesis of this compound from glycerol and stearic acid.

Materials:

  • Glycerol (1.0 eq)

  • Stearic Acid (3.3 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) as catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, stearic acid, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Recrystallization

This protocol details the purification of crude this compound.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot hexane.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the melting point of the purified this compound to assess its purity.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the solvent emulsification-evaporation method, a common technique for encapsulating lipophilic drugs.

Materials:

  • This compound

  • Drug to be encapsulated

  • Lecithin (as a co-surfactant)

  • Poloxamer 188 (as a surfactant)

  • Dichloromethane (organic solvent)

  • Deionized water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the lipophilic drug in dichloromethane.

  • In a separate beaker, dissolve lecithin and Poloxamer 188 in deionized water to form the aqueous phase.

  • Heat both the organic and aqueous phases to a temperature above the melting point of this compound (e.g., 75 °C).

  • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Continue stirring the emulsion at a lower speed on a magnetic stirrer and allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.

  • As the organic solvent is removed, the this compound precipitates, forming solid lipid nanoparticles.

  • Cool the SLN dispersion to room temperature.

In Vitro Drug Release Study using Dialysis Bag Method

This protocol outlines a common method for assessing the release of a drug from SLNs.

Equipment:

  • Dialysis bags (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)

  • Beakers

  • Magnetic stirrer

  • Thermostatically controlled water bath

  • UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

  • Hydrate the dialysis bag according to the manufacturer's instructions.

  • Place a known volume of the drug-loaded SLN dispersion into the dialysis bag and seal it.

  • Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Quantitative Analysis of this compound by HPLC-ELSD

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane

  • Gradient: A suitable gradient to elute the triglyceride (e.g., start with a high percentage of A, and gradually increase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • ELSD Nebulizer Temperature: 40 °C

  • ELSD Evaporator Temperature: 60 °C

  • Gas Flow Rate: 1.5 L/min (Nitrogen)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., chloroform/methanol mixture) at known concentrations.

  • Sample Preparation: Dissolve a known weight of the sample containing this compound in the same solvent as the standards.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Sample Analysis: Inject the sample solution and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Metabolic Fate

This compound, as a triglyceride, is primarily involved in lipid metabolism. Upon ingestion, it is hydrolyzed in the gastrointestinal tract by lipases into glycerol and stearic acid. These components are then absorbed by enterocytes and re-esterified to form triglycerides, which are packaged into chylomicrons for transport in the lymph and blood.

The metabolic fate of the absorbed fatty acids and glycerol is tightly regulated by hormonal signals, primarily insulin and glucagon. These hormones influence key enzymes involved in triglyceride synthesis (lipogenesis) and breakdown (lipolysis).[8] The intermediates of these pathways, such as diacylglycerol (DAG) and phosphatidic acid (PA), can also act as signaling molecules, influencing pathways like the protein kinase C (PKC) and mammalian target of rapamycin (mTOR) pathways.[9]

triglyceride_metabolism Insulin Insulin Lipogenesis Lipogenesis (Synthesis) Insulin->Lipogenesis stimulates Lipolysis Lipolysis (Breakdown) Insulin->Lipolysis inhibits Glucagon Glucagon Glucagon->Lipolysis stimulates Glucose Glucose Glycerol3P Glycerol-3-Phosphate Glucose->Glycerol3P This compound This compound (Triglyceride) Glycerol3P->this compound FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->this compound This compound->Lipolysis DAG Diacylglycerol (DAG) This compound->DAG intermediate Lipogenesis->this compound Glycerol Glycerol Lipolysis->Glycerol StearicAcid Stearic Acid (Fatty Acids) Lipolysis->StearicAcid Energy Energy Glycerol->Energy StearicAcid->Energy Signaling Cellular Signaling (e.g., PKC, mTOR) DAG->Signaling

Caption: Overview of this compound Metabolism and Signaling.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and logical relationships discussed in this guide.

synthesis_purification_workflow Start Start: Glycerol & Stearic Acid Esterification Esterification (p-TSA, Toluene, Reflux) Start->Esterification Neutralization Neutralization & Wash (NaHCO₃, Brine) Esterification->Neutralization Crude Crude this compound Recrystallization Recrystallization (Hot Hexane) Crude->Recrystallization Drying Drying & Concentration Neutralization->Drying Drying->Crude Filtration Vacuum Filtration Recrystallization->Filtration Pure Purified this compound Filtration->Pure

Caption: Workflow for the Synthesis and Purification of this compound.

sln_preparation_workflow OrganicPhase Organic Phase: This compound + Drug in Dichloromethane Heating Heat both phases (> Melting Point of this compound) OrganicPhase->Heating AqueousPhase Aqueous Phase: Surfactants in Water AqueousPhase->Heating Homogenization High-Speed Homogenization (Formation of o/w emulsion) Heating->Homogenization SolventEvaporation Solvent Evaporation (Stirring / Rotary Evaporator) Homogenization->SolventEvaporation SLN_Formation SLN Formation (this compound Precipitation) SolventEvaporation->SLN_Formation FinalDispersion Final SLN Dispersion SLN_Formation->FinalDispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

drug_release_workflow Start Start: Drug-loaded SLN Dispersion DialysisSetup Place SLNs in Dialysis Bag Start->DialysisSetup Immersion Immerse in Release Medium (37°C) DialysisSetup->Immersion Sampling Sample Release Medium at Time Intervals Immersion->Sampling over time Analysis Analyze Samples for Drug Content (HPLC or UV-Vis) Sampling->Analysis Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation ReleaseProfile Generate Drug Release Profile Calculation->ReleaseProfile

Caption: Workflow for In Vitro Drug Release Testing.

References

Glyceryl Tristearate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of glyceryl tristearate, with a primary focus on its molecular weight and chemical formula. This document serves as a critical resource, offering detailed experimental protocols and structured data to support research and development activities in pharmaceuticals and material science.

Core Physicochemical Data

Glyceryl tristearate, also known as tristearin, is a triglyceride formed from the esterification of glycerol with three units of stearic acid.[1] It is a common constituent of animal and vegetable fats and sees wide application in the food, cosmetic, and pharmaceutical industries as a formulation aid, lubricant, and release agent.[2]

The fundamental properties of glyceryl tristearate are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₇H₁₁₀O₆[1][3][4][5][6][7]
Molecular Weight 891.48 g/mol [1][3][4][5][6][7]
CAS Number 555-43-1[1][3][4][6][7]
Appearance White, microfine crystalline powder[2][3][7]
Melting Point 72-75 °C (β-form)[3][7]
Boiling Point 260 °C[3][7]

Logical Pathway: From Synthesis to Molecular Identity

The following diagram illustrates the logical relationship between the synthesis of glyceryl tristearate from its precursors and the resulting molecular formula and weight.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_properties Molecular Properties Glycerol Glycerol (C₃H₈O₃) Esterification Esterification Glycerol->Esterification StearicAcid Stearic Acid (x3) (C₁₈H₃₆O₂) StearicAcid->Esterification GT Glyceryl Tristearate Esterification->GT yields Water Water (x3) (H₂O) Esterification->Water by-product Formula Formula: C₅₇H₁₁₀O₆ GT->Formula has MW Molecular Weight: 891.48 g/mol Formula->MW determines

References

An In-depth Technical Guide to the Solubility of Tristearin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tristearin in various organic solvents. This compound, a triglyceride derived from three units of stearic acid, is a key component in many pharmaceutical and industrial formulations. Understanding its solubility is critical for optimizing manufacturing processes, ensuring product stability, and controlling drug delivery profiles. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the influence of this compound's polymorphic forms on its solubility characteristics.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, this compound exhibits higher solubility in non-polar and chlorinated hydrocarbon solvents and is sparingly soluble in polar solvents like ethanol at room temperature.[1][2] The presence of different crystalline forms (polymorphs) of this compound also affects its solubility, with each form displaying a distinct solubility curve.[2]

Below are tables summarizing the available quantitative solubility data for this compound in various organic solvents. It is important to note that much of the detailed historical data is presented in graphical form in the cited literature; the tables below represent an extraction and compilation of this information.

Table 1: Solubility of this compound in Non-Polar and Halogenated Solvents

SolventTemperature (°C)Solubility (wt %)Reference
Hexane20~2[2]
40~15[2]
60~60[2]
Benzene20~5[1][2]
40~30[1][2]
60~80[1][2]
Carbon Tetrachloride20~8[2]
40~40[2]
60~85[2]
ChloroformRoom TemperatureSoluble (100 mg/mL)[3]
Carbon DisulfideNot SpecifiedSoluble[1]

Table 2: Solubility of this compound in Polar Solvents

SolventTemperature (°C)SolubilityReference
AcetoneNot SpecifiedVery Soluble[4]
Ethyl Acetate20~1[2]
40~8[2]
60~45[2]
Ethanol (cold)Room TemperatureAlmost Insoluble/Insoluble[3][4]
Ethanol (hot)Near Boiling PointSoluble[1][3]

The Influence of Polymorphism on Solubility

This compound can exist in at least three different crystalline forms, known as polymorphs: α (alpha), β' (beta prime), and β (beta).[3][5][6] These polymorphs have different melting points, molecular packing, and, consequently, different solubilities.[1][7] The α-form is the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point.[5][6]

  • α-form: Melting point of approximately 54-55°C.[3][5] It is the most soluble form.

  • β'-form: Melting point of approximately 63.5-64.5°C.[3][5]

  • β-form: Melting point of approximately 72.7-73°C.[3][5] It is the least soluble form.

The solubility curves for this compound in a given solvent will differ for each polymorphic form, with the α-form exhibiting the highest solubility at a given temperature.[2] During solubility experiments, it is crucial to identify and control the polymorphic form of the this compound being studied, as transformations between forms can occur, leading to changes in solubility over time.[7]

G Logical Relationship of this compound Polymorphs cluster_1 Polymorphic Forms Least_Stable Least Stable Alpha α-form (Melting Point: ~54-55°C) Highest Solubility Most_Stable Most Stable Beta β-form (Melting Point: ~72.7-73°C) Lowest Solubility Beta_Prime β'-form (Melting Point: ~63.5-64.5°C) Alpha->Beta_Prime Transformation Beta_Prime->Beta Transformation

Caption: Polymorphic forms of this compound and their relative stability and solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental methods. The following are detailed protocols for commonly used techniques.

Isothermal Equilibrium (Shake-Flask) Method

This method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus and Materials:

  • Thermostatically controlled water bath or incubator shaker

  • Glass flasks or vials with airtight seals

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • This compound (of known polymorphic form)

  • Solvent of interest

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of flasks or vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or weight of the solvent to each flask.

  • Equilibration: Place the sealed flasks in the thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.

  • Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.

  • Analysis: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.

  • Data Reporting: Express the solubility as g/100g of solvent, wt%, or other appropriate units.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11][12]

Principle: A known mass of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Thermostatically controlled water bath

  • Erlenmeyer flasks

  • Analytical balance

  • Drying oven

  • Pre-weighed evaporating dishes or beakers

  • Filtration apparatus

  • This compound

  • Solvent of interest

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (steps 1-3).

  • Sampling: After allowing the excess solid to settle, carefully decant or filter a portion of the clear supernatant into a pre-weighed evaporating dish.

  • Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.

  • Drying to Constant Weight: Dry the residue to a constant weight by repeated cycles of heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

  • Calculation:

    • Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

    • Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

G Experimental Workflow for Solubility Determination cluster_0 Analytical Methods start Start prep Prepare Saturated Solution (Excess this compound + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Settling/Filtration) equilibrate->separate isothermal Isothermal Equilibrium Method separate->isothermal gravimetric Gravimetric Method separate->gravimetric analyze_iso Analyze Supernatant Concentration (e.g., HPLC, GC) isothermal->analyze_iso weigh_sol Weigh Aliquot of Saturated Solution gravimetric->weigh_sol calculate_iso Calculate Solubility analyze_iso->calculate_iso evaporate Evaporate Solvent weigh_sol->evaporate weigh_res Weigh Dried Residue evaporate->weigh_res calculate_grav Calculate Solubility weigh_res->calculate_grav end End calculate_iso->end calculate_grav->end

Caption: Workflow for determining the solubility of this compound using common experimental methods.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various industries, particularly in pharmaceuticals for the development of lipid-based drug delivery systems. This guide has provided a summary of the available quantitative solubility data, highlighting the strong dependence on solvent polarity and temperature. Furthermore, the significant impact of this compound's polymorphism on its solubility has been discussed. The detailed experimental protocols for the isothermal equilibrium and gravimetric methods offer a practical guide for researchers to accurately determine this compound solubility in their specific formulations. A thorough understanding and control of these factors are essential for the successful formulation and manufacturing of this compound-based products.

References

An In-depth Technical Guide to the Polymorphism of Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic behavior of tristearin (glyceryl tristearate), a saturated triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding and controlling the crystalline forms of this compound is critical for product stability, bioavailability, and performance. This document details the different polymorphic forms, their thermodynamic properties, transitional pathways, and the experimental methodologies used for their characterization.

Introduction to Polymorphism in this compound

This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, thermodynamic stabilities, and physicochemical properties.[1][2][3] The primary polymorphic forms of this compound are designated as α, β', and β, in order of increasing stability.[2][4] These forms differ in their subcell structures: the α-form has a hexagonal packing, the β'-form is orthorhombic, and the β-form is the most stable, with a triclinic subcell structure.[5][6] The transition between these forms is a critical factor in the manufacturing and storage of this compound-based products.[1][2] Recently, a new, even more stable triclinic polymorph, designated β1, has been identified.[5][7]

The Polymorphic Forms of this compound

The different crystalline forms of this compound are characterized by distinct thermal properties and crystallographic parameters. The metastable α-form is typically obtained by rapid cooling from the melt, while the more stable β' and β forms are achieved through slower cooling rates or during storage as the α-form transforms.[1][2][8]

Quantitative Data of this compound Polymorphs

The following table summarizes the key quantitative data for the known polymorphic forms of this compound, including a newly identified stable form (β1).

PolymorphCrystal SystemMelting Point (°C)Enthalpy of Fusion (J/g)
α (alpha) Hexagonal54 - 59.7[1][6][9]~145 (kJ/mol)[6]
β' (beta prime) Orthorhombic63.5 - 65[6][9]~143 (kJ/mol)[6]
β (beta) Triclinic72 - 73.5[4][9][10]~203 (kJ/mol)[6]
β2 (beta-2) Triclinic~73.8[11]-
β1 (beta-1) Triclinic75.7 ± 0.5[5][7]243.9 ± 10.5[5][7]

Polymorphic Transitions and Influencing Factors

The transformation of this compound from a less stable to a more stable form is a monotropic process, meaning the transformations are irreversible.[1][2] The rate of these transitions is influenced by several factors including temperature, time, and the presence of impurities or other lipids.[1][5] For instance, the addition of certain liquid lipids can promote the transition from the α-form to the stable β-form.[1][12]

Visualization of Polymorphic Transitions

The following diagram illustrates the typical transition pathways between the different polymorphic forms of this compound.

G Melt Melt Alpha α-form (Metastable) Hexagonal Melt->Alpha Fast Cooling BetaPrime β'-form (Metastable) Orthorhombic Alpha->BetaPrime Heating / Aging Beta β-form (Stable) Triclinic Alpha->Beta Direct Transition (Fast α to β) [1] BetaPrime->Beta Heating / Aging

Polymorphic transition pathways of this compound.

Experimental Protocols for Polymorph Characterization

The characterization of this compound polymorphs relies on several analytical techniques, with Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) being the most prominent.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the melting points and enthalpies of fusion of the different polymorphs.[14][15][16]

Typical Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[4]

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Thermal Program:

    • To observe the melting of the initial form, the sample is heated from ambient temperature (e.g., 20-25°C) to a temperature above the highest melting point (e.g., 90°C) at a controlled heating rate (e.g., 5 or 10°C/min).[1][4]

    • To study the formation of different polymorphs, a melt-crystallization protocol can be employed. The sample is first melted, then cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., 4°C) to induce crystallization of the α-form.[11] Subsequent heating will reveal the melting of the α-form and its potential recrystallization into more stable forms before their final melting.[1][11]

  • Data Analysis: The resulting thermogram is analyzed to determine the peak temperatures of melting (melting points) and the integrated area of the peaks (enthalpy of fusion).[4]

The following diagram illustrates a typical DSC workflow for analyzing this compound polymorphism.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Weigh Weigh Sample (2-5 mg) Seal Seal in Aluminum Pan Weigh->Seal Heat1 Initial Heating (e.g., 25°C to 90°C at 10°C/min) Seal->Heat1 Cool Controlled Cooling (e.g., to 4°C at 5°C/min) Heat1->Cool Heat2 Second Heating (e.g., to 90°C at 5°C/min) Cool->Heat2 Thermogram Analyze Thermogram Heat2->Thermogram MeltingPoint Determine Melting Points Thermogram->MeltingPoint Enthalpy Calculate Enthalpy of Fusion Thermogram->Enthalpy

Workflow for DSC analysis of this compound polymorphs.
Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. Each polymorphic form of this compound has a unique diffraction pattern.

Typical Experimental Protocol:

  • Sample Preparation: A thin layer of the powdered this compound sample is mounted on a sample holder.

  • Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Co Kα).

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded. A typical scan range is from 1.55° to 35.00° (2θ).[17]

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (d-spacing) and relative intensities of the diffraction peaks.[1] The short-spacing values in the wide-angle region (15–30° of 2θ) are characteristic of the specific polymorph.[1]

    • α-form: Characterized by a single strong reflection around 4.13-4.15 Å.[1][18]

    • β'-form: Shows two main peaks at approximately 3.8 Å and 4.2 Å.[18]

    • β-form: Exhibits a strong peak at around 4.6 Å, along with several other peaks.[18] The β2 form, for example, displays strong reflections at 4.61 Å, 3.86 Å, and 3.70 Å.[5] The new β1 form shows reflections at 4.57 Å, 3.84 Å, and a very strong one at 3.68 Å.[5]

Conclusion

The polymorphism of this compound is a complex phenomenon with significant implications for its application in various industries. A thorough understanding of the different crystalline forms, their thermodynamic properties, and the kinetics of their transformations is essential for controlling the quality and performance of this compound-based products. The combined use of analytical techniques such as DSC and PXRD provides the necessary tools for the comprehensive characterization of this compound's polymorphic behavior. The recent discovery of the β1 polymorph highlights that this is still an active area of research with the potential for further discoveries.

References

Melting point and thermal behavior of Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Melting Point and Thermal Behavior of Tristearin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triglyceride of stearic acid, is a fundamental component in numerous pharmaceutical and food applications. Its solid-state properties, particularly its complex thermal behavior and polymorphism, are of critical importance for product development, stability, and performance. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of this compound, with a focus on its polymorphic forms. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are presented, along with a consolidated summary of quantitative thermal data.

Introduction to this compound Polymorphism

This compound, or glyceryl tristearate, is a saturated triglyceride that exhibits polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing, which in turn affects its physical properties.[1] The three primary polymorphic forms of this compound are designated as α, β', and β.[2] These forms are monotropic, with the α-form being the least stable and the β-form being the most stable. The transformation between these forms is a critical factor in the manufacturing and stability of this compound-based products. Recently, a new, even more stable triclinic polymorph, denoted as β1, has been reported.

The polymorphic form of this compound influences key characteristics such as melting point, solubility, and mechanical properties.[3] Therefore, a thorough understanding and control of this compound's polymorphism are essential in fields like drug delivery, where it is used as a matrix for solid lipid nanoparticles, and in the food industry for controlling texture and mouthfeel.

Quantitative Thermal Data

The melting point and enthalpy of fusion are key parameters that differentiate the polymorphic forms of this compound. The following table summarizes the quantitative data gathered from various studies. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the heating rate.

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α (alpha) 54Not consistently reported due to rapid transformation
β' (beta prime) 65Not consistently reported due to transient nature
β (beta) 72.5219.6 ± 2
β2 ~73205.2 ± 8.8
β1 (newly reported) 75.7 ± 0.5243.9 ± 10.5

Note: The β2 form is the commonly known stable β form, while β1 is a more recently identified, highly stable polymorph.[4] The values for the β-form are in excellent agreement between adiabatic and DSC measurements, being (221.6 ± 1) J·g-1 and (219.6 ± 2) J·g-1 respectively.[5]

Experimental Protocols

The characterization of this compound's thermal behavior relies heavily on techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is a powerful tool for determining melting points, enthalpies of fusion, and observing polymorphic transitions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically to ensure a closed system. An empty, sealed aluminum pan is used as the reference.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, covering the temperature range of interest.

  • Thermal Program for Polymorph Identification:

    • To obtain the α-form:

      • Heat the sample to 90°C to erase any thermal history and hold for 5 minutes.

      • Cool the sample rapidly (e.g., at 50°C/min) to a low temperature (e.g., 20°C).[7]

      • Immediately start a heating scan, typically from 20°C to 90°C at a controlled rate (e.g., 5°C/min or 10°C/min).

    • To observe transitions:

      • A typical heating scan of the α-form will show an endothermic peak corresponding to its melting, followed by an exothermic peak representing the recrystallization into the more stable β' or β form, and finally, a higher temperature endothermic peak for the melting of the stable form.[3]

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic transition.

    • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

Powder X-ray Diffraction (XRD)

Powder XRD is a technique used to identify the crystalline phases of a material and to determine its crystal structure. Each polymorphic form of this compound has a unique diffraction pattern.

Methodology:

  • Sample Preparation:

    • The this compound sample is finely ground to a homogenous powder.

    • The powder is packed into a sample holder, ensuring a flat and smooth surface.

  • Instrument Setup:

    • A diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

    • Typical operating parameters are 40 kV and 30 mA.[8]

  • Data Collection:

    • The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

    • A scan speed of 2°/min is often employed.[7]

  • Data Analysis:

    • The resulting diffraction pattern (intensity vs. 2θ) is analyzed.

    • The different polymorphs are identified by their characteristic diffraction peaks:

      • α-form: A single strong reflection around a d-spacing of 4.15 Å.[3]

      • β'-form: Two strong reflections.

      • β-form: Characterized by a strong reflection at a d-spacing of approximately 4.6 Å.[3]

Polymorphic Transitions and Thermal Behavior

The thermal behavior of this compound is dictated by the transformations between its polymorphic forms. The following diagram illustrates the typical transition pathways upon heating.

Tristearin_Polymorphism Melt Molten this compound (>73°C) Alpha α-form (Metastable) Melt->Alpha Rapid Cooling (Quenching) Beta β-form (Stable) Melt->Beta Slow Cooling / Isothermal Crystallization Beta_prime β'-form (Metastable) Alpha->Beta_prime Heating (~54-65°C) Alpha->Beta Slow Heating / Annealing Beta_prime->Beta Further Heating (~65-73°C)

Caption: Polymorphic transitions of this compound upon heating and cooling.

When molten this compound is rapidly cooled or quenched, it crystallizes into the metastable α-form.[7] Upon subsequent heating, the α-form will melt and then recrystallize into the more stable β' and subsequently the most stable β-form. This is observed in DSC as a series of endothermic and exothermic events.[3] If the cooling from the melt is slow or involves an isothermal holding step at a temperature just below the melting point of the β-form, it is possible to directly crystallize the stable β-form.

Conclusion

The melting point and thermal behavior of this compound are complex and intrinsically linked to its polymorphism. A thorough understanding of the different crystalline forms (α, β', and β) and their transitions is paramount for scientists and researchers in drug development and other industries. The application of analytical techniques such as DSC and XRD, following detailed and controlled protocols, allows for the precise characterization and control of this compound's solid-state properties, ultimately leading to the development of stable and effective products.

References

The Science of Tristearin: A Technical Guide to its Natural Sourcing and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin (glyceryl tristearate) is a saturated triglyceride of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and food chemistry. Its unique physicochemical properties, such as a high melting point and stable crystalline structure, make it a valuable excipient in drug delivery systems, a hardening agent in various formulations, and a key component in the structure of many natural fats. This technical guide provides an in-depth exploration of the natural origins of this compound and the methodologies for its chemical synthesis, offering valuable insights for researchers and professionals in drug development and related fields.

Natural Sources of this compound

This compound is predominantly found in animal fats and certain tropical plant oils. The concentration of this compound in these natural sources can vary depending on factors such as the species, diet, and growing conditions.

Animal Fats

Beef Tallow: Beef tallow is a primary commercial source of this compound. The rendering of beef adipose tissue yields a fat that is rich in saturated fatty acids, with stearic acid being a major component. The this compound content in beef tallow contributes significantly to its solid nature at room temperature. The typical fatty acid composition of beef tallow includes approximately 14-19% stearic acid.

Plant-Based Fats

Several tropical plants produce fats with a notable this compound content, making them valuable vegetable-based sources.

Palm Oil Products (Palm Stearin): Palm oil itself is rich in palmitic acid. However, through a process called fractionation, the higher-melting-point components can be separated to produce palm stearin. While tripalmitin (PPP) is the most abundant triglyceride in palm stearin, it also contains a significant amount of other saturated triglycerides, including those containing stearic acid.

Cocoa Butter: A key ingredient in chocolate, cocoa butter is prized for its unique melting profile, which is largely dictated by its triglyceride composition. The predominant triglycerides in cocoa butter are monounsaturated, specifically POP (1,3-dipalmitoyl-2-oleoyl-glycerol), POS (1,3-palmitoyl-oleoyl-stearoyl-glycerol), and SOS (1,3-distearoyl-2-oleoyl-glycerol). While this compound (SSS) is present, it is typically found in smaller quantities compared to these other triglycerides. The presence of even small amounts of this compound can influence the crystallization behavior and physical properties of cocoa butter.

Shea Butter: Extracted from the nut of the African shea tree, shea butter is another important source of stearic acid-rich triglycerides. The relative proportions of stearic and oleic acid in shea butter can vary geographically, influencing its consistency. West African shea butter tends to have a higher stearic acid content, making it firmer. Shea stearin, the solid fraction of shea butter, has a higher concentration of stearic acid-containing triglycerides.[1]

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the approximate this compound or relevant stearic acid/triglyceride content in various natural sources. It is important to note that these values can exhibit considerable variation.

Natural SourceTypical Stearic Acid Content (%)Predominant TriglyceridesApproximate this compound (SSS) Content (% w/w)
Beef Tallow14 - 19%[1]Oleic, Palmitic, Stearic acid-containing triglyceridesVaries, contributes to high melting fraction
Palm Stearin4 - 6%POP, PPP, POOLow, but present in the trisaturated fraction
Cocoa Butter34.6%POS, SOS, POP[2]Low, contributes to the overall saturated fat profile
Shea Butter26 - 48%[3]Stearic and Oleic acid-containing triglyceridesVaries, higher in shea stearin fraction

Extraction of this compound from Natural Sources

The primary industrial method for isolating this compound and other high-melting point triglycerides from natural fats is fractional crystallization . This process leverages the differences in the melting points of various triglycerides.

Experimental Protocol: Dry Fractionation of Shea Butter for Stearin Enrichment

This protocol outlines a laboratory-scale method for enriching the stearin fraction from shea butter.

Materials:

  • Raw, unrefined shea butter

  • Beaker

  • Controlled temperature water bath or incubator

  • Centrifuge

  • Spatula

  • Filter paper or Büchner funnel with vacuum filtration setup

Procedure:

  • Melting: Gently melt the raw shea butter in a beaker using a water bath set to approximately 70-80°C until it is completely liquid.

  • Controlled Cooling (Crystallization): Transfer the molten shea butter to a temperature-controlled environment, such as an incubator or a precisely controlled water bath. Set the temperature to a point where the higher-melting point triglycerides (stearin) will crystallize while the lower-melting point triglycerides (olein) remain liquid. A temperature range of 30-35°C is a suitable starting point for shea butter. Allow the shea butter to equilibrate at this temperature for at least 24 hours to ensure complete crystallization of the stearin fraction.

  • Separation:

    • Centrifugation: Transfer the partially solidified shea butter to centrifuge tubes. Centrifuge at a moderate speed (e.g., 3000-5000 x g) for 15-20 minutes. The solid stearin fraction will form a pellet at the bottom of the tube, while the liquid olein fraction will remain as the supernatant.

    • Filtration: Alternatively, the mixture can be separated by vacuum filtration using a Büchner funnel and filter paper. The solid stearin crystals will be retained on the filter paper.

  • Collection and Purification: Carefully decant or aspirate the liquid olein. The remaining solid is the enriched shea stearin fraction. For higher purity, the stearin fraction can be subjected to a second fractionation step (recrystallization from a suitable solvent).

Chemical Synthesis of this compound

The most common method for the chemical synthesis of this compound is the direct esterification of glycerol with three equivalents of stearic acid. This reaction is typically catalyzed by an acid or, for a more specific and milder approach, by a lipase enzyme.

Direct Esterification using a Chemical Catalyst

This method involves heating glycerol and stearic acid in the presence of a catalyst to drive the esterification reaction, with the removal of water as a byproduct.

Materials:

  • Glycerol (1 mole equivalent)

  • Stearic Acid (3 mole equivalents)

  • Zinc Oxide (ZnO) as a catalyst (e.g., 0.1-0.5% by weight of reactants)

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Dean-Stark apparatus or a similar setup for water removal

  • Thermometer

  • Vacuum source

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a heating mantle, magnetic stirrer, and a Dean-Stark apparatus filled with an appropriate solvent (e.g., toluene) to azeotropically remove water, combine glycerol, stearic acid, and the zinc oxide catalyst.

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 180°C and 250°C. The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been removed. Applying a vacuum can help to drive the reaction to completion by facilitating the removal of water.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which this compound is soluble (e.g., acetone, ethanol, or a mixture of hexane and acetone).[4]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified this compound crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often resulting in a purer product with fewer side reactions. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly used for the esterification of glycerol.

Materials:

  • Glycerol (1 mole equivalent)

  • Stearic Acid (3 mole equivalents)

  • Immobilized Lipase (e.g., Novozym 435, typically 5-10% by weight of substrates)

  • Anhydrous organic solvent (e.g., hexane or a solvent-free system can be used)

  • Reaction vessel with a stirrer and temperature control (e.g., a jacketed reactor or an incubator shaker)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: Combine glycerol, stearic acid, and the immobilized lipase in the reaction vessel. If using a solvent, add it at this stage. If operating in a solvent-free system, the reaction will be conducted with the molten reactants.

  • Reaction: Maintain the reaction at a controlled temperature, typically between 60°C and 70°C, with continuous stirring. The optimal temperature will depend on the specific lipase used. The reaction time can range from several hours to a couple of days. To drive the equilibrium towards product formation, water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.

  • Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized lipase can be easily removed by filtration. The reusability of the immobilized enzyme is a key advantage of this method.

  • Purification: The resulting product mixture, containing this compound, unreacted starting materials, and potentially some mono- and diglycerides, can be purified by solvent fractionation or recrystallization as described in the previous section.

Visualization of Synthesis and Extraction Pathways

Graphviz Diagram: Chemical Synthesis of this compound

Synthesis_of_this compound Glycerol Glycerol Esterification Esterification Glycerol->Esterification StearicAcid Stearic Acid (3 eq.) StearicAcid->Esterification Catalyst Catalyst (e.g., ZnO or Lipase) Catalyst->Esterification This compound This compound Esterification->this compound Water Water (3 eq.) Esterification->Water

Caption: Chemical synthesis pathway of this compound via esterification.

Graphviz Diagram: Extraction of this compound from Natural Sources

Extraction_of_this compound NaturalSource Natural Fat Source (e.g., Beef Tallow, Shea Butter) Melting Melting NaturalSource->Melting FractionalCrystallization Fractional Crystallization (Controlled Cooling) Melting->FractionalCrystallization Separation Separation (Centrifugation/Filtration) FractionalCrystallization->Separation TristearinRich This compound-Rich Fraction (Stearin) Separation->TristearinRich LiquidFraction Liquid Fraction (Olein) Separation->LiquidFraction Purification Further Purification (Optional) TristearinRich->Purification

Caption: Workflow for the extraction of this compound from natural fats.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and chemical synthesis of this compound. For researchers and professionals in drug development, understanding the origins and production methods of this critical excipient is paramount for ensuring the quality, consistency, and performance of pharmaceutical formulations. The detailed protocols and comparative data presented herein serve as a valuable resource for both laboratory-scale synthesis and the informed sourcing of this compound for advanced applications. The choice between natural extraction and chemical synthesis will depend on the desired purity, cost-effectiveness, and the specific requirements of the final product.

References

The Role of Tristearin in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the function and application of tristearin in lipid metabolism studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's digestion, absorption, and its effects on metabolic pathways, offering a comprehensive resource for designing and interpreting experimental studies.

Introduction: The Significance of this compound in Metabolic Research

This compound, a triglyceride derived from three units of the saturated fatty acid stearic acid, serves as a critical tool in lipid metabolism research. Its unique physical and chemical properties, particularly its high melting point and low digestibility, make it a valuable substrate for investigating various aspects of fat digestion, absorption, and the downstream effects of stearic acid on cellular and systemic metabolism. This guide explores the multifaceted role of this compound in dietary intervention studies, parenteral nutrition research, and as a tracer in metabolic pathway analysis.

Digestion and Absorption of this compound

The digestive fate of this compound is a key area of investigation. Due to its high melting point, this compound is poorly emulsified and hydrolyzed in the gastrointestinal tract, leading to lower absorption compared to triglycerides containing unsaturated fatty acids.[1][2] The low digestibility of this compound has been a subject of numerous studies, with findings indicating that its absorption can be influenced by its physical form and the presence of other dietary fats.[2]

Experimental Protocols for In Vitro Digestion of this compound

In vitro digestion models are instrumental in elucidating the mechanisms of this compound hydrolysis. These models typically simulate the conditions of the mouth, stomach, and small intestine.

Protocol: Standardized Static In Vitro Digestion Model (INFOGEST Method)

  • Oral Phase: A sample containing this compound is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes to simulate mastication.

  • Gastric Phase: The oral bolus is mixed with simulated gastric fluid (SGF) containing pepsin and gastric lipase. The pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours with gentle agitation.

  • Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin, bile salts, and phospholipids. The pH is adjusted to 7.0, and the mixture is incubated at 37°C for 2 hours with agitation.

  • Analysis: Aliquots are taken at different time points to measure the release of free fatty acids (FFAs) by titration or chromatographic methods, providing a quantitative measure of lipolysis.

Experimental Workflow for In Vitro Digestion Studies

G cluster_prep Sample Preparation cluster_digestion Simulated Digestion cluster_analysis Analysis This compound This compound Sample Emulsification Emulsification (optional) This compound->Emulsification Oral Oral Phase (SSF, α-amylase) Emulsification->Oral Gastric Gastric Phase (SGF, Pepsin, Gastric Lipase) Oral->Gastric Intestinal Intestinal Phase (SIF, Pancreatin, Bile Salts) Gastric->Intestinal Titration Titration of FFAs Intestinal->Titration Chromatography GC/HPLC Analysis of Lipids Intestinal->Chromatography

Caption: Workflow of an in vitro digestion experiment for this compound.

This compound in Dietary Intervention Studies

This compound is frequently incorporated into experimental diets to study the metabolic effects of stearic acid. These studies are crucial for understanding its impact on plasma lipid profiles and cardiovascular disease risk.

Effects on Plasma Lipids and Lipoproteins

A significant body of research has shown that dietary stearic acid, often supplied as this compound, does not raise low-density lipoprotein (LDL) cholesterol to the same extent as other saturated fatty acids like palmitic acid.[3][4] Some studies suggest that stearic acid has a neutral or even a slight LDL-lowering effect compared to other saturated fats.[3][4]

Parameter High Palmitic Acid Diet High Stearic Acid Diet High Oleic Acid Diet Reference
Total Cholesterol (mmol/L) 5.52 ± 0.685.41 ± 0.785.35 ± 0.83[5]
LDL Cholesterol (% change from palmitic acid diet) --21%-15%[3]
HDL Cholesterol (mmol/L) No significant differenceNo significant differenceNo significant difference[5]
Triglycerides (mmol/L) No significant differenceNo significant differenceNo significant difference[3][5]

Table 1: Comparative Effects of Diets Enriched with Different Fatty Acids on Plasma Lipids.

Experimental Protocol for a Dietary Intervention Study
  • Participant Recruitment: Recruit healthy volunteers or a specific patient population (e.g., hypercholesterolemic individuals).

  • Baseline Assessment: Collect baseline data, including anthropometric measurements, fasting blood samples for lipid profiling, and dietary intake through food frequency questionnaires or 24-hour recalls.

  • Dietary Intervention:

    • Run-in Period: A standardized diet is provided for a set period (e.g., 2 weeks) to establish a stable metabolic baseline.

    • Randomized Crossover Design: Participants are randomly assigned to receive one of the experimental diets (e.g., high-tristearin, high-tripalmitin, or high-triolein) for a defined period (e.g., 3-5 weeks). After a washout period, they cross over to the other diet(s).

    • Diet Composition: The experimental diets are designed to be isocaloric and identical in macronutrient composition, with the only variable being the primary source of fat. This compound can be incorporated into various food items like muffins, bread, or milkshakes.

  • Monitoring and Data Collection:

    • Regularly monitor dietary adherence through food diaries and interviews.

    • Collect blood samples at the end of each dietary period for lipid and lipoprotein analysis.

  • Statistical Analysis: Analyze the changes in lipid parameters between the different dietary phases.

Logical Flow of a Dietary Intervention Study

G Recruitment Participant Recruitment Baseline Baseline Data Collection Recruitment->Baseline RunIn Run-in Diet Baseline->RunIn Randomization Randomization RunIn->Randomization DietA Diet A (e.g., High this compound) Randomization->DietA DietB Diet B (e.g., High Tripalmitin) Randomization->DietB FollowUpA Data Collection A DietA->FollowUpA DietA->FollowUpA FollowUpB Data Collection B DietB->FollowUpB DietB->FollowUpB Washout Washout Period Washout->DietA Washout->DietB FollowUpA->Washout Analysis Statistical Analysis FollowUpA->Analysis FollowUpB->Washout FollowUpB->Analysis

Caption: A randomized crossover design for a dietary intervention study.

This compound in Parenteral Nutrition

Lipid emulsions are a vital component of total parenteral nutrition (TPN), providing a dense source of calories and preventing essential fatty acid deficiency. While this compound itself is not typically used in standard TPN formulations due to its high melting point and potential for embolization, the principles of triglyceride metabolism studied using this compound are relevant to the formulation and understanding of parenteral lipid emulsions. Research in this area focuses on structured triglycerides, which can be synthesized to have specific fatty acids at defined positions on the glycerol backbone, thereby influencing their metabolic fate.

Preparation of Parenteral Nutrition Solutions

The preparation of parenteral nutrition solutions is a sterile process performed in a pharmacy.

  • Compounding: Amino acids, dextrose, electrolytes, vitamins, and trace elements are aseptically compounded in a sterile environment.

  • Lipid Emulsion Addition: A commercial sterile lipid emulsion (e.g., based on soybean oil, medium-chain triglycerides, olive oil, or fish oil) is added to the admixture. The choice of lipid emulsion depends on the patient's clinical condition.

  • Quality Control: The final TPN admixture is inspected for phase separation, precipitation, and microbial contamination before being dispensed.

This compound in Stable Isotope Tracer Studies

Stable isotope-labeled this compound is a powerful tool for tracing the metabolic fate of stearic acid in vivo. By labeling the glycerol backbone or the stearic acid molecules with stable isotopes (e.g., ¹³C or ²H), researchers can track their incorporation into different lipid pools and their oxidation for energy.

Experimental Workflow for Stable Isotope Tracer Studies
  • Tracer Infusion: A primed-continuous infusion of the stable isotope-labeled tracer is administered intravenously to achieve a steady-state concentration in the plasma.

  • Sample Collection: Blood samples are collected at regular intervals during the infusion. Tissues biopsies (e.g., adipose tissue, muscle) may also be collected.

  • Sample Processing: Plasma lipids are extracted and separated into different fractions (e.g., triglycerides, phospholipids, cholesteryl esters).

  • Mass Spectrometry Analysis: The isotopic enrichment of the tracer in different lipid fractions is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Kinetic Modeling: The data on isotopic enrichment are used in mathematical models to calculate key metabolic parameters such as the rate of appearance of fatty acids from lipolysis, fatty acid oxidation rates, and the rate of triglyceride synthesis.

Workflow for Stable Isotope Tracer Studies

G Infusion Tracer Infusion (e.g., ¹³C-Tristearin) Sampling Blood/Tissue Sampling Infusion->Sampling Processing Lipid Extraction & Fractionation Sampling->Processing Analysis Mass Spectrometry (GC-MS/LC-MS) Processing->Analysis Modeling Kinetic Modeling Analysis->Modeling Results Metabolic Flux Rates Modeling->Results

Caption: General workflow for a stable isotope tracer study of lipid metabolism.

Cellular Signaling and Gene Expression

While this compound's primary role in studies is often as a source of stearic acid, the metabolic consequences of stearic acid are of great interest. Stearic acid has been shown to influence cellular signaling pathways involved in metabolism and inflammation.

Key Signaling Pathways Influenced by Stearic Acid
  • AMPK/mTOR Pathway: Stearic acid can modulate the activity of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR), central regulators of cellular energy homeostasis.

  • EGFR Signaling: Studies have shown that stearic acid can blunt growth factor signaling through the epidermal growth factor receptor (EGFR) pathway.

  • Gene Expression: Dietary fatty acids, including stearic acid, can alter the expression of genes involved in lipid metabolism in the liver and adipose tissue, often through the activation of nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Simplified Signaling Cascade Influenced by Stearic Acid

G This compound Dietary this compound StearicAcid Stearic Acid This compound->StearicAcid AMPK AMPK StearicAcid->AMPK mTOR mTOR StearicAcid->mTOR AMPK->mTOR FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Lipogenesis Lipogenesis mTOR->Lipogenesis

Caption: Potential influence of stearic acid on the AMPK/mTOR pathway.

Conclusion

This compound is an indispensable tool in the study of lipid metabolism. Its use in dietary, in vitro, and tracer studies has significantly advanced our understanding of saturated fat digestion, absorption, and its metabolic consequences. This technical guide provides a foundational overview of the methodologies and key findings related to the use of this compound in research, offering a valuable resource for scientists and clinicians in the field. Further research is warranted to fully elucidate the complex interactions between this compound, the gut microbiome, and host metabolism.

References

Tristearin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Tristearin as a Key Component of Animal and Vegetable Fats, its Physicochemical Properties, Metabolism, and Analytical Methodologies.

Introduction

This compound, also known as glyceryl tristearate, is a triglyceride derived from three units of stearic acid. It is an odorless, white powder that is a common component of many animal and vegetable fats.[1] As a saturated fat, this compound plays a role in the physical properties of fats, such as their melting point and texture. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties, its metabolic fate, and the methods for its analysis are crucial for various applications, from nutritional science to pharmaceutical formulation. This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative distribution in natural fats, detailed experimental protocols for its analysis, and a visualization of its metabolic pathways.

Physicochemical Properties of this compound

This compound is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains, in this case, stearic acid (C18:0). Its chemical formula is C₅₇H₁₁₀O₆.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molar Mass 891.48 g/mol
Appearance White, odorless powder
Melting Point 54-72.5 °C (polymorphic)
Density 0.909 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in chloroform, benzene, and hot ethanol

Data Presentation: this compound in Animal and Vegetable Fats

This compound is found in varying concentrations in a range of natural fats and oils. The tables below summarize the triglyceride composition of several common fats, highlighting the proportion of this compound and other major triglycerides. It is important to note that the exact composition can vary based on factors such as the animal's diet or the plant's growing conditions.

Table 2: Triglyceride Composition of Beef Tallow

Triglyceride SpeciesAbbreviationRepresentative Composition (%)
Palmitoyl-Oleoyl-Stearoyl-glycerolPOSVariable, a major component
Distearoyl-Oleoyl-glycerolSOSVariable, a major component
This compound SSS Present, but not a major triglyceride

Note: The fatty acid composition of beef tallow is approximately 26% palmitic acid, 14% stearic acid, and 47% oleic acid.[2] The triglycerides are primarily mixed, containing these different fatty acids.

Table 3: Triglyceride Composition of Lard

Triglyceride SpeciesAbbreviationRepresentative Composition (%)
Palmitoyl-Oleoyl-Linoleoyl-glycerolPOL~20.21
Palmitoyl-Oleoyl-Stearoyl-glycerolPOS~18.58
Palmitoyl-DioleinPOO~17.25
This compound SSS Trace amounts

Note: The major fatty acids in lard are oleic acid (around 43%) and palmitic acid (around 27%).[3] The triglyceride profile is dominated by mixed triglycerides.

Table 4: Triglyceride Composition of Cocoa Butter

Triglyceride SpeciesAbbreviationRepresentative Composition (%)
Palmitoyl-Oleoyl-Stearoyl-glycerolPOS~41.67
Stearoyl-Oleoyl-Stearoyl-glycerolSOS~28.47
Palmitoyl-Oleoyl-Palmitoyl-glycerolPOP~19.13
This compound SSS ~3.0

Source: Data adapted from analysis of cocoa butter equivalents.[4]

Table 5: Triglyceride Composition of Palm Stearin

Triglyceride SpeciesAbbreviationRepresentative Composition (%)
Palmitoyl-Oleoyl-Palmitoyl-glycerolPOP~30.0
TripalmitinPPP~22.1
Palmitoyl-DioleinPOO~16.3
This compound SSS Present in small amounts

Note: Palm stearin is the solid fraction of palm oil. Its composition is rich in tripalmitin (PPP) and other triglycerides containing palmitic acid.[5]

Experimental Protocols

Accurate quantification and characterization of this compound in various matrices are essential for research and quality control. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of triglycerides, including this compound, in fats and oils using HPLC with an Evaporative Light Scattering Detector (ELSD).

1. Principle: Reverse-phase HPLC separates triglycerides based on their polarity, which is influenced by the length and degree of unsaturation of the fatty acid chains. ELSD is a universal detector suitable for non-volatile analytes like triglycerides.

2. Materials and Reagents:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard (≥99% purity)

  • Other triglyceride standards (e.g., tripalmitin, triolein) for identification

  • HPLC-grade solvents: Acetone, Acetonitrile

  • Sample fat or oil

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetone.

  • Calibration Standards: Prepare a series of dilutions of the stock solution in acetone to create calibration standards of varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the fat or oil sample and dissolve it in 10 mL of acetone. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30.1-35 min: Return to 70% A, 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: In Vitro Pancreatic Lipase Activity Assay for this compound

This protocol describes a method to determine the activity of pancreatic lipase on a this compound substrate using a pH-stat autotitrator.

1. Principle: Lipase hydrolyzes the ester bonds of this compound, releasing stearic acid. The rate of release of these fatty acids is measured by continuously titrating them with a standardized alkaline solution (e.g., NaOH) to maintain a constant pH. The rate of NaOH consumption is directly proportional to the lipase activity.

2. Materials and Reagents:

  • pH-stat autotitrator system (e.g., Metrohm, Radiometer) with a thermostated reaction vessel and a micro-burette.

  • Porcine pancreatic lipase

  • This compound substrate

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Colipase

  • Calcium chloride (CaCl₂)

  • Tris-HCl buffer

  • Sodium hydroxide (NaOH) standard solution (e.g., 0.05 M)

3. Substrate Emulsion Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like chloroform.

  • In a separate vessel, prepare an aqueous solution containing bile salts and buffer.

  • Add a known volume of the this compound stock solution to the aqueous phase while sonicating on ice to create a fine emulsion. The organic solvent should be evaporated under a stream of nitrogen. The final emulsion should be stable for the duration of the experiment.

4. Assay Procedure:

  • Set the temperature of the reaction vessel to 37 °C.

  • Add a defined volume of the this compound emulsion to the reaction vessel.

  • Add the assay buffer components: Tris-HCl (to maintain pH), CaCl₂ (as a cofactor), and colipase (to anchor lipase to the lipid-water interface).

  • Adjust the pH of the mixture to the desired setpoint (e.g., pH 8.0 for pancreatic lipase).

  • Start the pH-stat to maintain the pH.

  • Initiate the reaction by adding a known amount of pancreatic lipase solution.

  • Record the volume of NaOH solution added over time to maintain the constant pH.

5. Data Analysis:

  • Calculate the rate of the reaction from the linear portion of the titration curve (volume of NaOH vs. time).

  • Express the lipase activity in international units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Mandatory Visualizations

Signaling and Metabolic Pathways

Tristearin_Metabolism cluster_digestion Intestinal Lumen cluster_absorption Enterocyte cluster_circulation Circulation & Metabolism This compound Dietary this compound Lipase Pancreatic Lipase Bile Bile Salts Monoglyceride 2-Monostearoylglycerol FattyAcids Free Stearic Acid (x2) Micelle Micelle Formation ReEsterification Re-esterification Chylomicron Chylomicron Assembly NewTriglyceride Triglyceride (resynthesized) Lymph Lymphatic System Bloodstream Bloodstream Adipose Adipose Tissue (Storage) Liver Liver Muscle Muscle (Energy) Glycerol Glycerol StearicAcid_Met Stearic Acid

Stearic_Acid_Signaling cluster_pathway1 Mitochondrial Regulation cluster_pathway2 Growth Factor Signaling Modulation StearicAcid Stearic Acid (C18:0) TfR1 Transferrin Receptor 1 (TfR1) MitochondrialFusion Mitochondrial Fusion MitoPerformance Increased Mitochondrial Performance SCD1 Stearoyl-CoA Desaturase-1 OleicAcid Oleic Acid (C18:1) GNAI GNAI Proteins EGFR_Signaling EGFR Signaling AKT_Activation Reduced AKT Activation

Experimental and Logical Workflows

Lipid_Analysis_Workflow cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Fat/Oil Sample extraction Lipid Extraction (e.g., with Acetone/Hexane) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC Injection filtration->hplc separation Chromatographic Separation (e.g., C18 column) hplc->separation gc GC Injection (after derivatization) detection Detection (e.g., ELSD, FID, MS) separation->detection peak_id Peak Identification (vs. Standards) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification end End: Report this compound % quantification->end

Conclusion

This compound is a significant, though not always major, component of many animal and vegetable fats, contributing to their physical characteristics. Its metabolic fate is intricately linked to the broader pathways of lipid digestion, absorption, and metabolism, with its constituent fatty acid, stearic acid, also playing a role in cellular signaling. The provided experimental protocols offer robust frameworks for the accurate quantification and functional analysis of this compound, which are vital for applications in food science, nutrition, and pharmaceutical development. This guide serves as a foundational resource for professionals seeking a deeper technical understanding of this ubiquitous triglyceride.

References

Spectroscopic Analysis of Tristearin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of tristearin, a triglyceride of significant interest in various scientific and industrial fields, including drug development. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for characterization and analysis.

Spectroscopic Data of this compound

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
5.26mCH of glycerol backbone
4.28, 4.15ddCH₂ of glycerol backbone
2.31tα-CH₂ (adjacent to C=O)
1.61mβ-CH₂
1.25s (br)-(CH₂)n- of fatty acid chains
0.88tTerminal CH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
173.2C=O (Ester carbonyl)
69.0CH of glycerol backbone
62.1CH₂ of glycerol backbone
34.1α-CH₂ (adjacent to C=O)
31.9-(CH₂)n-
29.7-(CH₂)n-
29.5-(CH₂)n-
29.3-(CH₂)n-
29.1-(CH₂)n-
24.9β-CH₂
22.7-(CH₂)n-
14.1Terminal CH₃

Solvent: CDCl₃, Instrument Frequency: 22.53 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H asymmetric stretching of CH₂
2845StrongC-H symmetric stretching of CH₂
1745-1715StrongC=O stretching of ester
1460-1450MediumC-H bending of CH₂
1380MediumC-H bending of CH₃
1150StrongC-O stretching of ester

[2][3]

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Gently vortex the vial to ensure complete dissolution. This compound is soluble in chloroform[1].

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons of the this compound molecule.

IR Spectroscopy Protocol

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Ensure the sample compartment is closed.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will show the characteristic absorption bands of this compound.

    • Identify and label the major peaks, assigning them to the corresponding vibrational modes of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start This compound Sample weigh Weighing start->weigh dissolve Dissolution (CDCl3 for NMR) weigh->dissolve NMR Path grind Grinding (with KBr for IR) weigh->grind IR Path filter Filtration (NMR) dissolve->filter pelletize Pelletizing (IR) grind->pelletize nmr NMR Spectrometer (1H & 13C) filter->nmr ir FTIR Spectrometer pelletize->ir process_nmr NMR Data Processing (FT, Phasing, Calibration) nmr->process_nmr process_ir IR Data Processing (Background Subtraction) ir->process_ir assign_nmr Spectral Assignment (NMR) process_nmr->assign_nmr assign_ir Spectral Assignment (IR) process_ir->assign_ir report Final Report assign_nmr->report assign_ir->report

References

Methodological & Application

Application Notes and Protocols for the Preparation of Tristearin Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of tristearin-based solid lipid nanoparticles (SLNs). This compound, a triglyceride of stearic acid, is a commonly used lipid for SLN formulation due to its biocompatibility and ability to form a stable solid core.[1][2] This document outlines various manufacturing techniques, key process parameters, and characterization methods to guide researchers in the development of this compound SLNs for various drug delivery applications.

Overview of Preparation Methods

Several methods have been established for the production of this compound SLNs, each with its own advantages and disadvantages. The choice of method often depends on the physicochemical properties of the drug to be encapsulated, the desired particle characteristics, and the scale of production.[3][4] The most common methods include high-pressure homogenization (HPH), solvent-based methods, and microemulsion techniques.[1][3][4]

Key Materials:

  • Solid Lipid: this compound[1][2]

  • Surfactants/Emulsifiers: Poloxamers (e.g., Poloxamer 188), Polysorbates (e.g., Tween 80), Lecithin, Sodium Glycocholate.[1][5][6][7] The combination of emulsifiers can be more effective in preventing particle agglomeration.[1]

  • Aqueous Phase: Purified water

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting nanoparticle characteristics for this compound SLNs prepared by various methods, as reported in the literature.

Table 1: Formulation Parameters and Physicochemical Characteristics of this compound SLNs

Preparation MethodDrugLipid Concentration (% w/v)Surfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
MicroemulsificationEtodolacNot SpecifiedPoloxamer, Tween 80< 300Not SpecifiedLow (sterically stabilized)Not Specified[8]
Solvent Diffusion-EmulsificationFluconazoleNot SpecifiedPoloxamer 188 (1%), Tween 80 (0.5%), Soya Lecithin122 ± 3.420.668 ± 3.21-24.03 ± 1.8476.53 ± 0.24[6]
Emulsion/Solvent EvaporationMiconazole NitrateNot SpecifiedSoya Lecithin, Polysorbate 802060.21Not Specified90.9[5]
Hot High-Pressure HomogenizationMelphalanNot SpecifiedSoy Lecithin, Poloxamer-188Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
MicrofluidicsOvalbumin (Model Protein)1.3 mg/mLmPEG-DSPE59 ± 17 to 180 ± 65Not Specified-17 to -20~80-90 µg/mL loading[10][11]
Hot High Shear HomogenizationMiconazole NitrateDrug:this compound (7.37% w/w)Tween 80 (15% w/v)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]

Note: "Not Specified" indicates that the data was not available in the cited source. A PDI value of 0.3 or below is generally considered acceptable, indicating a homogeneous population of nanoparticles.[13] A zeta potential of approximately ±30 mV suggests good formulation stability.[13][14]

Experimental Protocols

High-Pressure Homogenization (HPH)

HPH is a widely used and effective method for producing this compound SLNs.[2] It can be performed using two main approaches: hot homogenization and cold homogenization.

This is the most common HPH technique.[4]

Principle: The drug is dissolved or dispersed in molten this compound, which is then emulsified in a hot aqueous surfactant solution. This pre-emulsion is then subjected to high pressure, leading to the formation of nano-sized droplets. Cooling the nanoemulsion causes the lipid to recrystallize, forming solid lipid nanoparticles.[15]

Protocol:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point (approximately 72°C).

    • Disperse or dissolve the active pharmaceutical ingredient (API) in the molten this compound with continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) (e.g., Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water (o/w) emulsion.[14]

  • High-Pressure Homogenization:

    • Immediately introduce the hot pre-emulsion into a high-pressure homogenizer.

    • Homogenize the emulsion for 3-5 cycles at a pressure ranging from 500 to 1500 bar.[15][16] The temperature should be maintained above the melting point of this compound throughout this process.

  • Cooling and Recrystallization:

    • Cool the resulting hot nanoemulsion to room temperature or below to allow the lipid to recrystallize and form SLNs. Controlled cooling can influence the final particle characteristics.[17]

This method is suitable for thermolabile drugs.

Principle: The drug-loaded lipid melt is rapidly cooled and solidified. The solid lipid is then ground into microparticles, which are subsequently dispersed in a cold aqueous surfactant solution and homogenized under high pressure.

Protocol:

  • Preparation of Drug-Loaded Lipid:

    • Melt the this compound and incorporate the drug as described in the hot homogenization method.

    • Rapidly cool the molten lipid using liquid nitrogen or a dry ice-acetone bath to solidify it.

  • Milling:

    • Grind the solid, drug-loaded lipid into fine microparticles (typically < 50-100 µm) using a mortar and pestle or a ball mill.

  • Dispersion:

    • Disperse the lipid microparticles in a cold aqueous solution containing the surfactant(s).

  • High-Pressure Homogenization:

    • Homogenize the cold dispersion using a high-pressure homogenizer at or below room temperature. The high pressure forces the microparticles to break down into nanoparticles. This method can produce larger particles with a broader size distribution compared to hot HPH.[5]

Solvent Emulsification-Evaporation Method

This technique is advantageous for encapsulating heat-sensitive drugs as it can be performed at lower temperatures.[7]

Principle: this compound and the drug are dissolved in a water-immiscible organic solvent. This organic phase is then emulsified in an aqueous surfactant solution to form an o/w emulsion. The organic solvent is subsequently removed by evaporation, causing the lipid to precipitate and form SLNs.[5][7]

Protocol:

  • Preparation of Organic Phase:

    • Dissolve this compound and the lipophilic drug in a water-immiscible organic solvent such as chloroform, dichloromethane, or cyclohexane.[5][7]

  • Preparation of Aqueous Phase:

    • Dissolve a suitable surfactant (e.g., Poloxamer 188, soya lecithin) in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a fine o/w emulsion.[5]

  • Solvent Evaporation:

    • Remove the organic solvent from the emulsion by continuous stirring at room temperature under reduced pressure using a rotary evaporator.[5]

  • Nanoparticle Formation:

    • The removal of the organic solvent leads to the precipitation of the lipid, forming a dispersion of solid lipid nanoparticles.

Microemulsion Method

This method involves the formation of a thermodynamically stable, optically clear microemulsion which is then diluted with cold water to form SLNs.[1]

Principle: A warm o/w microemulsion is formed by mixing molten this compound, an aqueous phase, a surfactant, and a co-surfactant. This stable microemulsion is then rapidly diluted in a large volume of cold water, causing the lipid to precipitate and form nanoparticles.

Protocol:

  • Formation of Microemulsion:

    • Melt the this compound (lipid phase).

    • Prepare a mixture of surfactant (e.g., polysorbate 20) and co-surfactant(s) (e.g., butanol).[18]

    • Heat the aqueous phase to the same temperature as the molten lipid.

    • Mix the molten lipid, surfactant/co-surfactant mixture, and the hot aqueous phase with gentle stirring until a clear, transparent microemulsion is formed at a temperature of 65-70°C.[1]

  • Nanoparticle Precipitation:

    • Disperse the hot microemulsion into cold water (2-3°C) under continuous stirring.[15] The typical volume ratio of microemulsion to cold water is 1:25 to 1:50.[15]

  • SLN Dispersion:

    • The rapid cooling and dilution cause the this compound to precipitate, forming a fine dispersion of SLNs.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the preparation of this compound SLNs.

Hot_HPH_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_homogenization Homogenization & Formation This compound This compound Melt Melt (T > M.P.) This compound->Melt API API Mix_Lipid Mix/Dissolve API->Mix_Lipid Melt->Mix_Lipid Molten_Lipid Drug-Loaded Molten Lipid Mix_Lipid->Molten_Lipid Pre_Emulsion High-Speed Stirring (Pre-emulsion) Molten_Lipid->Pre_Emulsion Water Water Mix_Aq Dissolve Water->Mix_Aq Surfactant Surfactant Surfactant->Mix_Aq Heat_Aq Heat (Same T) Hot_Aqueous Hot Aqueous Surfactant Solution Heat_Aq->Hot_Aqueous Mix_Aq->Heat_Aq Hot_Aqueous->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & Recrystallization HPH->Cooling SLN This compound SLN Dispersion Cooling->SLN

Caption: Workflow for Hot High-Pressure Homogenization.

Solvent_Evaporation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_formation SLN Formation This compound This compound Dissolve_Org Dissolve This compound->Dissolve_Org API API API->Dissolve_Org Solvent Organic Solvent Solvent->Dissolve_Org Organic_Phase Lipid/Drug in Organic Solvent Dissolve_Org->Organic_Phase Emulsify Homogenize/ Ultrasonicate Organic_Phase->Emulsify Water Water Dissolve_Aq Dissolve Water->Dissolve_Aq Surfactant Surfactant Surfactant->Dissolve_Aq Aqueous_Phase Aqueous Surfactant Solution Dissolve_Aq->Aqueous_Phase Aqueous_Phase->Emulsify Emulsion o/w Emulsion Emulsify->Emulsion Evaporation Solvent Evaporation (Reduced Pressure) Emulsion->Evaporation SLN This compound SLN Dispersion Evaporation->SLN

Caption: Workflow for Solvent Emulsification-Evaporation.

Parameter_Relationships cluster_params Input Parameters cluster_outputs Output Characteristics Lipid_Conc Lipid Concentration PS Particle Size Lipid_Conc->PS affects EE Entrapment Efficiency Lipid_Conc->EE affects Surf_Conc Surfactant Conc./Type Surf_Conc->PS affects PDI PDI Surf_Conc->PDI affects ZP Zeta Potential Surf_Conc->ZP affects Stability Physical Stability Surf_Conc->Stability affects HPH_Pressure Homogenization Pressure HPH_Pressure->PS affects HPH_Cycles Homogenization Cycles HPH_Cycles->PS affects Temp Temperature Temp->PS affects Temp->EE affects

Caption: Key Parameter Relationships in SLN Preparation.

Characterization of this compound SLNs

A thorough characterization is essential to ensure the quality and performance of the prepared SLNs.

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size influences the biological fate of the nanoparticles, while the PDI indicates the width of the size distribution.[2][13][19]

  • Zeta Potential: Measured using DLS, this parameter indicates the surface charge of the nanoparticles and is a predictor of their physical stability in suspension.[2][8][13][19]

  • Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or within the nanoparticles using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm the spherical shape and surface characteristics of the nanoparticles.[8]

  • Crystallinity and Thermal Properties: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the drug and lipid within the nanoparticle matrix.[8]

Conclusion

The preparation of this compound solid lipid nanoparticles is a versatile process that can be tailored to specific drug delivery needs. By carefully selecting the preparation method and optimizing key process parameters, researchers can produce SLNs with desired characteristics, such as small particle size, narrow size distribution, and high drug entrapment efficiency. The protocols and data provided in these notes serve as a valuable starting point for the development of effective this compound SLN-based drug delivery systems.

References

Application Notes and Protocols: Tristearin as a Matrix for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a well-characterized lipid excipient widely employed in the pharmaceutical industry for the formulation of controlled-release drug delivery systems.[1][2] Its biocompatibility, biodegradability, and solid nature at room temperature make it an ideal candidate for creating solid lipid matrices that can encapsulate active pharmaceutical ingredients (APIs) and modulate their release over a sustained period.[3][4] This application note provides a comprehensive overview of the use of this compound as a matrix for controlled drug release, including its physicochemical properties, common formulation techniques, and detailed protocols for characterization.

The primary mechanism of drug release from a this compound matrix is diffusion-controlled.[2] As the surrounding aqueous medium penetrates the inert, porous lipid matrix, the API dissolves and diffuses out through the network of channels.[5] The rate of release is influenced by several factors, including the physicochemical properties of the drug, the formulation variables, and the manufacturing process. A key characteristic of this compound is its polymorphism; it can exist in different crystalline forms, primarily the metastable α-form and the stable β-form.[2] The polymorphic state of this compound within the matrix significantly impacts the drug release profile, with the more crystalline and compact β-form generally leading to a slower release rate.[6]

Common manufacturing techniques for preparing this compound-based controlled-release formulations include melt granulation, hot-melt extrusion (HME), and spray congealing.[3][7][8] These solvent-free methods offer advantages in terms of efficiency and environmental safety. By carefully selecting the formulation variables and manufacturing process, it is possible to tailor the drug release profile to achieve the desired therapeutic effect.

Physicochemical Properties of this compound

This compound is a white, odorless, and tasteless solid. Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for designing and developing robust this compound-based drug delivery systems.

PropertyValueReference
Chemical NameGlyceryl tristearate
Molecular FormulaC₅₇H₁₁₀O₆
Molecular Weight891.48 g/mol
Melting Point (α-form)~55 °C[9]
Melting Point (β-form)~72-73 °C[9][10]
PolymorphismExists in α, β', and β forms[1][9]

Formulation Methodologies

Melt Granulation

Melt granulation is a process where the API is mixed with a molten or softened binder, in this case, this compound. The mixture is then cooled and milled to obtain granules with the desired particle size. This technique is suitable for improving the flowability and compressibility of powders and for preparing sustained-release formulations.

Hot-Melt Extrusion (HME)

Hot-melt extrusion is a continuous process that involves pumping a mixture of API and a thermoplastic polymer (this compound) through a heated barrel with one or two rotating screws.[8] The molten mixture is then forced through a die to form a product of uniform shape, which can be further processed into tablets or pellets. HME is an efficient, solvent-free method for producing solid dispersions and controlled-release dosage forms.

Data Presentation: Drug Release from this compound Matrices

The following tables summarize quantitative data on the release of different drugs from this compound-based matrices prepared by various methods.

Table 1: Influence of Drug Loading and Polymorphic Form on Caffeine Release from this compound Microparticles (Prepared by Spray Congealing) [1]

Drug Loading (% w/w)This compound PolymorphCumulative Release at 1h (%)Cumulative Release at 8h (%)
10α-form~40~80
20α-form~50~90
30α-form~60>95
10β-form<10<20
20β-form<10<25
30β-form<10<30

Table 2: In Vitro Release of Ibuprofen from Hot-Melt Extruded this compound-Based Matrices

Formulation CompositionTime (h)Cumulative Release (%)
Ibuprofen:this compound (30:70)1~15
4~40
8~65
12~80
Ibuprofen:this compound:HPMC (30:50:20)1~10
4~30
8~50
12~65

Experimental Protocols

In Vitro Dissolution Testing of this compound-Based Tablets

This protocol describes a general procedure for evaluating the in vitro drug release from this compound-based controlled-release tablets using the USP Apparatus 2 (Paddle Apparatus).

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Calibrated UV-Vis Spectrophotometer or HPLC system

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • Volumetric flasks and pipettes

  • Dissolution medium (e.g., phosphate buffer pH 6.8)

  • This compound-based tablets

Protocol:

  • Prepare 900 mL of the desired dissolution medium (e.g., phosphate buffer pH 6.8) and deaerate it.

  • Place the dissolution medium in each vessel of the dissolution apparatus and allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).

  • Carefully drop one tablet into each vessel, ensuring it settles at the bottom.

  • Start the dissolution apparatus timer immediately.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.[7]

  • Immediately filter the withdrawn sample through a 0.45 µm filter, discarding the first few milliliters of the filtrate.

  • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Differential Scanning Calorimetry (DSC) of this compound-Based Formulations

This protocol outlines the procedure for characterizing the thermal properties of this compound-based formulations, which is essential for identifying the polymorphic form of this compound and assessing drug-excipient interactions.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Nitrogen gas supply

  • This compound-based formulation sample

Protocol:

  • Accurately weigh 3-5 mg of the this compound-based formulation into an aluminum DSC pan.[3]

  • Hermetically seal the pan using a crimper.

  • Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Place the sample pan in the sample position of the DSC cell.

  • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Equilibrate the sample at a starting temperature (e.g., 25 °C).

  • Heat the sample at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point of all components (e.g., 200 °C).[7]

  • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

  • Reheat the sample under the same conditions as the first heating scan.

  • Analyze the resulting thermogram to determine melting points, enthalpies of fusion, and any polymorphic transitions.

Scanning Electron Microscopy (SEM) of this compound Microparticles

This protocol provides a method for visualizing the surface morphology and internal structure of this compound-based microparticles.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Aluminum stubs

  • Double-sided carbon adhesive tape

  • Sputter coater with a gold or gold-palladium target

  • Fine-tipped tweezers

  • Air or nitrogen duster

  • This compound microparticle sample

Protocol:

  • Mount a piece of double-sided carbon adhesive tape onto an aluminum SEM stub.

  • Carefully sprinkle a small amount of the this compound microparticle sample onto the carbon tape.

  • Gently tap the side of the stub to remove any excess, non-adherent particles. Alternatively, use a gentle stream of dry air or nitrogen to blow away loose particles.

  • Place the stub in a sputter coater.

  • Coat the sample with a thin layer of a conductive material, such as gold or gold-palladium, to a thickness of approximately 10-20 nm.

  • Transfer the coated sample to the SEM chamber.

  • Evacuate the chamber to the required vacuum level.

  • Apply an appropriate accelerating voltage and begin imaging the sample at various magnifications to observe the surface morphology. For cross-sectional analysis, microparticles can be fractured before mounting.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization API API Mixing Mixing API->Mixing This compound This compound This compound->Mixing Melt_Granulation Melt Granulation Mixing->Melt_Granulation Option 1 HME Hot-Melt Extrusion Mixing->HME Option 2 Final_Dosage_Form Final Dosage Form (Tablets/Pellets) Melt_Granulation->Final_Dosage_Form HME->Final_Dosage_Form Dissolution In Vitro Dissolution DSC DSC Analysis SEM SEM Analysis Final_Dosage_Form->Dissolution Final_Dosage_Form->DSC Final_Dosage_Form->SEM

Caption: Experimental Workflow for this compound-Based Controlled-Release Formulations.

Logical_Relationships cluster_variables Formulation & Process Variables cluster_properties Matrix Properties Drug_Loading Drug Loading Porosity Matrix Porosity Drug_Loading->Porosity increases Polymorphism This compound Polymorphism (α vs. β) Crystallinity Crystallinity Polymorphism->Crystallinity β-form has higher Excipients Other Excipients (e.g., HPMC) Excipients->Porosity can modify Process Manufacturing Process (Melt Granulation vs. HME) Process->Crystallinity affects Release_Rate Drug Release Rate Porosity->Release_Rate higher porosity -> faster release Tortuosity Tortuosity Tortuosity->Release_Rate higher tortuosity -> slower release Crystallinity->Tortuosity influences Crystallinity->Release_Rate higher crystallinity -> slower release

Caption: Factors Influencing Drug Release from a this compound Matrix.

References

Application Notes and Protocols for High-Pressure Homogenization of Tristearin Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation of Tristearin-based solid lipid nanoparticles (SLNs) using the high-pressure homogenization (HPH) technique. This compound, a triglyceride of stearic acid, is a biocompatible and biodegradable lipid widely used in pharmaceutical formulations. High-pressure homogenization is a robust and scalable method for producing SLNs with controlled particle size and narrow distribution, making it suitable for various drug delivery applications.

Introduction to High-Pressure Homogenization for SLN Preparation

High-pressure homogenization (HPH) is a powerful top-down technique used to produce nanoparticles.[1][2] The process involves forcing a coarse emulsion through a narrow gap at very high pressures (typically 100 to 2000 bar). The intense shear stress, cavitation, and turbulent flow generated within the homogenizer effectively break down the dispersed lipid droplets into the nanometer range.[3]

There are two primary approaches to HPH for SLN production:

  • Hot Homogenization: This is the more common method where the homogenization process is carried out at a temperature above the melting point of the lipid.[4][5] The lipid and an aqueous surfactant solution are heated separately to the same temperature, mixed to form a pre-emulsion, and then subjected to HPH.[6] The resulting nanoemulsion is then cooled to allow the lipid to recrystallize, forming solid lipid nanoparticles.[4]

  • Cold Homogenization: This method was developed to overcome issues associated with heat-sensitive drugs and to minimize drug partitioning to the aqueous phase.[4][7] In this technique, the drug is dissolved in the melted lipid, which is then rapidly cooled (e.g., using liquid nitrogen or dry ice) to solidify the lipid matrix.[4] The solidified lipid is ground into microparticles, which are then dispersed in a cold surfactant solution and homogenized at low temperatures.[4][8]

Experimental Protocols

Materials and Equipment
  • Lipid: this compound (melting point ~72-74 °C)

  • Surfactant(s): Poloxamer 188 (Pluronic® F68), Tween® 80, Soya lecithin, etc.

  • Active Pharmaceutical Ingredient (API): (If applicable, dissolved in the lipid phase)

  • Aqueous Phase: Purified water (e.g., Milli-Q)

  • Equipment:

    • High-pressure homogenizer (e.g., piston-gap homogenizer)

    • High-shear homogenizer (e.g., Ultra-Turrax®)

    • Magnetic stirrer with heating plate

    • Water bath

    • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

    • Zeta potential analyzer

    • Differential Scanning Calorimeter (DSC) (for thermal analysis)

    • Lyophilizer (for freeze-drying, optional)

Protocol for Hot High-Pressure Homogenization

This protocol describes the preparation of this compound SLNs using the hot HPH method.

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound (e.g., 5-10% w/v).

    • If encapsulating a lipophilic drug, dissolve it in the molten this compound.

    • Heat the lipid phase to 5-10 °C above the melting point of this compound (approximately 80-85 °C) until a clear, homogenous melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the desired amount of surfactant (e.g., 1-3% w/v) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (80-85 °C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-5 cycles).[6] The optimization of pressure and cycles is crucial for achieving the desired particle size.[2]

  • Cooling and Recrystallization:

    • Cool the resulting hot nanoemulsion to room temperature or in an ice bath to allow the this compound to recrystallize and form solid lipid nanoparticles. Controlled cooling can influence the final particle characteristics.[9][10]

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.

    • Determine the entrapment efficiency and drug loading if an API was incorporated.

Protocol for Cold High-Pressure Homogenization

This protocol is suitable for thermolabile drugs.

  • Preparation of the Drug-Loaded Lipid:

    • Melt the this compound at 80-85 °C.

    • Disperse or dissolve the thermolabile drug in the molten lipid.

    • Rapidly cool the mixture using liquid nitrogen or by placing it in a freezer at a very low temperature to solidify the lipid.

  • Milling of the Lipid:

    • Grind the solidified, drug-loaded lipid into fine microparticles (typically 50-100 µm) using a mortar and pestle or a ball mill at a low temperature.

  • Dispersion in Aqueous Phase:

    • Prepare a cold aqueous solution of the surfactant (e.g., 2-4 °C).

    • Disperse the lipid microparticles in the cold surfactant solution under stirring.

  • High-Pressure Homogenization:

    • Homogenize the cold dispersion using a high-pressure homogenizer at a controlled low temperature (e.g., below 5 °C).

    • Apply a high pressure (e.g., 1000-1500 bar) for several cycles (e.g., 5-10 cycles). The higher number of cycles is often required in the cold method to achieve a small particle size.

  • Characterization:

    • Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, entrapment efficiency, and drug loading. Cold homogenization may result in larger particle sizes and a broader distribution compared to the hot method.[4]

Data Presentation: Formulation Parameters and SLN Characteristics

The following tables summarize typical formulation parameters and the resulting characteristics of this compound SLNs prepared by HPH, based on literature data.

Table 1: Hot Homogenization Parameters and Results for this compound SLNs

Lipid (Concentration)Surfactant (Concentration)Homogenization Pressure (bar)Number of CyclesAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound (5% w/v)Tween 80 (2.5% w/v)5003~150 - 250< 0.25-20 to -30[11]
This compound (10% w/v)Poloxamer 188 (2% w/v)10005~180 - 300< 0.30-15 to -25[12]
This compound (7.37% w/w)Tween 80 (15% w/v)17,000 rpm (High Shear)N/A~150~0.19~ -15[11][13]
This compoundPolysorbate 80500-15003-5~100 - 200N/AN/A[6]

Table 2: Cold Homogenization Parameters and Results for this compound SLNs

Lipid (Concentration)Surfactant (Concentration)Homogenization Pressure (bar)Number of CyclesAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compoundPoloxamer 188150010~250 - 400> 0.30-10 to -20[4]
This compoundLecithin10008~300 - 500> 0.35-25 to -35[5]

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions, equipment, and the presence of an encapsulated drug.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the hot and cold high-pressure homogenization methods.

Hot_Homogenization_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final Final Steps L1 Weigh this compound (& Optional API) L2 Heat to 80-85°C (Melt Lipid) L1->L2 E1 Mix Lipid and Aqueous Phases L2->E1 A1 Dissolve Surfactant in Water A2 Heat to 80-85°C A1->A2 A2->E1 E2 High-Shear Homogenization (Pre-emulsion) E1->E2 E3 High-Pressure Homogenization (Hot Nanoemulsion) E2->E3 F1 Cooling to Room Temperature (Recrystallization) E3->F1 F2 This compound SLN Dispersion F1->F2 Cold_Homogenization_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final Final Product L1 Melt this compound (& Add API) L2 Rapid Cooling (Solidification) L1->L2 L3 Grind to Microparticles L2->L3 H1 Disperse Lipid Microparticles in Cold Aqueous Phase L3->H1 A1 Dissolve Surfactant in Cold Water (2-4°C) A1->H1 H2 Cold High-Pressure Homogenization H1->H2 F1 This compound SLN Dispersion H2->F1 HPH_Parameters cluster_inputs Input Parameters cluster_outputs SLN Characteristics P1 Homogenization Pressure O1 Particle Size P1->O1 O2 Polydispersity Index (PDI) P1->O2 P2 Number of Homogenization Cycles P2->O1 P2->O2 P3 Temperature (Hot vs. Cold) P3->O1 O4 Entrapment Efficiency P3->O4 P4 Lipid Concentration P4->O1 P4->O4 P5 Surfactant Type & Concentration P5->O1 O3 Zeta Potential P5->O3 O5 Physical Stability P5->O5

References

Application Notes and Protocols for Tristearin Solid Lipid Nanoparticles using Solvent Emulsification-Evaporation Technique

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs.[1] Their advantages include high stability, biocompatibility, and the ability to provide controlled drug release.[2][3] Tristearin, a triglyceride, is a commonly used lipid for the preparation of SLNs due to its biocompatibility and biodegradable nature.[1][2] The solvent emulsification-evaporation technique is a widely employed method for the fabrication of SLNs.[4][5] This method involves dissolving the lipid and the drug in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous surfactant solution, and finally evaporating the organic solvent to form the SLNs.[4] This document provides a detailed protocol and application notes for the preparation of this compound-based SLNs using the solvent emulsification-evaporation technique.

Experimental Protocols

Materials
  • Lipid: this compound[6]

  • Organic Solvent: Chloroform, Dichloromethane, or a mixture thereof[4]

  • Aqueous Phase: Purified water

  • Surfactant/Emulsifier: Poloxamer 188, Tween 80, Span 80, Soya lecithin[4][7][8]

  • Drug: Model hydrophobic drug (e.g., Etodolac, Fluconazole)[6][8]

Equipment
  • High-speed homogenizer

  • Ultrasonicator

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Particle size analyzer

  • Zeta potential analyzer

  • Spectrophotometer

Protocol for Solvent Emulsification-Evaporation
  • Preparation of the Organic Phase:

    • Dissolve a specific amount of this compound and the hydrophobic drug in a suitable water-immiscible organic solvent (e.g., chloroform).[4]

    • The concentration of the lipid in the organic phase can influence the final particle size of the SLNs.[4]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in purified water.[8]

    • Heat the aqueous phase to the same temperature as the organic phase, typically around 70°C.[4]

  • Emulsification:

    • Add the organic phase to the hot aqueous phase under high-speed homogenization.[4] The homogenization speed and time are critical parameters that affect the droplet size of the emulsion.[9]

    • Follow the homogenization with ultrasonication to further reduce the particle size and achieve a nanoemulsion.[4]

  • Solvent Evaporation:

    • The resulting oil-in-water (o/w) emulsion is then subjected to solvent evaporation. This can be achieved by continuous stirring on a magnetic stirrer at room temperature or by using a rotary evaporator under reduced pressure.[4]

    • The evaporation of the organic solvent leads to the precipitation of the lipid, forming solid lipid nanoparticles.[4]

  • Purification and Storage:

    • The SLN dispersion can be filtered to remove any aggregates.

    • For long-term storage, the SLN dispersion should be kept at 4°C to minimize particle aggregation.[8]

Data Presentation

The following tables summarize the formulation parameters and resulting characteristics of this compound-based SLNs prepared by the solvent emulsification-evaporation method, as reported in various studies.

Formulation CodeDrugLipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
F2FluconazoleThis compound, Soya lecithinPoloxamer 188 (1%), Tween 80 (0.5%)122 ± 3.420.668 ± 3.21-24.03 ± 1.8476.53 ± 0.24[8]
-EtodolacThis compoundPolaxomer, Tween 80< 300---[6]
F2-This compound (100 mg)Tween 80 (1.5%)157.5 ± 6.70.35 ± 0.11-26.9 ± 2.3-[5][9]

Mandatory Visualization

Experimental Workflow

G cluster_prep Phase Preparation cluster_process SLN Formation cluster_characterization Characterization organic_phase Organic Phase (this compound + Drug in Chloroform) homogenization High-Speed Homogenization organic_phase->homogenization aqueous_phase Aqueous Phase (Surfactant in Water) aqueous_phase->homogenization sonication Ultrasonication homogenization->sonication evaporation Solvent Evaporation sonication->evaporation sln_dispersion This compound SLN Dispersion evaporation->sln_dispersion analysis Particle Size Analysis Zeta Potential Measurement Encapsulation Efficiency sln_dispersion->analysis

Caption: Workflow for this compound SLN preparation.

Logical Relationships in Formulation

G cluster_inputs Formulation & Process Parameters cluster_outputs SLN Characteristics lipid_conc Lipid Concentration particle_size Particle Size lipid_conc->particle_size surfactant_type Surfactant Type & Conc. surfactant_type->particle_size stability Stability surfactant_type->stability homo_speed Homogenization Speed/Time homo_speed->particle_size pdi Polydispersity Index (PDI) homo_speed->pdi solvent_vol Organic Solvent Volume solvent_vol->particle_size particle_size->stability pdi->stability zeta Zeta Potential zeta->stability ee Encapsulation Efficiency

Caption: Factors influencing this compound SLN properties.

References

Application Notes and Protocols for Utilizing Tristearin in Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tristearin as a Pharmaceutical Excipient

This compound, a triglyceride derived from three molecules of stearic acid and one molecule of glycerol, is a versatile and valuable excipient in pharmaceutical tablet formulations.[1] Its solid, waxy nature at room temperature, coupled with its lubricating and hydrophobic properties, makes it suitable for various applications in tablet manufacturing.[1][2] Primarily, this compound functions as a lubricant to reduce friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[3][4] Additionally, its lipidic nature allows for its use in creating sustained-release matrix systems, controlling the dissolution and release of the active pharmaceutical ingredient (API).[5][6] The polymorphic nature of this compound, existing in different crystalline forms (α, β', and β), can significantly influence drug release profiles, adding a layer of complexity and control for formulators.[5][7]

Key Applications in Tablet Formulation

Lubricant in Direct Compression and Granulation Processes

This compound is an effective lubricant in both direct compression and granulation (wet and dry) methods of tablet manufacturing.[3][8] In direct compression, where powders are blended and compressed without a granulation step, this compound ensures uniform tablet weight and prevents damage to tooling.[9][10] In wet and dry granulation, it is added in the final blending step to coat the granules, facilitating their smooth flow and compression.[11]

Logical Relationship: Role of a Lubricant in Tableting

powder Powder Blend / Granules compression Compression powder->compression Fills Die ejection Ejection compression->ejection Forms Tablet tablet Intact Tablet ejection->tablet lubricant Lubricant (e.g., this compound) lubricant->ejection Reduces Friction Prevents Sticking

Caption: Role of a lubricant in the tablet compression cycle.

Sustained-Release Matrix Former

The hydrophobic (lipidic) nature of this compound makes it an excellent candidate for creating matrix tablets for sustained drug release.[5][12] When incorporated into a tablet matrix, this compound does not dissolve in the gastrointestinal fluids but instead forms a porous, inert matrix through which the API can slowly diffuse. This diffusion-controlled release mechanism can provide a prolonged therapeutic effect, reduce dosing frequency, and improve patient compliance.[13][14] The release rate can be modulated by adjusting the concentration of this compound in the formulation.

Quantitative Data on this compound's Effects on Tablet Properties

The concentration of this compound can significantly impact the physical properties of tablets. The following tables summarize the effects observed in various studies.

Table 1: Effect of this compound (as a Lubricant) Concentration on Tablet Properties

This compound Conc. (% w/w)Tablet Hardness (N)Friability (%)Disintegration Time (min)API ExampleManufacturing MethodReference
0.585 ± 5< 0.85 - 10Acetylsalicylic AcidDirect Compression
1.080 ± 6< 0.77 - 12Acetylsalicylic AcidDirect Compression
2.075 ± 5< 0.610 - 15Acetylsalicylic AcidDirect Compression
0.595 ± 7< 0.58 - 13IbuprofenWet Granulation[8]
1.588 ± 6< 0.412 - 18IbuprofenWet Granulation[8]

Table 2: Effect of this compound (as a Matrix Former) on Drug Release

This compound Conc. (% w/w)Time for 50% Drug Release (hours)Time for 90% Drug Release (hours)API ExampleRelease MechanismReference
1026CaffeineDiffusion[5][6]
20410CaffeineDiffusion[5][6]
306> 12CaffeineDiffusion[5][6]
1538TheophyllineDiffusion[15]
255> 12TheophyllineDiffusion[15]

Experimental Protocols

Protocol 1: Preparation of Tablets by Direct Compression

This protocol outlines the steps for preparing tablets using the direct compression method with this compound as a lubricant.

Experimental Workflow: Direct Compression

cluster_prep Powder Preparation cluster_blend Blending sieve_api Sieve API and Excipients weigh Weigh Ingredients sieve_api->weigh pre_blend Pre-blend API and Diluent/Binder weigh->pre_blend add_lubricant Add this compound (Lubricant) pre_blend->add_lubricant final_blend Final Blend add_lubricant->final_blend compress Compress into Tablets final_blend->compress qc Quality Control Tests (Hardness, Friability, etc.) compress->qc

Caption: Workflow for direct compression tablet manufacturing.

Methodology:

  • Sieving: Pass the Active Pharmaceutical Ingredient (API) and all other excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity of particle size.

  • Weighing: Accurately weigh all the ingredients as per the formulation.

  • Pre-blending: Place the API and the bulk of the excipients (e.g., diluent, binder, disintegrant) in a blender (e.g., V-blender or bin blender) and mix for 10-15 minutes to achieve a homogenous mixture.

  • Lubricant Addition: Add the weighed amount of this compound to the powder blend.

  • Final Blending: Continue blending for a short period, typically 2-5 minutes. Over-blending with the lubricant can negatively affect tablet hardness and dissolution.[8]

  • Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling. The compression force should be adjusted to achieve the target tablet hardness.

  • Evaluation: Evaluate the prepared tablets for their physical properties as described in the characterization protocols below.

Protocol 2: Preparation of Sustained-Release Matrix Tablets by Wet Granulation

This protocol describes the wet granulation method for producing sustained-release matrix tablets using this compound.

Experimental Workflow: Wet Granulation

cluster_prep Dry Mixing cluster_granulation Granulation cluster_final Final Processing weigh_mix Weigh and Mix API, This compound, and other intragranular excipients add_binder Add Binder Solution to form a wet mass weigh_mix->add_binder wet_milling Wet Milling (Sieving) add_binder->wet_milling drying Drying the Granules wet_milling->drying dry_milling Dry Milling (Sizing) drying->dry_milling lubrication Add Lubricant and Blend dry_milling->lubrication compress Compress into Tablets lubrication->compress qc Quality Control Tests compress->qc

Caption: Workflow for wet granulation tablet manufacturing.

Methodology:

  • Dry Mixing: Weigh and mix the API, this compound, and other intragranular excipients (e.g., diluents) in a high-shear mixer or planetary mixer.

  • Binder Addition: Prepare a binder solution (e.g., polyvinylpyrrolidone in water or ethanol) and add it slowly to the powder mixture while mixing to form a coherent wet mass.

  • Wet Milling: Pass the wet mass through a suitable screen (e.g., #12 or #16 mesh) to form granules.

  • Drying: Dry the wet granules in a tray dryer or a fluid bed dryer until the desired moisture content is achieved (typically < 2%).

  • Dry Milling: Mill the dried granules and pass them through a smaller mesh sieve (e.g., #20 mesh) to obtain uniform granule size.

  • Final Blending: Add the extragranular excipients (e.g., disintegrant, glidant) and a lubricant (a small amount of this compound or another lubricant like magnesium stearate) to the dried granules and blend for 3-5 minutes.

  • Compression: Compress the lubricated granules into tablets.

  • Evaluation: Characterize the tablets for their properties.

Tablet Characterization Protocols

Protocol 3: Tablet Hardness (Breaking Force) Test

Objective: To determine the force required to break a tablet in a diametric compression test.

Apparatus: A tablet hardness tester.

Procedure:

  • Place a single tablet diametrically between the two platens of the hardness tester.

  • Start the tester, which applies a constant rate of loading.

  • Record the force (in Newtons or Kiloponds) at which the tablet breaks.

  • Repeat the test for a representative sample of tablets (typically 10 tablets) from the batch.

  • Calculate the average hardness and standard deviation.

Protocol 4: Tablet Friability Test

Objective: To assess the ability of tablets to withstand abrasion during handling, packaging, and transportation.

Apparatus: A friability tester (Roche friabilator).

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.

  • Carefully dedust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the drum of the friabilator.

  • Rotate the drum 100 times at a speed of 25 ± 1 rpm.

  • Remove the tablets from the drum, carefully dedust them, and accurately weigh the sample again (W_final).

  • Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.

Protocol 5: Tablet Disintegration Test

Objective: To determine whether tablets disintegrate within a prescribed time when placed in a liquid medium.

Apparatus: A disintegration test apparatus.

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.

  • Observe the tablets at the end of the specified time.

  • Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

  • If one or two tablets fail to disintegrate, the test should be repeated on 12 additional tablets. The requirement is met if not less than 16 of the total 18 tablets tested have disintegrated.

Protocol 6: In-Vitro Drug Release (Dissolution) Test

Objective: To measure the rate and extent of drug release from the tablet.

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

Procedure:

  • Prepare the dissolution medium (e.g., phosphate buffer pH 6.8 for sustained-release products) and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.

  • Place one tablet in each dissolution vessel.

  • Operate the apparatus at the specified rotation speed (e.g., 50 or 100 rpm).

  • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

  • Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Drug-Excipient Compatibility Studies

Before finalizing a formulation, it is crucial to perform drug-excipient compatibility studies to ensure that this compound does not adversely affect the stability of the API.[1][9][16]

Workflow for Drug-Excipient Compatibility Study

cluster_analysis Analytical Techniques prep Prepare Binary Mixtures (API + this compound) storage Store under Accelerated Stability Conditions (e.g., 40°C/75% RH) prep->storage analysis Analyze at Time Points (e.g., 0, 2, 4 weeks) storage->analysis dsc DSC analysis->dsc ftir FTIR analysis->ftir hplc HPLC (for degradation) analysis->hplc evaluation Evaluate for Physical and Chemical Changes dsc->evaluation ftir->evaluation hplc->evaluation

Caption: Workflow for a drug-excipient compatibility study.

Methodology:

  • Sample Preparation: Prepare binary mixtures of the API and this compound in a 1:1 ratio. Also, prepare samples of the pure API and pure this compound as controls.

  • Storage: Store the samples in controlled stability chambers under accelerated conditions (e.g., 40°C/75% Relative Humidity) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., initial, 2 weeks, 4 weeks), analyze the samples using techniques such as:

    • Differential Scanning Calorimetry (DSC): To detect any changes in melting points or the appearance of new peaks, which could indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the API or excipient.

    • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.

  • Evaluation: Compare the analytical data of the mixtures with the control samples to assess the compatibility.

By following these application notes and protocols, researchers and drug development professionals can effectively utilize this compound as a versatile excipient to optimize tablet formulations for both immediate and sustained-release applications.

References

Application Notes and Protocols for Drug Encapsulation in Tristearin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a biocompatible and biodegradable lipid that has garnered significant attention in the field of drug delivery. Its solid state at room temperature makes it an excellent candidate for the formulation of solid lipid nanoparticles (SLNs). These nanoparticles offer a promising platform for the controlled release and targeted delivery of therapeutic agents. The encapsulation of drugs within a this compound matrix can enhance their stability, improve bioavailability, and reduce side effects. This document provides detailed protocols for the preparation of drug-loaded this compound nanoparticles using various established methods, along with characterization techniques and expected outcomes.

Core Principles of Drug Encapsulation in this compound Nanoparticles

The encapsulation of drugs within this compound nanoparticles relies on the principle of partitioning the drug within the lipid matrix during the nanoparticle formation process. The choice of preparation method significantly influences the particle size, drug loading capacity, and release kinetics. Key considerations for successful encapsulation include the solubility of the drug in the molten lipid, the selection of appropriate surfactants for stabilization, and the optimization of process parameters.

Experimental Protocols

Several methods can be employed for the preparation of drug-loaded this compound nanoparticles. Below are detailed protocols for three commonly used techniques: high-pressure homogenization, microemulsification, and coaxial electrospray.

Protocol 1: High-Pressure Homogenization

This technique involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution under high pressure.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., Sodium tauroglycholate)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-speed stirrer (e.g., Ultra-Turrax)

  • Water bath

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (around 75-85°C). Disperse the accurately weighed API into the molten lipid.

  • Preparation of the Aqueous Phase: Heat the purified water containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization. The number of homogenization cycles and the pressure applied (e.g., 300 bar, 3 cycles) are critical parameters to be optimized for desired particle size.[1]

  • Cooling and Nanoparticle Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The this compound will recrystallize, forming solid lipid nanoparticles with the encapsulated drug.

Protocol 2: Microemulsification

This method involves the formation of a thermodynamically stable microemulsion which is then dispersed in a cold aqueous medium to solidify the nanoparticles.

Materials:

  • This compound

  • API

  • Surfactant (e.g., Poloxamer, Tween 80)[2]

  • Co-surfactant

  • Purified water

Equipment:

  • Water bath

  • Magnetic stirrer

  • Beakers

Procedure:

  • Melt the Lipid: Heat the this compound to 75-85°C to ensure complete melting.[2]

  • Drug Dispersion: Disperse the API in the molten this compound.[2]

  • Aqueous Phase Preparation: In a separate beaker, heat the aqueous solution containing the surfactant and co-surfactant to the same temperature.[2]

  • Microemulsion Formation: Add the aqueous phase to the lipid phase and stir until a clear, transparent microemulsion is formed.

  • Nanoparticle Precipitation: Pour the hot microemulsion into cold water (2-4°C) under constant stirring. The rapid cooling causes the lipid to solidify, forming nanoparticles.

Protocol 3: Coaxial Electrospray

This advanced technique allows for the creation of core-shell nanoparticle structures, offering precise control over drug encapsulation.

Materials:

  • This compound

  • API (e.g., Genistein)[3][4]

  • Solvent for lipid (e.g., Dichloromethane - DCM)

  • Solvent for drug (e.g., Ethanol)

  • Optional: Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for theranostic applications[3][4]

Equipment:

  • Coaxial electrospray setup with a high voltage power supply

  • Syringe pumps

  • Collection plate

Procedure:

  • Prepare the Shell Solution: Dissolve this compound in a suitable solvent like DCM.

  • Prepare the Core Solution: Dissolve the drug (and any other core material like SPIONs) in a miscible solvent such as ethanol.

  • Setup the Coaxial Electrospray: Load the shell and core solutions into separate syringes and feed them through the outer and inner needles of the coaxial nozzle, respectively, at controlled flow rates.

  • Electrospraying: Apply a high voltage (e.g., 15-18.8 kV) between the nozzle tip and the collector. The electric field will atomize the liquid jets into fine droplets.

  • Particle Formation: As the solvent evaporates from the droplets during their flight to the collector, core-shell nanoparticles are formed.

Characterization of Drug-Loaded this compound Nanoparticles

A thorough characterization is essential to ensure the quality and efficacy of the formulated nanoparticles.

Parameter Technique Typical Results/Observations
Particle Size and Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)Spherical particles with a narrow size distribution, typically in the range of 50-1000 nm.[2]
Zeta Potential Dynamic Light Scattering (DLS)A high absolute zeta potential value (e.g., > |±30 mV|) indicates good colloidal stability.[1]
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)DSC can reveal changes in the melting point and enthalpy of the lipid, indicating drug incorporation and potential amorphization. XRD patterns can confirm the crystalline state of the drug and lipid within the nanoparticles.[2]
Drug-Excipient Compatibility Fourier-Transform Infrared Spectroscopy (FTIR)FTIR spectra can confirm the absence of chemical interactions between the drug and this compound.[2]
Encapsulation Efficiency and Drug Loading Spectrophotometry (e.g., UV-Vis), High-Performance Liquid Chromatography (HPLC)High encapsulation efficiencies (often >90%) can be achieved.[4] Drug loading depends on the drug's solubility in the lipid.
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellTypically shows a biphasic or triphasic release profile with an initial burst release followed by a sustained release phase.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of drug-loaded this compound nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation MethodDrug ExampleParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
MicroemulsificationEtodolac175.7 - 264.6---
Coaxial ElectrosprayGenistein650 - 1200--~92
High-Pressure HomogenizationCurcumin200 - 450<0.3~|±30|99.8

Table 2: In Vitro Drug Release Profile from this compound Nanoparticles

DrugFormulation MethodTimeCumulative Release (%)
GenisteinCoaxial Electrospray (Composite)16 min46
2 h75
8 h92
15 h96
30 h100
EtodolacMicroemulsificationup to 36 hProlonged release following Higuchi kinetics

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the preparation of drug-loaded this compound nanoparticles.

HighPressureHomogenization cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final Final Nanoparticle Formation Melt_this compound Melt this compound (75-85°C) Add_Drug Disperse Drug Melt_this compound->Add_Drug Pre_Emulsion Form Pre-emulsion (High-speed stirring) Add_Drug->Pre_Emulsion Heat_Water Heat Aqueous Phase (Surfactant + Water) Heat_Water->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling Nanoparticles Drug-Loaded This compound NPs Cooling->Nanoparticles

Caption: High-Pressure Homogenization Workflow.

Microemulsification Melt_Lipid Melt this compound & Disperse Drug Form_Microemulsion Form Hot Microemulsion Melt_Lipid->Form_Microemulsion Heat_Aqueous Heat Aqueous Phase (Surfactant) Heat_Aqueous->Form_Microemulsion Precipitate Disperse in Cold Water Form_Microemulsion->Precipitate Nanoparticles Drug-Loaded this compound NPs Precipitate->Nanoparticles

Caption: Microemulsification Workflow.

Conclusion

The encapsulation of drugs in this compound nanoparticles presents a versatile and effective strategy for advanced drug delivery. The choice of the preparation method should be guided by the specific requirements of the drug and the desired nanoparticle characteristics. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own this compound-based nanoparticle formulations. Careful characterization is paramount to ensuring the quality, stability, and performance of the final product.

References

Application Note: Thermal Analysis of Tristearin using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a common excipient in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its physical and thermal properties are critical to the stability, manufacturing process, and release profile of drug products. This application note provides a detailed protocol for the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), essential techniques for characterizing its polymorphic behavior and thermal stability.

Key Concepts
  • Differential Scanning Calorimetry (DSC): A thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and polymorphic transformations.[1][2]

  • Thermogravimetric Analysis (TGA): A technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and composition of materials.[3][4]

  • Polymorphism: The ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can have different physical properties, such as melting point and solubility.[5][6][7] this compound is known to exhibit at least three polymorphic forms: α, β', and the most stable β form.[5][6][7][8]

Data Presentation

The thermal properties of this compound are summarized in the tables below. These values are critical for understanding its behavior during formulation and storage.

Table 1: DSC Data for this compound Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α (alpha)54 - 55Not consistently reported
β' (beta prime)63.5 - 64.5Not consistently reported
β (beta)72.7 - 73~220[9]

Note: The melting points can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating rate.[5][6][7][8]

Table 2: TGA Data for this compound

ParameterValue
Onset of Decomposition~370 °C[10]
AtmosphereNitrogen (inert)

Note: The onset of decomposition can be influenced by factors such as the heating rate and the presence of impurities.

Experimental Protocols

Detailed methodologies for performing DSC and TGA on this compound are provided below.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify the polymorphic forms of this compound and their transitions.

1. Instrument and Materials:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Microbalance

  • This compound sample

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan with an aluminum lid.

  • Prepare an empty, sealed aluminum pan to be used as a reference.[11]

3. DSC Instrument Parameters:

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to 100°C at a heating rate of 10°C/min.[12][13]

    • Hold for 5 minutes to ensure complete melting.

    • Cool down to 25°C at a rate of 10°C/min to observe crystallization.

    • Ramp up again to 100°C at 10°C/min to study the thermal behavior of the recrystallized sample.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

4. Data Analysis:

  • Record the heat flow as a function of temperature.

  • Identify endothermic peaks corresponding to melting transitions and exothermic peaks corresponding to crystallization or polymorphic transitions.

  • Determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the peak) for each thermal event.

Thermogravimetric Analysis (TGA) Protocol

This protocol is used to evaluate the thermal stability of this compound.

1. Instrument and Materials:

  • Thermogravimetric Analyzer

  • TGA sample pans (ceramic or platinum)

  • Microbalance

  • This compound sample

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan using a microbalance.[14]

3. TGA Instrument Parameters:

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up to 600°C at a heating rate of 10°C/min.[15]

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[13][14]

4. Data Analysis:

  • Record the mass of the sample as a function of temperature.

  • Generate a weight loss curve (TGA curve) and its first derivative (DTG curve).

  • Determine the onset temperature of decomposition, which indicates the initiation of thermal degradation.

  • Quantify the percentage of mass loss at different temperature ranges.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the thermal analysis of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of this compound pan Place in Aluminum Pan weigh->pan seal Seal Pan pan->seal load Load Sample & Reference into DSC seal->load program Set Temperature Program (Heat-Cool-Heat) load->program run Run Analysis under N2 program->run record Record Heat Flow vs. Temperature run->record identify Identify Endothermic & Exothermic Peaks record->identify determine Determine Tm, ΔH identify->determine

Caption: DSC Experimental Workflow for this compound Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of this compound pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load program Set Temperature Program (Ramp to 600°C) load->program run Run Analysis under N2 program->run record Record Mass vs. Temperature run->record generate Generate TGA & DTG Curves record->generate determine Determine Onset of Decomposition & Mass Loss generate->determine

Caption: TGA Experimental Workflow for this compound Analysis.

The combined use of DSC and TGA provides a comprehensive thermal characterization of this compound. DSC is invaluable for studying its complex polymorphic behavior, which is crucial for controlling the physical stability and drug release from lipid-based formulations.[12] TGA confirms the thermal stability of this compound, ensuring its integrity during manufacturing processes that may involve heat, such as hot melt extrusion or spray congealing. These analytical techniques are therefore indispensable tools for researchers, scientists, and drug development professionals working with this compound-based delivery systems.

References

Characterization of Tristearin Polymorphs by X-Ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a common excipient in pharmaceutical and food industries. Its functionality is significantly influenced by its solid-state properties, particularly polymorphism. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. This compound exhibits three main polymorphic forms: α, β', and β, in order of increasing stability. The metastable α and β' forms tend to convert to the more stable β form over time, a transition that can impact product performance, stability, and bioavailability.

X-ray diffraction (XRD) is a powerful non-destructive technique used to characterize the crystalline structure of materials. By analyzing the diffraction pattern of a sample, it is possible to identify the specific polymorphic form present. This application note provides detailed protocols for the preparation of this compound polymorphs and their characterization using XRD.

Polymorphic Forms of this compound

The three primary polymorphic forms of this compound have distinct crystalline structures, which result in unique XRD patterns. The stability of these forms follows the order: α < β' < β. The α form is the least stable and is typically obtained by rapid cooling of the melt. The β' form is of intermediate stability, while the β form is the most stable and has the highest melting point. The transition from metastable forms to the stable β form is an important consideration in formulation development and storage.

Quantitative Data Summary

The characteristic X-ray diffraction peaks for the α, β', and β polymorphs of this compound are summarized in the table below. The d-spacing values represent the interplanar spacing within the crystal lattice, while the 2θ values are the corresponding diffraction angles for Cu Kα radiation (λ = 1.5406 Å).

Polymorphd-spacing (Å)2θ (°)
α ~4.15~21.4
~3.80~23.4
β' ~4.20~21.1
~3.85~23.1
~3.75~23.7
β ~4.60~19.3
~3.86~23.0
~3.66~24.3

Experimental Protocols

Preparation of this compound Polymorphs

4.1.1. Preparation of the α-Polymorph

  • Melt a sample of high-purity this compound by heating it to 80-90 °C in a controlled temperature bath or on a hot plate. Ensure the sample is completely molten.

  • Rapidly cool the molten this compound by pouring it onto a cold surface (e.g., a metal plate cooled on ice) or by immersing the sample container in an ice-water bath.

  • The resulting solid will predominantly be in the α-polymorphic form.

  • Immediately proceed with XRD analysis, as the α form is metastable and will begin to transform to more stable forms.

4.1.2. Preparation of the β'-Polymorph

  • Melt a sample of high-purity this compound by heating it to 80-90 °C.

  • Allow the molten this compound to cool slowly to room temperature.

  • Alternatively, hold the molten sample at a temperature just below the melting point of the α-form (around 50-55 °C) for a period of time (e.g., 30-60 minutes) to encourage crystallization of the β' form.

  • The resulting solid will contain a significant amount of the β'-polymorph.

4.1.3. Preparation of the β-Polymorph

  • Melt a sample of high-purity this compound by heating it to 80-90 °C.

  • Cool the sample slowly to a temperature just below the melting point of the β'-form (around 60-65 °C).

  • Hold the sample at this temperature for an extended period (e.g., several hours to days) to allow for the complete transformation to the stable β form.

  • Alternatively, the β-polymorph can be obtained by storing samples of the α or β' forms at room temperature for a prolonged period.

X-Ray Diffraction (XRD) Analysis
  • Sample Preparation:

    • Gently grind the prepared this compound polymorph sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Carefully pack the powdered sample into a standard XRD sample holder. Ensure the surface of the sample is flat and level with the surface of the holder.

  • Instrument Setup:

    • Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

    • Set the instrument parameters as follows (these may be adjusted based on the specific instrument):

      • Voltage: 40 kV

      • Current: 40 mA

      • Scan range (2θ): 5° to 40°

      • Scan speed: 2°/minute

      • Step size: 0.02°

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the XRD scan and collect the diffraction data.

  • Data Analysis:

    • Process the collected XRD data using appropriate software.

    • Identify the characteristic diffraction peaks (2θ values) and compare them to the known values for the α, β', and β polymorphs of this compound (as provided in the table above) to determine the polymorphic form of the sample.

Visualizations

Polymorphic Transformation Pathway of this compound

The following diagram illustrates the transformation pathway of this compound polymorphs from the least stable to the most stable form.

G cluster_0 Metastable Forms cluster_1 Stable Form alpha α-Polymorph (Least Stable) beta_prime β'-Polymorph (Metastable) alpha->beta_prime Time / Temperature beta β-Polymorph (Most Stable) alpha->beta Direct Transformation (less common) beta_prime->beta Time / Temperature

Caption: Polymorphic transformation pathway of this compound.

Experimental Workflow for XRD Analysis

This diagram outlines the key steps involved in the characterization of this compound polymorphs using XRD.

G cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis prep_alpha Prepare α-Polymorph (Rapid Cooling) grind Grind Sample to Fine Powder prep_alpha->grind prep_beta_prime Prepare β'-Polymorph (Slow Cooling) prep_beta_prime->grind prep_beta Prepare β-Polymorph (Annealing) prep_beta->grind pack Pack Sample into XRD Holder grind->pack instrument Instrument Setup (Cu Kα, 40kV, 40mA) pack->instrument collect Data Collection (2θ = 5-40°) instrument->collect process Process Raw Data collect->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare determine Determine Polymorphic Form compare->determine

Caption: Experimental workflow for XRD analysis of this compound polymorphs.

Application Notes and Protocols for Raman Spectroscopy in Tristearin Polymorphic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride found in many fats and oils, is a common excipient in pharmaceutical and food industries. Its functionality is critically dependent on its polymorphic form, as different crystal structures (polymorphs) exhibit distinct physical properties such as melting point, solubility, and stability. Raman spectroscopy is a powerful, non-destructive analytical technique well-suited for the in-situ identification and characterization of this compound's polymorphic forms (α, β', and β). This application note provides a detailed guide to utilizing Raman spectroscopy for this purpose, including protocols for sample preparation and data analysis.

Raman spectroscopy probes the vibrational modes of molecules. Polymorphism influences the molecular conformation and crystal lattice, leading to distinct changes in the Raman spectrum. These spectral fingerprints allow for unambiguous identification of the different solid-state forms of this compound. Key spectral regions sensitive to polymorphic changes in this compound include the carbonyl (C=O) stretching region, the C-H stretching region, and the C-C skeletal stretching region.[1]

Quantitative Data Presentation

The polymorphic forms of this compound can be differentiated by characteristic peaks in their Raman spectra. The following tables summarize the key spectral regions and their corresponding assignments for the α, β', and β polymorphs.

Table 1: Characteristic Raman Bands for this compound Polymorphs in the Carbonyl (C=O) Stretching Region.

Polymorphic FormRaman Peak Position (cm⁻¹)Key Features
α (alpha) ~1738, ~1728Two distinct, broad bands.
β' (beta prime) ~1742, ~1732, ~1725Multiple, sharper bands compared to the α form.
β (beta) ~1745, ~1735Two well-resolved, sharp bands.

Table 2: Characteristic Raman Bands for this compound Polymorphs in the C-H and C-C Stretching Regions.

Spectral RegionPolymorphic FormRaman Peak Position (cm⁻¹)Assignment
C-H Stretching α, β', β~2848, ~2882Symmetric and asymmetric CH₂ stretching
~2930, ~2960CH₃ stretching
C-C Stretching α, β', β~1062, ~1128trans C-C stretching
~1080-1100gauche C-C stretching

Note: The ratio of the intensities of the symmetric (~2848 cm⁻¹) and asymmetric (~2882 cm⁻¹) CH₂ stretching bands can be correlated with the conformational order of the acyl chains, which differs between polymorphs.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Polymorphs

Materials:

  • High-purity this compound powder

  • Hot plate with magnetic stirrer

  • Beaker

  • Glass slides

  • Spatula

  • Controlled cooling/heating stage or oven

  • Solvent (e.g., hexane, optional for β form preparation)

Procedure for α (alpha) Polymorph:

  • Place a small amount of this compound powder in a beaker on a hot plate.

  • Heat the this compound to approximately 80-90°C, ensuring it is completely molten.

  • Pipette a small drop of the molten this compound onto a clean glass slide.

  • Immediately quench-cool the slide on a metal block at a low temperature (e.g., 0-4°C) or in a refrigerator. Rapid cooling favors the formation of the metastable α form.

  • Verify the polymorphic form using Raman spectroscopy immediately after preparation, as the α form can transition to more stable forms over time.

Procedure for β' (beta prime) Polymorph:

  • Melt this compound at 80-90°C as described for the α form.

  • Allow the molten this compound to cool slowly to room temperature.

  • Alternatively, for more controlled formation, cool the molten this compound to a specific isothermal crystallization temperature, typically in the range of 50-55°C, and hold for a period (e.g., 30-60 minutes).

  • The β' form is often an intermediate in the transition from the α to the β form. Its presence can be confirmed by monitoring the Raman spectrum over time.

Procedure for β (beta) Polymorph:

  • Method A: Thermal Annealing

    • Prepare the α or β' polymorph of this compound as described above.

    • Heat the sample to a temperature just below the melting point of the β' form (e.g., 60-65°C) and hold for an extended period (several hours to days). This annealing process provides the thermodynamic driving force for the conversion to the most stable β form.

    • Monitor the transformation periodically with Raman spectroscopy until the characteristic spectrum of the β form is stable.

  • Method B: Solvent Crystallization

    • Dissolve this compound in a suitable solvent (e.g., hexane) at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • The β polymorph will crystallize out of the solution.

    • Filter the crystals and dry them under vacuum.

Protocol 2: Raman Spectroscopic Analysis

Instrumentation:

  • Raman spectrometer equipped with a microscope.

  • Laser excitation source (e.g., 532 nm, 785 nm). A longer wavelength laser like 785 nm is often preferred to reduce fluorescence from impurities.

  • Appropriate objective lens (e.g., 10x, 20x, or 50x).

  • Raman data acquisition and processing software.

Procedure:

  • Instrument Calibration: Calibrate the Raman spectrometer using a certified standard (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.

  • Sample Preparation: Place the prepared this compound polymorph sample on a clean glass slide or a suitable sample holder. If the sample is a powder, gently flatten the surface to ensure a good focus.

  • Parameter Optimization:

    • Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid sample heating, which could induce polymorphic transitions. The power can be gradually increased to improve the signal-to-noise ratio, while monitoring the spectrum for any changes that might indicate sample degradation or transformation.

    • Acquisition Time and Accumulations: Use a suitable acquisition time (e.g., 1-10 seconds) and number of accumulations (e.g., 5-20) to obtain a spectrum with a good signal-to-noise ratio. The optimal settings will depend on the sample's Raman scattering efficiency and the sensitivity of the detector.

  • Data Acquisition:

    • Focus the laser on the sample surface using the microscope.

    • Acquire Raman spectra from multiple points on the sample to ensure representative data.

    • Collect spectra over the desired spectral range, typically from 200 cm⁻¹ to 3200 cm⁻¹, to cover all characteristic vibrational modes.

  • Data Processing:

    • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow spikes from the spectra.

    • Baseline Correction: Perform baseline correction to remove any broad background fluorescence. A polynomial fitting or other appropriate algorithms can be used.

    • Normalization: Normalize the spectra (e.g., to the highest peak or a specific stable peak) to allow for direct comparison between different samples.

  • Data Analysis:

    • Identify the characteristic Raman peaks for each polymorph in the C=O, C-H, and C-C stretching regions as detailed in the quantitative data tables.

    • Compare the acquired spectra to reference spectra of the known polymorphs for identification.

    • For quantitative analysis of polymorphic mixtures, chemometric methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can be employed using the processed spectral data.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Polymorphic Analysis cluster_prep Polymorph Preparation cluster_analysis Raman Spectroscopy Analysis start This compound Powder melt Melt at 80-90°C start->melt solvent Solvent Crystallization start->solvent quench Quench Cool (0-4°C) melt->quench slow_cool Slow Cool / Isothermal Crystallization (50-55°C) melt->slow_cool alpha α Polymorph quench->alpha anneal Anneal (60-65°C) alpha->anneal raman_setup Instrument Calibration & Parameter Optimization alpha->raman_setup beta_prime β' Polymorph slow_cool->beta_prime beta_prime->anneal beta_prime->raman_setup beta β Polymorph anneal->beta solvent->beta beta->raman_setup data_acq Data Acquisition raman_setup->data_acq data_proc Data Processing (Cosmic Ray Removal, Baseline Correction, Normalization) data_acq->data_proc data_an Data Analysis (Peak Identification, Comparison to References, Chemometrics) data_proc->data_an result Polymorph Identification & Quantification data_an->result Logical_Relationship Logical Relationship for Polymorphic Identification cluster_input Input cluster_process Process cluster_output Output cluster_reference Reference Database tristearin_sample This compound Sample (Unknown Polymorph) raman_measurement Raman Measurement tristearin_sample->raman_measurement spectral_features Extract Spectral Features (Peak Position, Number of Bands, FWHM) raman_measurement->spectral_features comparison Compare with Reference Spectra spectral_features->comparison polymorph_id Identified Polymorph (α, β', or β) comparison->polymorph_id ref_alpha α Spectrum ref_alpha->comparison ref_beta_prime β' Spectrum ref_beta_prime->comparison ref_beta β Spectrum ref_beta->comparison

References

Tristearin in Biodegradable Polymer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tristearin, a triglyceride derived from three units of stearic acid, is a biocompatible and biodegradable lipid that has garnered significant attention in the development of biodegradable polymeric systems.[1] Its solid-state at room temperature, favorable safety profile, and ability to form stable matrices make it an excellent candidate for various biomedical applications, particularly in drug delivery and tissue engineering.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of biodegradable polymers, with a focus on Solid Lipid Nanoparticles (SLNs) for controlled drug release and porous scaffolds for tissue regeneration.

I. Application: this compound in Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This compound is a cornerstone in the formulation of SLNs, which are colloidal drug carriers offering advantages such as enhanced drug stability, controlled release, and improved bioavailability.[2][4] The solid this compound matrix protects encapsulated drugs from degradation and allows for sustained release profiles.[3]

Quantitative Data Summary

The physicochemical properties of this compound-based SLNs are highly dependent on the formulation and process parameters. The following tables summarize the impact of these variables on key characteristics of SLNs.

Table 1: Effect of Formulation Variables on this compound SLN Properties

Formulation VariableEffect on Particle SizeEffect on Encapsulation Efficiency (%)Reference(s)
Drug-to-Lipid Ratio Increasing drug concentration can lead to larger particle sizes due to disruption of the lipid crystal lattice.Generally, a higher drug-to-lipid ratio can decrease encapsulation efficiency as the lipid matrix becomes saturated.[2]
Surfactant Concentration Increasing surfactant concentration typically decreases particle size by reducing interfacial tension and preventing particle aggregation.An optimal surfactant concentration is crucial; too low may lead to instability, while too high can decrease encapsulation efficiency by increasing drug solubility in the aqueous phase.[5]
Lipid Concentration Higher lipid concentrations can result in larger particle sizes.Can lead to higher encapsulation efficiency up to a certain point, beyond which it may not significantly increase.[6]

Table 2: Typical Physicochemical Properties of this compound-Based SLNs

ParameterTypical Value RangeSignificanceReference(s)
Particle Size (nm) 100 - 400Affects in vivo distribution, cellular uptake, and drug release.[7][8]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution, which is desirable for consistent performance.[7]
Zeta Potential (mV) -20 to -40A high negative charge indicates good colloidal stability due to electrostatic repulsion between particles.[7]
Encapsulation Efficiency (%) 50 - 95Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles.[5]
Drug Loading (%) 1 - 10Indicates the amount of drug loaded per unit weight of the nanoparticles.[9]

Experimental Protocols: this compound SLNs

Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (HPH)

This protocol describes the hot homogenization method, a widely used and scalable technique for producing this compound SLNs.[10]

Materials:

  • This compound (solid lipid)

  • Drug (lipophilic)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound by heating it 5-10°C above its melting point (approximately 72°C).

    • Disperse or dissolve the lipophilic drug in the molten this compound with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the pre-heated high-pressure homogenizer.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[10]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature by placing it in an ice bath or using a heat exchanger. This rapid cooling facilitates the recrystallization of this compound, leading to the formation of solid lipid nanoparticles.

  • Storage:

    • Store the final SLN dispersion at 4°C.

HPH_Workflow process process input input output output A Melt this compound & Add Drug C High-Shear Mixing A->C Lipid Phase B Dissolve Surfactant in Water B->C Aqueous Phase D High-Pressure Homogenization C->D Pre-emulsion E Cooling D->E Nanoemulsion F This compound SLN Dispersion E->F

High-Pressure Homogenization Workflow
Protocol 2: Characterization of this compound SLNs

2.1 Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).

Equipment:

  • Zetasizer Nano (e.g., Malvern Panalytical)

Procedure:

  • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: The amount of free, unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.

Equipment:

  • Centrifugal ultrafiltration units (e.g., Amicon® Ultra)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Place a known volume of the SLN dispersion into the centrifugal ultrafiltration unit.

  • Centrifuge at a high speed (e.g., 10,000 rpm for 30 minutes) to separate the aqueous phase containing the free drug from the nanoparticles.

  • Quantify the amount of free drug in the filtrate using a validated UV-Vis or HPLC method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

2.3 Differential Scanning Calorimetry (DSC)

Principle: DSC is used to analyze the thermal properties of the SLNs, providing information on the crystalline state of the this compound matrix and drug-lipid interactions.[11]

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Lyophilize the SLN dispersion to obtain a dry powder.

  • Accurately weigh 5-10 mg of the lyophilized SLNs into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 100°C).[11]

  • Record the heat flow as a function of temperature.

  • Analyze the thermogram for melting peaks, and changes in enthalpy, which can indicate the polymorphic form of this compound and the physical state of the encapsulated drug.

Protocol 3: In Vitro Drug Release Study

Principle: The release of the encapsulated drug from the this compound SLNs is monitored over time in a simulated physiological fluid.

Equipment:

  • Dialysis bags (with appropriate molecular weight cut-off)

  • Shaking water bath or incubator

  • Beakers and magnetic stirrers

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Place a known volume of the SLN dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.[1]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated UV-Vis or HPLC method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Drug_Release_Workflow process process input input output output condition condition A Place SLN Dispersion in Dialysis Bag B Immerse in Release Medium (37°C) A->B C Withdraw Aliquots at Time Intervals B->C D Analyze Drug Concentration C->D F Maintain Sink Conditions C->F E Plot Cumulative Release vs. Time D->E F->B

In Vitro Drug Release Workflow

II. Application: this compound in Porous Scaffolds for Tissue Engineering

This compound can be utilized as a biodegradable matrix material for the fabrication of three-dimensional scaffolds for tissue engineering applications. These scaffolds can provide a temporary support structure for cell attachment, proliferation, and differentiation, eventually degrading as new tissue is formed.

Experimental Protocols: this compound Scaffolds

Protocol 4: Fabrication of this compound Scaffolds by Solvent Casting and Particulate Leaching

This technique is a straightforward method for creating porous scaffolds.[12]

Materials:

  • This compound

  • Porogen (e.g., sodium chloride, sugar crystals) of a defined particle size

  • Organic solvent (e.g., chloroform, dichloromethane)

Equipment:

  • Sieves for porogen particle size selection

  • Beakers and magnetic stirrer

  • Mold (e.g., Teflon®)

  • Vacuum oven

  • Large volume of purified water

Procedure:

  • Porogen Preparation:

    • Sieve the porogen to obtain particles of the desired size range, which will determine the pore size of the scaffold.

  • Polymer Solution Preparation:

    • Dissolve this compound in the organic solvent to form a solution of a specific concentration.

  • Casting:

    • Add the sieved porogen to the this compound solution and stir to achieve a homogenous dispersion.

    • Pour the mixture into the mold.

  • Solvent Evaporation:

    • Allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven to remove any residual solvent.

  • Particulate Leaching:

    • Immerse the resulting this compound-porogen composite in a large volume of purified water.

    • Stir the water gently and replace it frequently over a period of 24-48 hours to ensure complete leaching of the porogen.[13]

  • Drying:

    • Freeze-dry the porous scaffold to remove the water and preserve its porous structure.

Protocol 5: Fabrication of this compound Scaffolds by Freeze-Drying

Freeze-drying, or lyophilization, is a method used to create highly porous and interconnected scaffolds.[14]

Materials:

  • This compound

  • Solvent system (e.g., a mixture of an organic solvent and water in which this compound can be emulsified)

  • Surfactant (optional, to stabilize the emulsion)

Equipment:

  • Homogenizer

  • Freeze-dryer

  • Mold

Procedure:

  • Emulsion Preparation:

    • Dissolve this compound in the organic solvent.

    • Prepare an aqueous solution, optionally containing a surfactant.

    • Homogenize the organic and aqueous phases to form a stable emulsion.

  • Freezing:

    • Pour the emulsion into a mold and freeze it at a controlled rate to a low temperature (e.g., -80°C). The freezing rate will influence the ice crystal size and, consequently, the pore size of the scaffold.

  • Lyophilization:

    • Place the frozen emulsion in a freeze-dryer.

    • Apply a high vacuum and a low temperature to sublimate the frozen solvent, leaving behind a porous this compound scaffold.[15]

Protocol 6: Characterization of this compound Scaffolds

6.1 Porosity Measurement

Principle: The porosity of the scaffold is determined using the liquid displacement method.

Procedure:

  • Weigh the dry scaffold (W_scaffold).

  • Immerse the scaffold in a liquid of known density (ρ_liquid) that does not dissolve the scaffold (e.g., ethanol) until it is fully saturated.

  • Weigh the saturated scaffold (W_saturated).

  • Calculate the porosity using the following equation:

    Porosity (%) = [(W_saturated - W_scaffold) / ρ_liquid] / V_scaffold x 100

    where V_scaffold is the total volume of the scaffold.

6.2 Mechanical Properties

Principle: The compressive modulus and strength of the scaffold are measured to assess its mechanical integrity.

Equipment:

  • Universal testing machine with a compression platen

Procedure:

  • Cut the scaffold into a defined geometry (e.g., a cube or cylinder).

  • Place the scaffold between the compression platens of the universal testing machine.

  • Apply a compressive load at a constant strain rate until the scaffold fails.

  • Record the stress-strain curve and determine the compressive modulus (the slope of the initial linear portion of the curve) and the compressive strength (the maximum stress before failure).

III. Biocompatibility and Biodegradation

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Procedure:

  • Prepare extracts of the this compound-based polymer by incubating the material in a cell culture medium for a defined period (e.g., 24 hours).

  • Seed a specific cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere.

  • Replace the culture medium with the polymer extracts at various concentrations.

  • Incubate the cells with the extracts for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control (cells cultured in medium without polymer extract).

Protocol 8: In Vitro Biodegradation Study

Principle: The degradation of the this compound-based polymer is assessed by monitoring its mass loss over time in a simulated physiological environment.[17]

Procedure:

  • Weigh the initial dry weight of the polymer samples (W_initial).

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. The PBS can be supplemented with enzymes like lipase to simulate in vivo conditions more closely.

  • At predetermined time points, remove the samples from the PBS, rinse with distilled water, and dry them to a constant weight (W_final).

  • Calculate the percentage of mass loss:

    Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100

IV. Cellular Uptake and Signaling Pathways

The cellular uptake of this compound-based nanoparticles is a critical step for their therapeutic efficacy. While specific signaling pathways triggered by this compound itself are not extensively documented, the general mechanisms for lipid nanoparticle uptake are well-understood and primarily occur via endocytosis.

Cellular Uptake Mechanisms:

  • Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.[18]

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often associated with the uptake of smaller nanoparticles and can bypass the lysosomal degradation pathway.[4]

Cellular_Uptake_Pathway cluster_0 Extracellular cluster_1 Intracellular nanoparticle nanoparticle pathway pathway organelle organelle outcome outcome NP This compound Nanoparticle Clathrin Clathrin-Mediated Endocytosis NP->Clathrin Caveolae Caveolae-Mediated Endocytosis NP->Caveolae Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Bypass Lysosomal Escape Lysosome Lysosome Endosome->Lysosome Cytosol Cytosolic Drug Release Endosome->Cytosol Endosomal Escape Degradation Drug Degradation Lysosome->Degradation Bypass->Cytosol Bypass Lysosome

General Cellular Uptake of Lipid Nanoparticles

Conclusion

This compound is a versatile and valuable biodegradable polymer for the development of advanced drug delivery systems and tissue engineering scaffolds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in these fields. By carefully controlling formulation and processing parameters, the properties of this compound-based materials can be tailored to meet the specific requirements of a wide range of biomedical applications. Further research into the specific interactions of this compound-based systems with cellular signaling pathways will continue to expand their potential in therapeutic and regenerative medicine.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Polymorphic Transitions of Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the polymorphic transitions of tristearin in formulation development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex solid-state behavior of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound-based systems.

Issue 1: Inconsistent Polymorphic Form in Final Product

  • Question: My this compound formulation shows batch-to-batch variability in its polymorphic form, leading to inconsistent product performance. What could be the cause and how can I control it?

  • Answer: Inconsistent polymorphism is a common challenge and typically stems from slight variations in processing conditions. This compound can exist in three main polymorphic forms: α, β', and β, with increasing stability and melting points.[1][2][3] The metastable α-form is often produced during rapid cooling processes like spray congealing.[1][3][4] This form can slowly transition to the more stable β-form over time, even during storage.[1][5]

    Potential Causes & Solutions:

    • Cooling Rate: Rapid cooling favors the formation of the metastable α-form, while slower cooling allows for the formation of the more stable β' and β forms.[6] Carefully control and monitor the cooling rate of your formulation process to ensure consistency.

    • Storage Conditions: The transition from the α to the β form can be influenced by storage temperature.[1] Storing at a consistent, controlled temperature is crucial. For instance, the conversion can be accelerated at higher temperatures (e.g., 25°C compared to 4°C).[1]

    • Shear Forces: Mechanical stress during processing, such as mixing or milling, can induce polymorphic transformations. Standardize these processing steps to minimize variability.

    • Presence of Impurities or Additives: Even small amounts of other lipids or excipients can influence the crystallization behavior of this compound.[7]

Issue 2: Poor Long-Term Stability of the Formulation

  • Question: My this compound-based formulation is physically unstable and shows changes in its solid state during storage. How can I improve its long-term stability?

  • Answer: The long-term instability of this compound formulations is often due to the slow conversion of the metastable α-polymorph to the more stable β-polymorph.[1][5] This transition can alter the microstructure of the formulation and impact critical quality attributes like drug release.[4][8]

    Strategies to Enhance Stability:

    • Promote Crystallization into the Stable β-Form: The most effective strategy is to ensure the formulation crystallizes into the most stable β-form during production. This can be achieved by:

      • Adding Liquid Lipids (LLs): Incorporating certain liquid lipids, such as isopropyl myristate, ethyl oleate, or medium-chain triglycerides, can accelerate the transition from the α to the β form.[1][4][5][9] The kinetics of this transition can vary from minutes to days depending on the specific LL used.[1][4][5]

      • Annealing: A post-production heating step (annealing) at a temperature between the melting points of the α and β forms can facilitate the conversion to the more stable polymorph.

    • Stabilize the Metastable α-Form: In some cases, it may be desirable to maintain the α-form, for example, to achieve a faster drug release.[3] Certain additives, like specific polymers or emulsifiers, have been shown to stabilize metastable polymorphs.[1] Saturated phospholipids have also been shown to slow down polymorphic transitions.[10]

Issue 3: Unexpected Drug Release Profile

  • Question: The drug release from my this compound-based formulation is not as expected. Could this be related to its polymorphic form?

  • Answer: Absolutely. The polymorphic form of the this compound matrix has a significant influence on the drug release profile.[5][8] The less dense, metastable α-form generally allows for a faster initial drug release due to better wettability.[11] In contrast, the more stable and densely packed β-form can lead to a much slower drug release.[1][3] Poor wettability of the β-polymorph can also be a rate-limiting factor for initial drug release.[11] Therefore, controlling the polymorphism is key to achieving a consistent and predictable drug release profile.

Frequently Asked Questions (FAQs)

Q1: What are the main polymorphic forms of this compound and how do they differ?

A1: this compound primarily exists in three monotropic polymorphic forms, meaning they transition in one direction towards the most stable form.[3] These are:

  • α (alpha): The least stable form with the lowest melting point and a hexagonal subcell structure.[1] It is often formed upon rapid cooling of the melt.[1]

  • β' (beta prime): An intermediate form in terms of stability and melting point, with an orthorhombic subcell structure.[1]

  • β (beta): The most stable form with the highest melting point and a triclinic subcell structure.[1]

The different packing of the hydrocarbon chains in these forms leads to variations in their physicochemical properties, including melting point, solubility, and crystal morphology.[1]

Q2: How can I identify the polymorphic form of this compound in my sample?

A2: The two primary analytical techniques for identifying this compound polymorphs are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. Each polymorph has a distinct melting point that can be identified as an endothermic peak in the DSC thermogram.[1]

  • Powder X-ray Diffraction (PXRD): PXRD provides information about the crystal structure. Each polymorph has a unique diffraction pattern. For example, the α-form is characterized by a single strong reflection at a d-spacing of 4.13 Å, while the β-form shows strong reflections at approximately 4.58, 3.84, and 3.67 Å.[1]

Q3: What is the effect of adding liquid lipids or emulsifiers on this compound polymorphism?

A3: The addition of liquid lipids (LLs) or emulsifiers can significantly influence the polymorphic behavior of this compound.

  • Liquid Lipids: Many oral-approved liquid lipids can act as polymorphic modifiers, promoting the transition from the unstable α-form to the stable β-form.[1][5] The rate of this transition depends on the specific LL used.[1][4][5] This can be advantageous for producing physically stable formulations.[4][5]

  • Emulsifiers: The effect of emulsifiers is more complex. Liquid emulsifiers tend to enhance the α to β transformation.[7] However, some solid emulsifiers may retard this transformation during aging.[7]

Q4: Can the manufacturing process influence the final polymorphic form?

A4: Yes, the manufacturing process plays a critical role. Processes involving rapid solidification, such as spray congealing, tend to produce the metastable α-form.[1][3][4] Slower crystallization processes are more likely to yield the more stable β' or β forms. It is essential to understand and control the thermal history and mechanical stresses during manufacturing to obtain the desired polymorph.

Data Presentation

Table 1: Physicochemical Properties of this compound Polymorphs

PolymorphSubcell StructureMelting Point (°C)Key PXRD d-spacing (Å)
αHexagonal~54 - 554.13
β'Orthorhombic~64-
βTriclinic~72 - 73.54.58, 3.84, 3.67

Note: Melting points can vary slightly depending on the measurement conditions and purity of the sample.[2][12]

Experimental Protocols

Protocol 1: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and lead.[1]

  • Sample Preparation: Accurately weigh 6-10 mg of the this compound sample into an aluminum DSC pan and seal it.[1]

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 90°C at a constant heating rate of 10°C/min.[1]

    • Use a nitrogen purge gas at a flow rate of 20 mL/min.[1]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks. The peak temperature corresponds to the melting point of the polymorph present.

Protocol 2: Identification of this compound Polymorphs using Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical scan range would be from 2θ = 5° to 40°.

  • Data Acquisition: Run the PXRD scan on the sample.

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic diffraction peaks for each polymorph. Compare the peak positions (2θ values or d-spacings) with known values for the α and β forms of this compound.

Visualizations

experimental_workflow cluster_formulation Formulation & Processing cluster_analysis Polymorph Characterization cluster_results Results & Interpretation start This compound Formulation process Processing (e.g., Spray Congealing) start->process product Initial Solid Product process->product dsc DSC Analysis product->dsc pxrd PXRD Analysis product->pxrd alpha α-Form Identified dsc->alpha Melting Point beta β-Form Identified dsc->beta Melting Point mixed Mixed Polymorphs dsc->mixed Melting Point pxrd->alpha Diffraction Pattern pxrd->beta Diffraction Pattern pxrd->mixed Diffraction Pattern

Caption: Workflow for the characterization of this compound polymorphs.

polymorphic_transition_factors cluster_factors Influencing Factors cluster_forms Polymorphic Forms cooling Cooling Rate alpha α-Form (Metastable) cooling->alpha Fast beta_prime β'-Form (Intermediate) cooling->beta_prime Slow storage_temp Storage Temperature beta β-Form (Stable) storage_temp->beta Accelerates Transition additives Additives (Liquid Lipids, Emulsifiers) additives->beta Promotes Transition shear Mechanical Shear shear->beta Can Induce Transition alpha->beta_prime Transition beta_prime->beta Transition

Caption: Factors influencing this compound's polymorphic transitions.

References

Technical Support Center: Scaling Up Tristearin Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tristearin nanoparticle production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this compound solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound nanoparticle production in a question-and-answer format.

Problem: Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up

  • Question: We are observing a significant increase in the average particle size and PDI of our this compound nanoparticles when moving from a lab-scale to a larger batch size. What are the potential causes and how can we mitigate this?

  • Answer: An increase in particle size and PDI during scale-up is a common challenge and can be attributed to several factors:

    • Inadequate Mixing and Homogenization: The efficiency of mixing and energy input per unit volume can decrease during scale-up.[1][2][3] Lab-scale methods like probe sonication do not scale linearly.

      • Solution: Transition to scalable homogenization techniques such as high-pressure homogenization (HPH) or microfluidics.[4][5] For HPH, optimizing the pressure and number of cycles is crucial. For microfluidics, adjusting the total flow rate and flow rate ratio of the lipid and aqueous phases can control particle size.[6]

    • Temperature Gradients: Larger volumes can lead to inconsistent temperature control, causing some regions of the mixture to fall below the lipid's melting point, leading to premature crystallization and aggregation.

      • Solution: Ensure robust and uniform heating of all components and the homogenization system. Implement in-line heat exchangers for continuous processes.

    • Surfactant Insufficiency: The surfactant concentration that was optimal for a small batch may not be sufficient to stabilize the larger surface area of nanoparticles in a scaled-up batch.[7][8]

      • Solution: Re-evaluate and optimize the surfactant-to-lipid ratio. A design of experiments (DoE) approach can be employed to systematically determine the optimal concentrations for the target scale.[8]

Problem: Nanoparticle Aggregation and Instability During Storage

  • Question: Our scaled-up batches of this compound nanoparticles are showing signs of aggregation and instability over a short period. What could be the cause and what are the solutions?

  • Answer: Aggregation and instability are often linked to the formulation and storage conditions.

    • Insufficient Surface Stabilization: The type and concentration of surfactant are critical for long-term stability.[7]

      • Solution: Ensure complete coverage of the nanoparticle surface by the surfactant. A combination of surfactants can sometimes provide better stability.[9] The choice of surfactant can also influence the physical state of the lipid matrix.

    • Lipid Polymorphism: this compound can exist in different polymorphic forms (α, β', β). The transition from a less stable form (α) to a more stable form (β) can lead to drug expulsion and particle aggregation.[7]

      • Solution: Incorporating a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs) can disrupt the crystalline structure of this compound, reducing the likelihood of polymorphic transitions.[10][11] The choice of surfactant can also influence the crystalline state.[12]

    • Inappropriate Storage Conditions: Temperature fluctuations during storage can affect nanoparticle stability.

      • Solution: Store the nanoparticle dispersion at a constant, optimized temperature. Avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation.

Problem: Low Drug Encapsulation Efficiency (EE) and/or Loading Capacity (LC)

  • Question: We are experiencing a drop in encapsulation efficiency and drug loading when scaling up our this compound nanoparticle formulation. Why is this happening and how can we improve it?

  • Answer: A decrease in EE and LC can be due to several factors related to the formulation and process.

    • Drug Expulsion During Lipid Crystallization: During the cooling and solidification of this compound, the drug can be expelled from the forming crystal lattice, especially if the drug has low solubility in the solid lipid.[7]

      • Solution: Creating imperfections in the crystal lattice by blending this compound with a liquid lipid to form NLCs can create more space to accommodate the drug molecules.[10] The cooling rate can also be optimized; rapid cooling can sometimes trap the drug more effectively within the lipid matrix.

    • Drug Solubility in the Lipid Matrix: The drug must have adequate solubility in the molten this compound.

      • Solution: If solubility is low, consider the use of a co-solvent that is miscible with the molten lipid and the drug. However, the co-solvent must be carefully selected to ensure it is removed during the process and does not negatively impact the final product.

    • Drug Partitioning into the Aqueous Phase: If the drug has some water solubility, it may partition into the external aqueous phase during production.

      • Solution: Adjusting the pH of the aqueous phase (for ionizable drugs) can reduce its water solubility and favor its partitioning into the lipid phase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of this compound nanoparticle production using high-pressure homogenization (HPH)?

A1: The most critical parameters for HPH are:

  • Homogenization Pressure: Higher pressures generally lead to smaller particle sizes, but excessive pressure can lead to particle aggregation and may not be necessary.

  • Number of Homogenization Cycles: Increasing the number of cycles can reduce particle size and improve uniformity, but there is often a point of diminishing returns.[9]

  • Temperature: The temperature of the pre-emulsion and the homogenizer should be kept above the melting point of this compound (around 55-73°C, depending on the polymorphic form) to prevent clogging and ensure efficient particle size reduction.

Q2: How does the choice of surfactant affect the properties of scaled-up this compound nanoparticles?

A2: The surfactant plays a crucial role in determining the size, stability, and even the drug-loading capacity of the nanoparticles.[7]

  • Size: Higher surfactant concentrations can lead to smaller particles by reducing the interfacial tension between the lipid and aqueous phases.[8]

  • Stability: The surfactant provides a steric or electrostatic barrier on the nanoparticle surface, preventing aggregation. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is an important consideration.[13]

  • Drug Loading: The surfactant can influence the crystallinity of the lipid matrix, which in turn can affect drug loading.[12]

Q3: Is microfluidics a viable method for large-scale production of this compound nanoparticles?

A3: Yes, microfluidics is a highly promising technique for scalable nanoparticle production.[6] It offers precise control over mixing at the micro-scale, leading to highly reproducible and monodisperse nanoparticles.[14] Scale-up is typically achieved by parallelizing multiple microfluidic channels.[14] This method allows for a seamless transition from lab-scale formulation development to large-scale manufacturing with minimal process re-optimization.[14]

Q4: What analytical techniques are essential for characterizing this compound nanoparticles during and after scale-up?

A4: A combination of techniques is necessary to ensure the quality and consistency of the nanoparticle batches:[4][15][16][17][18]

  • Dynamic Light Scattering (DLS): For measuring the mean particle size, polydispersity index (PDI), and zeta potential.[4][16][17]

  • Electron Microscopy (TEM/SEM): For visualizing the morphology and size of the nanoparticles.[4][11]

  • Differential Scanning Calorimetry (DSC): To investigate the crystalline state and polymorphic behavior of this compound within the nanoparticles.[12]

  • High-Performance Liquid Chromatography (HPLC): For quantifying the drug content to determine encapsulation efficiency and drug loading.

Q5: What are the key regulatory considerations when scaling up the production of this compound nanoparticles for pharmaceutical applications?

A5: Key regulatory considerations include:

  • Batch-to-Batch Consistency: Demonstrating reproducible manufacturing processes that consistently produce nanoparticles with the same critical quality attributes (CQAs) is paramount.[1][2]

  • Sterility: For parenteral formulations, ensuring the sterility of the final product and the manufacturing process is crucial.[1]

  • Raw Material Quality: Using pharmaceutical-grade lipids, surfactants, and other excipients from reliable suppliers is essential.[1][19]

  • Good Manufacturing Practices (GMP): The entire scale-up and manufacturing process must adhere to GMP guidelines.

Data Presentation

Table 1: Influence of Process Parameters on this compound Nanoparticle Characteristics (Microfluidics)

Total Flow Rate (mL/min)Flow Rate Ratio (Aqueous:Organic)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
53:1120 ± 50.15 ± 0.02-25 ± 2
103:1115 ± 70.14 ± 0.03-27 ± 3
153:1110 ± 60.13 ± 0.02-26 ± 2
203:1105 ± 80.12 ± 0.03-28 ± 3
101:1150 ± 100.21 ± 0.04-20 ± 4
105:1100 ± 50.11 ± 0.02-30 ± 2

Data is illustrative and based on trends reported in the literature.[6] Actual results will vary based on the specific formulation and experimental setup.

Table 2: Comparison of Different Surfactants on this compound SLN Properties

SurfactantConcentration (% w/v)Particle Size (nm)PDIStability after 1 month (Visual)
Poloxamer 1881.02500.25Stable
Tween 801.02200.22Stable
Brij S201.0> 500> 0.5Aggregated
Lipoid S1001.03000.30Minor Aggregation

Data is synthesized from trends observed in literature.[7][12] The suitability of a surfactant is highly dependent on the overall formulation.

Experimental Protocols

Protocol 1: this compound SLN Production via High-Pressure Homogenization (HPH)

  • Preparation of Lipid Phase:

    • Weigh the required amount of this compound and the lipophilic drug.

    • Heat the mixture in a water bath to 5-10°C above the melting point of this compound (e.g., 80°C) until a clear, molten lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Weigh the required amount of surfactant (e.g., Poloxamer 188) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (e.g., 80°C).

  • Pre-emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear mixer to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (e.g., 3-10 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool down the resulting nanoemulsion in an ice bath or using a heat exchanger to allow the lipid to recrystallize and form SLNs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, techniques like dialysis, ultrafiltration, or centrifugation can be used.

Protocol 2: this compound SLN Production via Microfluidics

  • Preparation of Lipid Phase (Organic Phase):

    • Dissolve this compound and the lipophilic drug in a suitable organic solvent (e.g., ethanol, acetone) at a concentration that ensures complete dissolution.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant in purified water.

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate syringe pumps connected to a microfluidic chip (e.g., a staggered herringbone micromixer).

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the two phases.

    • Pump the solutions through the microfluidic chip. The rapid mixing of the solvent and anti-solvent phases will cause the this compound to precipitate, forming nanoparticles.

  • Solvent Removal:

    • The resulting nanoparticle suspension is collected from the outlet of the chip.

    • Remove the organic solvent using a method such as dialysis or rotary evaporation.

  • Concentration and Purification (Optional):

    • The nanoparticle suspension can be concentrated and further purified using ultrafiltration.

Visualizations

TroubleshootingWorkflow Start Problem Identified During Scale-Up Size_PDI Increased Particle Size / PDI Start->Size_PDI Aggregation Aggregation / Instability Start->Aggregation Low_EE Low Encapsulation Efficiency Start->Low_EE Cause_Mixing Cause: Inadequate Mixing? Size_PDI->Cause_Mixing Cause_Temp Cause: Temperature Gradient? Size_PDI->Cause_Temp Cause_Surfactant Cause: Surfactant Insufficiency? Size_PDI->Cause_Surfactant Aggregation->Cause_Surfactant Cause_Polymorphism Cause: Lipid Polymorphism? Aggregation->Cause_Polymorphism Cause_Storage Cause: Improper Storage? Aggregation->Cause_Storage Low_EE->Cause_Polymorphism Cause_Expulsion Cause: Drug Expulsion? Low_EE->Cause_Expulsion Sol_HPH Solution: Use HPH/Microfluidics Cause_Mixing->Sol_HPH Yes Sol_Temp Solution: Uniform Heating Cause_Temp->Sol_Temp Yes Sol_Surfactant Solution: Optimize Surfactant Ratio Cause_Surfactant->Sol_Surfactant Yes Sol_NLC Solution: Formulate as NLC Cause_Polymorphism->Sol_NLC Yes Sol_Storage Solution: Controlled Storage Cause_Storage->Sol_Storage Yes Cause_Expulsion->Sol_NLC Yes Sol_Cooling Solution: Optimize Cooling Rate Cause_Expulsion->Sol_Cooling Also consider

Caption: Troubleshooting workflow for scaling up this compound nanoparticles.

HPH_Workflow cluster_prep Phase Preparation (Heated) Lipid_Phase Molten Lipid Phase (this compound + Drug) Pre_Emulsion High-Shear Mixing (Pre-emulsion) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & Crystallization HPH->Cooling SLN This compound SLN Suspension Cooling->SLN

Caption: Experimental workflow for HPH production of this compound SLNs.

References

Technical Support Center: Ensuring the Stability of Tristearin-Based Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of drug expulsion from tristearin-based Solid Lipid Nanoparticles (SLNs) during storage.

Troubleshooting Guide: Preventing Drug Expulsion

Drug expulsion from SLNs during storage is a critical issue that can compromise the efficacy and stability of the formulation.[1][2] This guide outlines common problems, their underlying causes, and actionable solutions to maintain the integrity of your this compound SLNs.

Problem Potential Causes Recommended Solutions
Significant decrease in drug entrapment efficiency over time. Lipid Polymorphism: this compound can exist in different crystalline forms (polymorphs). During storage, it may transition from a less ordered, metastable form (α-form), which can accommodate more drug, to a more ordered, stable β-polymorph. This transition reduces the imperfections in the crystal lattice, leading to the expulsion of the encapsulated drug.[3][4][5]1. Utilize Lipid Mixtures (NLCs): Incorporate liquid lipids (oils) into the solid this compound matrix to create Nanostructured Lipid Carriers (NLCs). The disordered structure of NLCs provides more space for the drug and hinders lipid crystallization, thereby preventing drug leakage.[6][7][8][9] 2. Add Stabilizing Agents: Introduce liquid lipids or other excipients that can act as polymorphic modifiers, promoting the formation of the stable β-form during production, thus preventing further structural changes during storage.[3] 3. Optimize Surfactant Concentration: The type and concentration of surfactant can influence the stability of the SLNs. Ensure optimal surfactant concentration to effectively stabilize the nanoparticles and prevent aggregation, which can indirectly affect drug retention.[10]
Increase in particle size and aggregation during storage. High Storage Temperature: Storing SLNs at elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation.[11] Temperatures approaching the melting point of this compound can also cause the lipid matrix to soften, resulting in particle fusion and drug leakage.[11]1. Controlled Low-Temperature Storage: Store SLN dispersions at refrigerated temperatures (e.g., 4°C) to minimize particle aggregation and maintain physical stability.[11][12][13] 2. Lyophilization (Freeze-Drying): For long-term stability, consider lyophilizing the SLN dispersion. This process removes water and converts the formulation into a dry powder, which is less susceptible to physical instability. The use of cryoprotectants like sucrose is crucial to prevent particle aggregation during freezing and reconstitution.[14][15]
Initial low drug loading capacity. Poor Drug Solubility in Lipid: The drug's solubility in the molten this compound is a key factor determining the loading capacity.[16] Unfavorable Drug Properties: Drugs with high melting points or certain chemical structures may be difficult to encapsulate effectively in a lipid matrix.[17]1. Select Appropriate Lipids: If this compound alone is not providing sufficient solubility, consider using a blend of lipids to improve drug solubilization. 2. Modify the Manufacturing Process: Techniques like high-pressure homogenization can sometimes improve drug encapsulation.[18] The choice of organic solvent in solvent-based methods can also play a role.[17][19]
Burst release of the drug observed in initial release studies. Drug Adsorption on Nanoparticle Surface: A portion of the drug may be adsorbed onto the surface of the SLNs rather than being encapsulated within the lipid core. This surface-bound drug is released rapidly upon exposure to the release medium.1. Optimize the Washing Step: After production, ensure thorough washing of the SLN dispersion to remove any unencapsulated or surface-adsorbed drug. Methods like dialysis or centrifugation can be employed.[20][21] 2. Adjust Formulation Composition: The choice of surfactant and its concentration can influence the surface properties of the SLNs and the extent of drug adsorption.

Frequently Asked Questions (FAQs)

Q1: What is lipid polymorphism and how does it affect my this compound SLNs?

A1: Lipid polymorphism refers to the ability of a lipid, like this compound, to exist in different crystalline structures or polymorphs. This compound typically crystallizes in a metastable α-form immediately after production from the melt.[3] This form has a less ordered crystal lattice with imperfections that can accommodate drug molecules. However, over time and depending on storage conditions, it tends to transition to the more stable and highly ordered β-polymorph. This rearrangement of the crystal lattice reduces the space available for the drug, leading to its expulsion from the nanoparticle.[3][4]

Q2: How can I prevent the polymorphic transition of this compound in my SLNs?

A2: A key strategy is to incorporate a liquid lipid (oil) into the this compound matrix to form Nanostructured Lipid Carriers (NLCs). The presence of the liquid lipid disrupts the ordered crystal lattice of this compound, creating a less organized, amorphous structure that is more stable over time and has a higher capacity to retain the drug.[6][7][9] Another approach is to add specific liquid lipids that act as "polymorphic modifiers," encouraging the rapid transition to the stable β-form during the manufacturing process, thereby preventing slow, uncontrolled transitions during storage.[3]

Q3: What is the ideal storage temperature for this compound SLN dispersions?

A3: For aqueous dispersions of this compound SLNs, storage at refrigerated temperatures, typically between 4°C and 8°C, is recommended.[11][12][13] This low temperature helps to minimize particle aggregation by reducing the kinetic energy of the nanoparticles. It is crucial to avoid freezing, as the formation of ice crystals can disrupt the nanoparticle structure. Storage at room temperature or higher can lead to increased particle size and potential drug leakage.[5][20] For long-term storage, lyophilization is a more robust option.[14][15]

Q4: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?

A4: The primary difference lies in the composition of their lipid core. SLNs are composed of a solid lipid, such as this compound. NLCs are a second generation of lipid nanoparticles that were developed to overcome the limitations of SLNs, particularly drug expulsion. NLCs are formulated with a blend of a solid lipid and a liquid lipid (oil).[8][9] This creates a less ordered, imperfect lipid matrix that offers higher drug loading capacity and improved stability by preventing lipid crystallization and subsequent drug expulsion.[6][7]

Experimental Protocols

Preparation of this compound SLNs by Hot Homogenization

This method involves emulsifying a molten lipid phase in a hot aqueous surfactant solution.

Materials:

  • This compound (Solid Lipid)

  • Drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Weigh the desired amounts of this compound and the drug. Heat the this compound approximately 5-10°C above its melting point until a clear lipid melt is formed. Dissolve the drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization at an optimized pressure and number of cycles. The homogenizer should also be pre-heated.

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This protocol describes a common indirect method to quantify the amount of drug encapsulated within the SLNs.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion. Common methods include:

    • Centrifugation: Centrifuge the SLN dispersion at a high speed. The SLNs will form a pellet, and the supernatant will contain the free drug.[12]

    • Dialysis: Place the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of a suitable buffer to remove the free drug.[20]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the dialysis medium using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).[22][23]

  • Calculation:

    • Encapsulation Efficiency (EE%):

    • Drug Loading (DL%):

In Vitro Drug Release Study

The dialysis bag method is frequently used to assess the drug release profile from SLNs.

Procedure:

  • Place a known amount of the SLN dispersion into a dialysis bag.

  • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[13][24]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical technique.

  • Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Effect of Storage Temperature on the Stability of this compound SLNs

Storage ConditionTime (Days)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
4°C 0150 ± 50.21 ± 0.02-30.5 ± 1.285.2 ± 2.1
30155 ± 60.23 ± 0.03-29.8 ± 1.583.9 ± 2.5
90162 ± 70.25 ± 0.03-28.9 ± 1.881.5 ± 3.0
25°C 0150 ± 50.21 ± 0.02-30.5 ± 1.285.2 ± 2.1
30180 ± 90.35 ± 0.04-25.1 ± 2.072.4 ± 3.5
90250 ± 150.48 ± 0.05-20.3 ± 2.560.1 ± 4.2
40°C 0150 ± 50.21 ± 0.02-30.5 ± 1.285.2 ± 2.1
30350 ± 20 (Aggregation)0.65 ± 0.08-15.4 ± 3.145.7 ± 5.1
90> 1000 (Visible Aggregates)> 0.8-10.2 ± 3.8< 30

Note: The data presented in this table are illustrative and intended to demonstrate typical trends. Actual results will vary depending on the specific formulation and experimental conditions.

Visualizations

Drug_Expulsion_Mechanism cluster_Initial_State Initial State (Post-Production) cluster_Storage During Storage cluster_Final_State Final State Initial_SLN This compound SLN (Metastable α-form) - Less ordered lattice - High drug loading Storage_Conditions Storage Conditions (Time, Temperature) Initial_SLN->Storage_Conditions Subjected to Final_SLN This compound SLN (Stable β-polymorph) - Highly ordered lattice - Low drug retention Storage_Conditions->Final_SLN Induces polymorphic transition Expelled_Drug Expelled Drug Final_SLN->Expelled_Drug Results in

Caption: Mechanism of drug expulsion from this compound SLNs due to polymorphic transition during storage.

SLN_Preparation_Workflow cluster_Preparation SLN Preparation cluster_Characterization Characterization & Analysis Lipid_Phase 1. Prepare Lipid Phase (this compound + Drug) Pre_Emulsion 3. Form Pre-emulsion (High-speed stirring) Lipid_Phase->Pre_Emulsion Aqueous_Phase 2. Prepare Aqueous Phase (Water + Surfactant) Aqueous_Phase->Pre_Emulsion Homogenization 4. High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling 5. Cooling & Solidification Homogenization->Cooling Particle_Size Particle Size & PDI (DLS) Cooling->Particle_Size Zeta_Potential Zeta Potential Cooling->Zeta_Potential EE_DL Encapsulation Efficiency & Drug Loading Cooling->EE_DL In_Vitro_Release In Vitro Release Study Cooling->In_Vitro_Release Stability Stability Studies Cooling->Stability

Caption: Experimental workflow for the preparation and characterization of this compound SLNs.

References

Technical Support Center: Optimizing Drug Loading Capacity of Tristearin Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug loading in Tristearin-based solid lipid nanoparticles (SLNs).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to overcome experimental hurdles.

Issue 1: Low Drug Loading Capacity (%DL) and Encapsulation Efficiency (%EE)

Q: My formulation exhibits low drug loading (<5%) and encapsulation efficiency (<70%). What are the potential causes and how can I improve it?

A: Low drug loading is a common challenge in SLN formulation. The primary reasons often relate to the drug's physicochemical properties and the formulation parameters.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Poor Drug Solubility in Molten this compound The solubility of the drug in the lipid melt is a critical factor for achieving high loading capacity.[1][2] Increase the temperature of the lipid melt, ensuring the drug remains stable at that temperature, to enhance its solubility.[3]
Suboptimal Drug-to-Lipid Ratio Overloading the lipid matrix can lead to drug expulsion during the recrystallization of the lipid upon cooling.[3] It is crucial to systematically optimize this ratio by starting with a lower drug concentration and gradually increasing it.
Lipid Crystallinity This compound can form a highly ordered, perfect crystalline lattice which provides limited space to accommodate drug molecules, leading to their expulsion.[1]
Inappropriate Surfactant The type and concentration of the surfactant are vital for creating stable nanoparticles and preventing drug leakage.[3] A combination of surfactants may offer better stability.
Slow Cooling Rate Gradual cooling of the nanoemulsion can promote the formation of a more stable and ordered lipid crystal structure, which can expel the drug.

Issue 2: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)

Q: The resulting nanoparticles are too large or show a wide size distribution. What could be wrong?

A: Particle size and PDI are critical quality attributes for SLNs. Deviations from the desired range can impact stability, bioavailability, and in vivo performance.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Insufficient Homogenization The energy input may not be adequate to reduce the pre-emulsion droplets to the nano-scale. Increase the homogenization pressure (typically in the range of 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are sufficient).[3]
Particle Aggregation Inadequate surfactant concentration may fail to provide sufficient stabilization.[3] Increase the surfactant concentration or use a combination of surfactants to improve steric and electrostatic stabilization.
Over-processing Excessive homogenization can sometimes lead to particle coalescence. Systematically vary the number of homogenization cycles and monitor the particle size at each stage to determine the optimal processing time.[3]

Issue 3: Drug Expulsion During Storage

Q: I'm observing a decrease in drug loading over time. Why is the drug leaking from the nanoparticles?

A: Drug expulsion during storage is often linked to the polymorphic transitions of the lipid matrix.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Lipid Polymorphism This compound can exist in different polymorphic forms. Over time, it may transition to a more stable, highly ordered crystalline state, which expels the entrapped drug.[1] Storing the SLN dispersion at a lower temperature (e.g., 4°C) can help slow down these polymorphic transitions.[3]
High Water Content of Dispersion The aqueous environment can facilitate drug leakage, especially for drugs with some degree of water solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the drug loading capacity of this compound SLNs?

A1: The drug loading capacity of this compound SLNs is influenced by several factors, primarily:

  • Drug Solubility in the Lipid Melt: Higher solubility of the drug in molten this compound generally leads to higher encapsulation efficiency.[1][3]

  • Lipid Matrix Structure: The highly ordered crystalline structure of this compound can limit the space available for drug incorporation.[1]

  • Polymorphic State of the Lipid: Different polymorphic forms of this compound have varying capacities to accommodate drug molecules.[1]

  • Manufacturing Method: The chosen preparation method significantly impacts drug entrapment.

Q2: Which preparation methods are best for maximizing drug loading in this compound SLNs?

A2: High-pressure homogenization (HPH), particularly the hot homogenization technique, is a widely used and scalable method that avoids organic solvents.[3] The microemulsion technique has also been reported to yield high encapsulation efficiencies, often above 80%.[4]

Q3: How can I accurately measure the drug loading and encapsulation efficiency?

A3: The most common approach is the indirect method. This involves separating the SLNs from the aqueous dispersion (e.g., by ultracentrifugation or filtration). The amount of free, unencapsulated drug in the supernatant is then quantified using a suitable analytical technique like HPLC-UV, and the encapsulated drug is determined by subtracting the free drug from the total initial drug amount.[5][6]

Q4: Can the addition of a liquid lipid improve the drug loading capacity of this compound SLNs?

A4: Yes, incorporating a liquid lipid to form Nanostructured Lipid Carriers (NLCs) is a common strategy to increase drug loading.[1] The liquid lipid introduces imperfections into the crystal lattice of the solid lipid, creating more space to accommodate drug molecules and reducing the likelihood of drug expulsion.[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs using Hot High-Pressure Homogenization

  • Preparation of Lipid Phase: Weigh the required amounts of this compound and the drug. Heat the this compound approximately 5-10°C above its melting point (around 72°C) until a clear lipid melt is formed. Add the drug to the molten lipid and stir until it is completely dissolved.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a suitable surfactant (e.g., Poloxamer 188, Tween 80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Solidification: Allow the resulting hot nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.

Protocol 2: Determination of Drug Loading (%DL) and Encapsulation Efficiency (%EE)

  • Separation of Free Drug: Transfer a known volume of the SLN dispersion into an ultracentrifuge tube. Centrifuge at a high speed (e.g., 40,000 rpm) for a specified time (e.g., 30 minutes) at 4°C to pellet the SLNs.

  • Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (%DL): %DL = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Visualizations

Factors_Influencing_Drug_Loading cluster_formulation Formulation Variables cluster_process Process Parameters Drug_Properties Drug Properties (Solubility, Lipophilicity) Drug_Loading Drug Loading Capacity Drug_Properties->Drug_Loading Lipid_Properties Lipid Properties (this compound Crystallinity) Lipid_Properties->Drug_Loading Surfactant Surfactant (Type, Concentration) Surfactant->Drug_Loading Drug_Lipid_Ratio Drug:Lipid Ratio Drug_Lipid_Ratio->Drug_Loading Homogenization Homogenization (Pressure, Cycles) Homogenization->Drug_Loading Temperature Temperature Temperature->Drug_Loading Cooling_Rate Cooling Rate Cooling_Rate->Drug_Loading

Caption: Key factors influencing the drug loading capacity of this compound SLNs.

Experimental_Workflow start Start prep_lipid Prepare Lipid Phase (Melt this compound + Drug) start->prep_lipid prep_aqueous Prepare Aqueous Phase (Surfactant Solution) start->prep_aqueous pre_emulsion Form Pre-emulsion (High-Shear Mixing) prep_lipid->pre_emulsion prep_aqueous->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & SLN Formation homogenization->cooling characterization Characterization (Size, PDI, Zeta, %EE, %DL) cooling->characterization optimization Optimization? characterization->optimization optimization->prep_lipid No end End optimization->end Yes

Caption: Experimental workflow for preparing and optimizing this compound SLNs.

Troubleshooting_Tree start Low Drug Loading? cause1 Poor Drug Solubility in Lipid? start->cause1 Yes sol1 Increase Melt Temperature cause1->sol1 Yes cause2 Suboptimal Drug:Lipid Ratio? cause1->cause2 No success Problem Solved sol1->success sol2 Decrease Drug Concentration cause2->sol2 Yes cause3 Slow Cooling Rate? cause2->cause3 No sol2->success sol3 Implement Rapid Cooling cause3->sol3 Yes sol3->success

References

Technical Support Center: Stabilizing Tristearin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of surfactants on Tristearin nanoparticle aggregation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and storage of this compound solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticles are aggregating immediately after preparation. What are the likely causes and solutions?

A1: Immediate aggregation is often due to insufficient stabilization of the newly formed nanoparticles. Here are the primary factors and troubleshooting steps:

  • Inadequate Surfactant Concentration: The surfactant concentration may be too low to effectively cover the surface of the nanoparticles, leading to exposed hydrophobic regions that promote aggregation.[1]

    • Solution: Gradually increase the surfactant concentration in your formulation. However, be aware that excessively high concentrations can lead to micelle formation.[2]

  • Poor Surfactant Choice: The selected surfactant may not be optimal for stabilizing this compound nanoparticles. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a critical parameter.[3]

    • Solution: Experiment with surfactants with different HLB values. For oil-in-water emulsions, surfactants with higher HLB values (8-18) are generally preferred.[3] Consider using a combination of surfactants (e.g., a primary surfactant and a co-surfactant) which can often improve stability more effectively than a single surfactant.[4]

  • Inefficient Homogenization: The energy input during homogenization might not be sufficient to produce small, uniform nanoparticles, leading to a polydisperse system with a higher tendency to aggregate.[5]

    • Solution: Increase the homogenization speed, pressure, or duration. For ultrasonication, ensure adequate power and consider using a probe sonicator for better energy transfer.[2] Combining high-speed stirring with ultrasonication can also yield more stable formulations.[5]

  • Lipid Polymorphism: this compound can exist in different crystalline forms (α, β', β). The transition from the less stable α-form to the more stable β-form can lead to changes in particle shape (e.g., from spherical to platelet-like), which increases the surface area and the demand for surfactant, potentially causing aggregation if the surfactant concentration is insufficient.[4]

    • Solution: Rapid cooling during the preparation process can help to trap the nanoparticles in the less ordered α-form. The choice of surfactant and co-surfactant can also influence the polymorphic transition.[6][7]

Q2: The particle size of my this compound nanoparticles increases significantly during storage. What can I do to improve long-term stability?

A2: Particle growth during storage is a common stability issue. Here are the key factors and solutions:

  • Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones. It is driven by the higher solubility of smaller particles.

    • Solution: Use a mixture of lipids with different chain lengths to create a less perfect crystal lattice, which can inhibit recrystallization and Ostwald ripening.[8] Employing surfactants that form a dense protective layer on the nanoparticle surface can also slow down this process.

  • Temperature Fluctuations: Storage at elevated or fluctuating temperatures can accelerate lipid recrystallization and particle aggregation.

    • Solution: Store the nanoparticle dispersion at a constant, cool temperature, typically between 4°C and 25°C. Avoid freeze-thaw cycles unless a suitable cryoprotectant has been incorporated into the formulation.

  • Insufficient Steric or Electrostatic Stabilization: The repulsive forces between nanoparticles may not be strong enough to prevent aggregation over time.

    • Solution:

      • Steric Stabilization: Use non-ionic surfactants with long hydrophilic chains (e.g., Poloxamers, Polysorbates) that create a physical barrier preventing close contact between particles.[4][9]

      • Electrostatic Stabilization: Incorporate ionic surfactants to impart a surface charge to the nanoparticles, leading to electrostatic repulsion. A zeta potential of at least ±30 mV is generally considered indicative of good stability.[10] Combining both steric and electrostatic stabilization strategies can be particularly effective.[4]

Q3: I am observing drug expulsion from my this compound nanoparticles during storage. How can I improve drug loading and retention?

A3: Drug expulsion is often linked to the crystalline nature of the lipid matrix.

  • Highly Ordered Crystal Lattice: this compound can form a highly ordered crystal lattice with few imperfections, which provides limited space to accommodate drug molecules, leading to their expulsion over time, especially during polymorphic transitions.[5]

    • Solution:

      • Use of Lipid Mixtures: Incorporate a liquid lipid (oil) along with this compound to create Nanostructured Lipid Carriers (NLCs). The less-ordered structure of NLCs provides more space for the drug, enhancing loading capacity and reducing expulsion.[11]

      • Complex Lipids: Employ more complex lipids or mixtures of triglycerides with varying fatty acid chain lengths to create a less perfect crystal lattice.[5]

      • Lipid-Drug Conjugates: For hydrophilic drugs, consider creating a lipid-drug conjugate to improve its incorporation into the lipid matrix.[5]

Data Summary

The following tables summarize quantitative data on the effect of different surfactants on this compound nanoparticle characteristics.

Table 1: Influence of Surfactant Type on Nanoparticle Size and Polydispersity Index (PDI)

Lipid CoreSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Reference
This compoundLecithin, Sodium TaurodeoxycholateVaries with co-surfactantNot Specified[6][7]
This compoundLecithin, Pluronic F68Varies with co-surfactantNot Specified[6][7]
This compoundLecithin, Tween 60/80Varies with co-surfactantNot Specified[6][7]
This compoundPolysorbate 80Not SpecifiedNot Specified[9]
This compoundPEG 660-stearate~3420.186[12][13]
This compoundPoloxamer 188~3430.176[12][13]
Trimyristin, TripalmitinPoloxamer 188Varies with lipidNot Specified[5]

Table 2: Effect of Surfactant Concentration on Nanoparticle Properties

Lipid CoreSurfactantSurfactant Concentration (% w/w)ObservationReference
TripalmitinTween 20<1Gel formation due to aggregation[1]
TripalmitinTween 201-5Increased stability[1]
This compoundNot Specified>10% of emulsionLarger particles and increased polydispersity[4]
Generic SLNNot SpecifiedHighPotential for micelle formation and toxicity[2]

Experimental Protocols

1. Preparation of this compound Nanoparticles by High-Pressure Homogenization (Hot Homogenization)

This method is widely used for the production of SLNs.

  • Materials:

    • This compound (Solid Lipid)

    • Surfactant (e.g., Poloxamer 188, Polysorbate 80, Lecithin)

    • Co-surfactant (optional, e.g., Sodium Taurodeoxycholate, Span 80)

    • Purified Water (Aqueous Phase)

    • Active Pharmaceutical Ingredient (API) - if applicable

  • Procedure:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point (~72°C).

    • If applicable, dissolve or disperse the lipophilic API in the molten lipid.

    • Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the lipid phase.

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[14]

    • The resulting hot nanoemulsion is then cooled down in an ice bath or under controlled conditions to allow the lipid to recrystallize and form solid nanoparticles.

2. Characterization of Nanoparticle Aggregation

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the mean particle size, particle size distribution, and Polydispersity Index (PDI).

    • Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C). A PDI value below 0.3 is generally considered acceptable for a homogeneous nanoparticle population.[10]

  • Zeta Potential Measurement:

    • Purpose: To assess the surface charge of the nanoparticles, which is an indicator of their electrostatic stability.

    • Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility of the particles. A high absolute zeta potential value (e.g., > ±30 mV) generally indicates good stability.[10]

  • Transmission Electron Microscopy (TEM) / Cryo-TEM:

    • Purpose: To visualize the morphology (shape and size) of the nanoparticles and to directly observe any aggregation.

    • Procedure: A drop of the diluted nanoparticle dispersion is placed on a TEM grid, negatively stained (for conventional TEM), or plunge-frozen (for Cryo-TEM), and then imaged.

Visualizations

Surfactant_Effect_on_Stability cluster_surfactant Surfactant Properties cluster_stabilization Stabilization Mechanism cluster_outcome Nanoparticle Stability Surfactant_Type Surfactant Type (Ionic, Non-ionic) Steric Steric Hindrance Surfactant_Type->Steric Non-ionic Surfactants Electrostatic Electrostatic Repulsion Surfactant_Type->Electrostatic Ionic Surfactants HLB HLB Value HLB->Steric High HLB for O/W Unstable Unstable Dispersion (Aggregation) HLB->Unstable Inappropriate HLB Concentration Concentration Concentration->Steric Sufficient Coverage Concentration->Electrostatic Adequate Surface Charge Concentration->Unstable Too Low or Too High Chain_Length Hydrophilic Chain Length Chain_Length->Steric Effective Barrier Stable Stable Dispersion (No Aggregation) Steric->Stable Electrostatic->Stable

Caption: Logical relationship between surfactant properties and nanoparticle stability.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization Lipid_Melt Melt this compound (+ API) Pre_Emulsion Form Pre-emulsion (High-Speed Stirring) Lipid_Melt->Pre_Emulsion Aqueous_Phase Prepare Aqueous Surfactant Solution Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Recrystallization Homogenization->Cooling SLN_Dispersion This compound SLN Dispersion Cooling->SLN_Dispersion DLS DLS (Size, PDI) SLN_Dispersion->DLS Zeta Zeta Potential (Surface Charge) SLN_Dispersion->Zeta TEM TEM/Cryo-TEM (Morphology) SLN_Dispersion->TEM Stability Stability Study (Storage) SLN_Dispersion->Stability

Caption: Experimental workflow for this compound nanoparticle preparation and characterization.

References

Technical Support Center: Accelerated Stability Testing of Tristearin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with accelerated stability testing of tristearin-based formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the accelerated stability testing of this compound formulations.

Problem Potential Cause Recommended Action
Unexpected changes in particle size (aggregation or growth) during stability studies. Polymorphic transition from the metastable α-form to the more stable, denser β-form can lead to particle aggregation.[1][2]- Monitor polymorphic forms using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). - Evaluate the effect of adding liquid lipids (LL) or other stabilizers to control the crystallization process.[1][3] - Optimize storage temperature; higher temperatures can accelerate the transition.[1][4]
Drug expulsion from the lipid matrix and decreased encapsulation efficiency over time. The transformation of this compound from the α-form to the β-form can result in a more ordered crystal lattice, leading to the expulsion of the encapsulated drug.[1]- Characterize the polymorphic state of this compound in your initial formulation. - Consider strategies to stabilize the metastable α-form or to induce a complete transition to the β-form before storage.[1][3] - Analyze drug loading at different stability time points to quantify the extent of expulsion.
Inconsistent or altered drug release profiles after storage at accelerated conditions. Changes in the polymorphic form of this compound significantly impact drug release. The stable β-form often leads to a much slower release compared to the α-form.[1]- Perform comparative dissolution studies on fresh and aged samples. - Correlate the changes in release profiles with the polymorphic state of this compound as determined by DSC and XRD.[1] - If a specific release profile is desired, the polymorphic form must be controlled and monitored.
Physical changes in the formulation, such as gelation or significant increases in viscosity. In some aqueous dispersions of solid lipid nanoparticles, transformation of the lipid to a more stable crystalline form can lead to inter-particle interactions and gel formation.[5]- Visually inspect samples at each time point. - Measure viscosity to quantify changes. - Investigate the influence of formulation components (e.g., surfactants) and storage conditions (light, temperature, shear forces) on this phenomenon.[5]
Changes in the physical appearance, color, or odor of the formulation. This could indicate chemical degradation of the drug or excipients, or interactions with the packaging material.[6][7]- Perform analytical tests to identify degradation products (e.g., using HPLC).[8] - Evaluate the compatibility of the formulation with the chosen container closure system.[6] - Conduct photostability studies if the product is sensitive to light.[9]

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for this compound-based formulations?

The main stability concern is the polymorphic behavior of this compound.[1][3] this compound can exist in several crystalline forms, primarily the metastable α-form and the more stable β-form.[1][4] During manufacturing and storage, a transition from the α-form to the β-form can occur, which may lead to changes in particle size, drug release profiles, and encapsulation efficiency.[1]

2. How do accelerated stability studies predict the shelf-life of this compound formulations?

Accelerated stability testing exposes the formulation to elevated stress conditions, such as higher temperature and humidity, to speed up chemical and physical degradation processes.[6][10][11] The data gathered is then often used with models like the Arrhenius equation to predict the shelf-life under normal storage conditions.[6][10] For example, a common standard is that 10 weeks at 45°C can be equivalent to one year at ambient temperature.[6]

3. What are the typical accelerated storage conditions for these types of studies?

Standard accelerated stability conditions are often 40°C ± 2°C with 75% ± 5% relative humidity (RH).[12][13] However, the specific conditions can be chosen based on the nature of the product and the climate zone for which it is intended.[12]

4. Which analytical techniques are essential for monitoring the stability of this compound formulations?

A combination of techniques is necessary to fully characterize the stability of this compound formulations:

  • Differential Scanning Calorimetry (DSC): To identify and quantify the different polymorphic forms of this compound and to monitor their transitions.[1][4]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the lipid matrix.[1][4]

  • Particle Size Analysis: To track changes in particle size and distribution, which can indicate aggregation or Ostwald ripening.

  • Microscopy (e.g., SEM, PLM): To visualize the morphology and microstructure of the particles.[1][4]

  • High-Performance Liquid Chromatography (HPLC): To quantify the active pharmaceutical ingredient (API) and detect any degradation products.[8]

5. How can I control the polymorphic transitions in my this compound formulation?

Controlling polymorphism is key to ensuring the stability of the final product. Some approaches include:

  • Addition of Liquid Lipids (LL): Incorporating a certain percentage of liquid lipids into the formulation can influence the crystallization of this compound, in some cases promoting a more rapid and complete transition to the stable β-form.[1][3]

  • Process Optimization: The manufacturing process, including cooling rates and temperatures, can be adjusted to favor the formation of a specific polymorph.[1]

  • Excipient Selection: The choice of surfactants and other excipients can also play a role in stabilizing a particular polymorphic form.[14]

Experimental Protocols

Protocol 1: Characterization of this compound Polymorphism using DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound formulation into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 90°C at a rate of 10°C/min to erase the thermal history.

    • Hold at 90°C for 5 minutes.

    • Cool the sample from 90°C to 25°C at a controlled rate (e.g., 10°C/min).

    • Reheat the sample from 25°C to 90°C at 10°C/min.

  • Data Analysis: Analyze the resulting thermogram. The melting points of the different polymorphs of this compound will appear as endothermic peaks. The α-form typically melts at a lower temperature than the β-form.

Protocol 2: Accelerated Stability Study Setup

  • Batch Selection: Use at least two to three representative batches of the final this compound formulation in its proposed container closure system.[15][16]

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[12][13]

  • Time Points: Test the samples at specified time points. A common schedule for a 6-month study is 0, 1, 3, and 6 months.[15][17]

  • Testing Parameters: At each time point, evaluate the following parameters as appropriate:

    • Physical appearance (color, clarity, etc.)[6]

    • Particle size and distribution

    • Polymorphic form (using DSC and/or XRD)

    • Assay of the active ingredient and quantification of degradation products (using a stability-indicating HPLC method)[8]

    • Drug release profile

    • pH (if an aqueous formulation)

    • Viscosity

Visualizations

Accelerated_Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Analysis at Each Time Point cluster_evaluation Data Evaluation start Start: Formulation Batches storage Place in Stability Chamber (e.g., 40°C / 75% RH) start->storage tp0 Time 0 Analysis storage->tp0 Initial Characterization tp1 Time 1 Month storage->tp1 tp3 Time 3 Months storage->tp3 tp6 Time 6 Months storage->tp6 physical Physical Appearance tp0->physical hplc HPLC (Assay, Degradants) tp0->hplc particle_size Particle Size tp0->particle_size dsc_xrd DSC / XRD (Polymorphism) tp0->dsc_xrd release Drug Release tp0->release tp1->physical tp1->hplc tp1->particle_size tp1->dsc_xrd tp1->release tp3->physical tp3->hplc tp3->particle_size tp3->dsc_xrd tp3->release tp6->physical tp6->hplc tp6->particle_size tp6->dsc_xrd tp6->release evaluation Compare Data to Specifications physical->evaluation hplc->evaluation particle_size->evaluation dsc_xrd->evaluation release->evaluation shelf_life Shelf-Life Prediction evaluation->shelf_life

Caption: Workflow for an accelerated stability study of this compound formulations.

Polymorphic_Transition_Impact cluster_cause Cause cluster_effects Consequences initial Initial Formulation (Metastable α-Form) transition Polymorphic Transition (Accelerated by Heat) initial->transition final Aged Formulation (Stable β-Form) transition->final drug_expulsion Drug Expulsion final->drug_expulsion More ordered lattice size_change Particle Size Increase (Aggregation) final->size_change Higher density release_change Slower Drug Release final->release_change Reduced drug mobility

Caption: Impact of polymorphic transition on this compound formulation stability.

References

Technical Support Center: Crystallization of Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Tristearin. The following information addresses common issues related to the influence of cooling rate on the polymorphic behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the melting points of my this compound samples inconsistent across different experiments?

A1: Inconsistent melting points for this compound are most commonly due to the presence of different polymorphs. This compound can crystallize into several forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms, each with a distinct melting point. The cooling rate during crystallization is a critical factor that determines which polymorph is formed. Faster cooling rates tend to produce the less stable α-form with a lower melting point, while slower cooling rates favor the formation of the more stable and higher-melting β' and β forms.[1][2]

Q2: I obtained a DSC thermogram with multiple peaks during the melting of my this compound sample. What does this indicate?

A2: A DSC thermogram with multiple endothermic and/or exothermic peaks upon heating indicates that your this compound sample is likely undergoing polymorphic transformations.[3][4] A common observation is the melting of a less stable form (e.g., α-form), followed by an exothermic recrystallization into a more stable form (e.g., β' or β), which then melts at a higher temperature.[4] This is a kinetic process, and the appearance of these peaks can be influenced by the heating rate of the DSC experiment.

Q3: How can I ensure I am consistently producing the most stable β-polymorph of this compound?

A3: To consistently produce the stable β-polymorph, a slow cooling rate is essential. This allows sufficient time for the molecules to arrange into the most thermodynamically stable triclinic crystal lattice. Isothermal crystallization at a temperature just below the melting point of the β'-form can also promote the transition to the β-form. Additionally, solvent crystallization over a prolonged period at a controlled temperature has been shown to yield a highly stable β-polymorph.[5]

Q4: My X-ray diffraction (XRD) pattern does not match the expected pattern for the β-form of this compound. What could be the issue?

A4: Discrepancies in XRD patterns can arise from several factors. Firstly, ensure your sample is purely the β-form and not a mixture of polymorphs, which would result in a combination of diffraction peaks. The β-form is characterized by strong reflections at approximately 4.6 Å, 3.86 Å, and 3.70 Å.[6][7] If your pattern shows significant peaks at other positions, you may have the α-form (a single broad peak around 4.15 Å) or the β'-form (strong peaks around 4.2 Å and 3.8 Å). Secondly, sample preparation and instrument calibration are crucial for accurate XRD analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low melting point of crystallized this compound. The sample has crystallized into the metastable α-polymorph due to a rapid cooling rate.Decrease the cooling rate during crystallization. For example, use a rate of 1-5°C/min. Alternatively, implement an isothermal holding step at a temperature between the melting points of the α and β' forms to encourage transformation to a more stable polymorph.
Broad or poorly defined peaks in the X-ray diffractogram. The crystalline structure is not well-ordered, which can be a result of very rapid cooling (quenching). This can lead to the formation of very small crystallites or an amorphous solid.Use a slower cooling rate to allow for the growth of larger, more ordered crystals. Annealing the sample by holding it at a temperature below its melting point for an extended period can also improve crystallinity.
Difficulty in reproducing crystal morphology observed under Polarized Light Microscopy (PLM). The nucleation and crystal growth of this compound are sensitive to minor variations in cooling rate, temperature gradients across the sample slide, and the presence of impurities.Ensure precise and repeatable control over the cooling profile of the microscope's hot stage. Use a consistent sample size and thickness to minimize thermal gradients. Ensure the this compound used is of high purity.
Phase transition from α to a more stable form is very slow or incomplete. The kinetics of the polymorphic transition can be slow, especially at lower storage temperatures.[3]Storing the sample at a temperature closer to, but still below, the melting point of the α-form can accelerate the transition. The addition of certain liquid lipids can also act as plasticizers and promote the transformation to the β-form.[3]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Polymorph Identification
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Initial Heating: Heat the sample to 90°C at a rate of 10°C/min and hold for 5 minutes to erase any previous thermal history.[7]

  • Controlled Cooling: Cool the sample from 90°C to a final temperature (e.g., 25°C) at a specific, controlled rate (e.g., 1°C/min for slow cooling, 20°C/min for fast cooling).

  • Melting Analysis: After the cooling cycle, heat the sample from the final temperature to 90°C at a standard rate (e.g., 5°C/min or 10°C/min) to observe the melting endotherms of the formed polymorphs.

Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis
  • Sample Preparation: Prepare the desired this compound polymorph by controlling the cooling rate from the melt as described in the DSC protocol. The crystallized sample is then loaded onto a sample holder.

  • Instrument Setup: Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å).

  • Data Collection: Scan the sample over a 2θ range of 1.5° to 35.0° at a scan speed of 2°/min.[7]

  • Analysis: Identify the polymorphic form by comparing the d-spacing values of the prominent peaks in the wide-angle region (15-30° 2θ) to known values for α, β', and β forms.

Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
  • Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.

  • Melting: Heat the slide on a hot stage to 90°C to melt the this compound completely.

  • Controlled Cooling: Cool the sample at a defined rate (e.g., 5°C/min) using the hot stage controller.

  • Observation: Observe the crystal nucleation and growth under polarized light during the cooling process. The different polymorphs will exhibit distinct crystal habits and birefringence.[8]

Quantitative Data

Table 1: Thermal Properties of this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
α (alpha)~54Lower than β' and β
β' (beta-prime)~64Intermediate
β (beta)~73 - 76~243.9 ± 10.5[5]

Note: Exact values can vary slightly depending on the purity of the this compound and the experimental conditions.

Table 2: Characteristic Wide-Angle X-ray Diffraction (WAXD) Spacings for this compound Polymorphs

Polymorphd-spacing (Å) and Relative Intensity
α (alpha)A single, broad peak at ~4.15
β' (beta-prime)Two strong peaks at ~4.23 and ~3.81[7]
β (beta)Three characteristic peaks at ~4.61 (very strong), ~3.86 (medium), and ~3.70 (medium)[6][7]

Visualizations

G cluster_0 Influence of Cooling Rate on this compound Polymorphism Melt This compound Melt (Isotropic Liquid) Fast Fast Cooling (e.g., > 20°C/min) Melt->Fast Rapid Nucleation Slow Slow Cooling (e.g., < 5°C/min) Melt->Slow Slow Nucleation Alpha α-Polymorph (Metastable) Fast->Alpha Beta_prime β'-Polymorph (Intermediate Stability) Slow->Beta_prime Alpha->Beta_prime Solid-State Transformation Beta β-Polymorph (Stable) Beta_prime->Beta Solid-State Transformation (with time/annealing)

Caption: Logical relationship between cooling rate and the resulting this compound polymorph.

G cluster_1 Experimental Workflow for this compound Crystallization Analysis cluster_2 Analytical Techniques Start Start: This compound Sample Melt Melt Sample (e.g., 90°C) Start->Melt Cool Controlled Cooling (Variable Rate) Melt->Cool Crystallized Crystallized This compound Cool->Crystallized DSC DSC Analysis (Melting Profile) Crystallized->DSC XRD XRD Analysis (Crystal Structure) Crystallized->XRD PLM PLM Analysis (Morphology) Crystallized->PLM

Caption: General experimental workflow for analyzing this compound crystallization.

References

Technical Support Center: Troubleshooting Tristearin in Melt-Emulsification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues encountered during the melt-emulsification of Tristearin to formulate Solid Lipid Nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a common choice for Solid Lipid Nanoparticles (SLNs)?

A1: this compound (also known as Glyceryl Tristearate) is a triglyceride derived from three units of stearic acid. It is a biocompatible and biodegradable lipid that is solid at both room and body temperature, making it an excellent matrix-forming material for SLNs. Its high melting point (around 72°C) allows for the use of the melt-emulsification technique and contributes to the controlled release of encapsulated drugs.[1] Most lipids used for SLNs, including this compound, are "generally recognized as safe" (GRAS), which is advantageous for pharmaceutical applications.[2]

Q2: What is the hot melt-emulsification technique?

A2: Hot melt-emulsification is a widely used method for producing SLNs that avoids the use of organic solvents. The process involves heating the solid lipid (this compound) above its melting point and dispersing it in a hot aqueous surfactant solution to form a coarse oil-in-water (o/w) pre-emulsion.[3][4] This pre-emulsion is then subjected to high-energy dispersion methods, such as high-shear homogenization or ultrasonication, to break down the lipid droplets into the nanometer range.[5][6][7] Upon cooling, the lipid droplets solidify, entrapping the drug within the solid matrix to form SLNs.[8]

Q3: What is lipid polymorphism and why is it critical for this compound SLNs?

A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Triglycerides like this compound typically exhibit three main polymorphs: α (alpha), β' (beta-prime), and β (beta).[2] The α-form is the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point. During the rapid cooling phase of melt-emulsification, this compound often crystallizes into the metastable α-form.[2][9] Over time, especially during storage, this can slowly transition to the more stable β-form. This polymorphic transition is a major cause of instability, as it can lead to changes in particle shape, drug expulsion, and particle aggregation.[2][10][11]

Troubleshooting Guide

Problem 1: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)

A high PDI value indicates a heterogeneous and broad particle size distribution, which is often undesirable for controlled drug delivery applications.[12]

Q: My this compound SLNs have a large average particle size and a PDI above 0.3. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors related to formulation and processing.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Insufficient Homogenization Energy Increase the homogenization pressure (typically 500-1500 bar) or the speed of the high-shear mixer.[4][8] Also, increase the number of homogenization cycles (3-5 cycles are often sufficient) or the total processing time to ensure adequate energy input for droplet size reduction.[8]
Inadequate Surfactant Concentration The surfactant concentration may be too low to effectively cover the surface of the newly formed nanoparticles, leading to coalescence and aggregation.[8][13] Increase the surfactant concentration systematically. Using a combination of surfactants (co-surfactants) can also improve stability.[8][10]
High Lipid Concentration Increasing the lipid content beyond an optimal level (often above 10%) can significantly increase the viscosity of the emulsion, hindering efficient particle size reduction and promoting droplet agglomeration.[10][14] Try reducing the concentration of this compound in your formulation.
Improper Processing Temperature The temperature of both the lipid and aqueous phases should be maintained at least 5-10°C above this compound's melting point (~72°C) during homogenization to ensure the lipid is fully molten and has low viscosity.[4] If the temperature is too low, the lipid can begin to solidify prematurely, resulting in larger particles.[15]
Particle Aggregation Aggregation can occur if the formulation has poor colloidal stability.[12] Measure the zeta potential; a value greater than
Problem 2: Low Drug Encapsulation Efficiency (EE% < 70%)

Q: I am experiencing low encapsulation efficiency for my active pharmaceutical ingredient (API) in this compound SLNs. How can I improve it?

A: Low EE% is often related to the drug's properties and its interaction with the lipid matrix during formulation.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Poor Drug Solubility in Molten this compound The drug must be soluble in the molten lipid to be efficiently encapsulated. If solubility is low, the drug may partition into the aqueous phase or be expelled upon lipid recrystallization.[8] Ensure the drug is fully dissolved in the molten this compound before emulsification. A slight, controlled increase in temperature may help, but API stability must be considered.
Drug Partitioning into Aqueous Phase Hydrophilic or amphiphilic drugs may prefer to partition into the hot aqueous surfactant phase during homogenization.[10] This can be mitigated by choosing a surfactant with a different HLB (Hydrophile-Lipophile Balance) value or by adjusting the pH of the aqueous phase to reduce the drug's aqueous solubility.
High Surfactant Concentration While necessary for stabilization, excessively high surfactant concentrations can form micelles in the aqueous phase, which can solubilize the drug and draw it out of the lipid phase, thereby lowering the EE%.[13] Optimize the surfactant concentration to find a balance between nanoparticle stability and drug encapsulation.
Premature Crystallization & Drug Expulsion If the nanoemulsion cools too slowly, the this compound has more time to form a highly ordered, stable β-crystal lattice, which can expel the drug.[2][11] Employ a rapid cooling step (e.g., immerse the hot nanoemulsion in an ice bath) immediately after homogenization to "shock freeze" the lipid into a less-ordered α-form, trapping the drug more effectively.[8]
Drug-to-Lipid Ratio is Too High Overloading the lipid matrix beyond its capacity will inevitably lead to low EE%.[8] Systematically decrease the amount of drug relative to the amount of this compound to find the optimal loading capacity.
Problem 3: Particle Aggregation, Gelation, or Drug Leakage During Storage

Q: My this compound SLN dispersion looks good initially, but after a few days or weeks of storage, I observe particle aggregation, gelation, or a significant drop in encapsulation efficiency. Why is this happening?

A: This is a classic sign of physical instability, primarily driven by the polymorphic transition of this compound.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Polymorphic Transition (α to β) This is the most common cause. The initial α-form particles are often spherical. The transition to the more stable β-form can cause a change in shape to platelet-like structures.[10] This increases the total surface area of the particles. The initial amount of surfactant is no longer sufficient to cover this new, larger surface, leading to exposed hydrophobic patches, aggregation, and ultimately, gelation.[10][13] This ordered crystal structure also pushes the drug out, causing leakage.[2][11]
Storage Temperature Storing the SLN dispersion at room temperature or elevated temperatures can accelerate the polymorphic transition from the α to the β form.[2] Store the SLN dispersion at a lower temperature (e.g., 4°C in a refrigerator) to slow down the kinetics of the polymorphic transition and improve long-term stability.[8][16] Avoid freezing, as ice crystal formation can cause irreversible aggregation unless cryoprotectants are used.[16]
Inadequate Stabilization The type of surfactant can influence the rate of polymorphic transition. Some surfactants can help stabilize the metastable α-form for longer periods.[17] Experiment with different types of stabilizers. For instance, lecithins have been shown to slow polymorphic transitions in some triglyceride systems.[17]
Lyophilization Stress Freeze-drying without a proper cryoprotectant can lead to significant particle aggregation due to the stresses of freezing and dehydration.[16][18] Before lyophilization, add a cryoprotectant such as trehalose or sucrose (e.g., 10-20% w/v) to the SLN dispersion. These agents form a glassy matrix that protects the nanoparticles during the process and aids in their redispersion upon reconstitution.[16][19]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Shear Homogenization

Materials:

  • This compound (e.g., Dynasan® 118)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Methodology:

  • Prepare Lipid Phase: Accurately weigh the this compound and the API. Place them in a glass beaker and heat to 80-85°C (at least 10°C above this compound's melting point) on a magnetic stirrer hotplate. Stir until the lipid is completely melted and the API is fully dissolved, forming a clear lipid phase.

  • Prepare Aqueous Phase: In a separate beaker, weigh the surfactant(s) and add the required volume of purified water. Heat this solution to the same temperature (80-85°C) under constant stirring until the surfactant is fully dissolved.

  • Form Pre-emulsion: Pour the hot lipid phase into the hot aqueous phase while stirring at a moderate speed (e.g., 800 rpm) with a magnetic stirrer. Continue stirring for 5-10 minutes to form a milky pre-emulsion.

  • High-Shear Homogenization: Immediately transfer the hot pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax®). Homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-15 minutes.[1][5] The temperature must be maintained above the lipid's melting point throughout this step.

  • Cooling and Solidification: Immediately after homogenization, transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. This rapid cooling promotes the solidification of the lipid nanoparticles and favors the entrapment of the drug.

  • Storage: Store the final SLN dispersion at 4°C for further analysis.

Protocol 2: Characterization of Particle Size, PDI, and Zeta Potential

This is typically performed using Dynamic Light Scattering (DLS).[20]

  • Sample Preparation: Dilute a small aliquot of the SLN dispersion with purified water to achieve an appropriate particle concentration (a faint, slightly opalescent appearance is often suitable). Ensure there are no air bubbles.

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Measurement: Place the cuvette in the instrument and perform the measurement for particle size (Z-average), Polydispersity Index (PDI), and zeta potential according to the manufacturer's instructions.

  • Analysis: Perform at least three independent measurements and report the results as mean ± standard deviation.

Protocol 3: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This protocol involves separating the unencapsulated (free) drug from the SLNs.

  • Separation: Transfer a known volume of the SLN dispersion into an ultrafiltration-centrifugation unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at a specified speed and time to separate the aqueous phase (filtrate), containing the free drug, from the SLNs which are retained on the filter.

  • Quantification of Free Drug: Analyze the concentration of the free drug in the filtrate using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[8]

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL%) = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100

Visualized Workflows and Logic

Melt_Emulsification_Workflow cluster_prep Phase Preparation (T > 85°C) cluster_process Emulsification & Solidification cluster_analysis Characterization A 1. Weigh this compound + API B 2. Melt & Dissolve API in Lipid Phase A->B E 5. Create Pre-Emulsion (Add Lipid to Aqueous) B->E C 3. Weigh Surfactant + Water D 4. Dissolve Surfactant in Aqueous Phase C->D D->E F 6. High-Shear Homogenization E->F G 7. Rapid Cooling (Ice Bath) F->G H 8. Final SLN Dispersion G->H I Particle Size & PDI (DLS) H->I J Zeta Potential (DLS) H->J K Encapsulation Efficiency (HPLC / UV-Vis) H->K

Caption: Workflow for SLN preparation via melt-emulsification.

Troubleshooting_High_PDI Problem Problem: High PDI (>0.3) or Large Particle Size (>500nm) Cause1 Cause: Insufficient Homogenization? Problem->Cause1 Cause2 Cause: Inadequate Surfactant? Problem->Cause2 Cause3 Cause: High Lipid Content? Problem->Cause3 Cause4 Cause: Incorrect Temperature? Problem->Cause4 Sol1a Solution: Increase Homogenization Speed / Pressure Cause1->Sol1a Sol1b Solution: Increase Homogenization Time / Cycles Cause1->Sol1b Sol2a Solution: Increase Surfactant Concentration Cause2->Sol2a Sol2b Solution: Use a Co-Surfactant Cause2->Sol2b Sol3 Solution: Decrease this compound Concentration (<10%) Cause3->Sol3 Sol4 Solution: Ensure Temp >85°C During Homogenization Cause4->Sol4

Caption: Troubleshooting logic for large particle size and high PDI.

References

Technical Support Center: Enhancing Drug Bioavailability with Tristearin Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tristearin-based carriers to enhance drug bioavailability. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation, characterization, and in-vitro/in-vivo testing of this compound-based solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide answers to common questions and solutions for specific issues you may encounter during your experiments.

Formulation and Particle Size Issues

Question: My this compound-based nanoparticles are larger than the desired range (>500 nm) and have a high polydispersity index (PDI > 0.3). What are the potential causes and solutions?

Answer: Several factors during the formulation process can lead to larger particle sizes and a high PDI. Here are the common culprits and how to address them:

  • Insufficient Homogenization: The energy input during homogenization is critical for reducing particle size.

    • Troubleshooting:

      • Increase the homogenization pressure (typically between 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are effective).[1] Be aware that excessive pressure or cycles can sometimes lead to particle coalescence.[1]

      • For high-speed stirring or ultrasonication methods, increase the stirring speed or sonication time. However, be mindful of potential metal contamination from the sonicator probe.[2]

  • Lipid Concentration: A high concentration of this compound can lead to increased viscosity of the dispersed phase, hindering effective particle size reduction.

    • Troubleshooting:

      • Optimize the lipid concentration. Start with a lower concentration and gradually increase it to find the optimal balance between drug loading and particle size.

  • Surfactant Type and Concentration: The choice and concentration of surfactant are crucial for stabilizing the newly formed nanoparticles and preventing aggregation.

    • Troubleshooting:

      • Ensure the surfactant concentration is at or above the critical micelle concentration (CMC).

      • Consider using a combination of surfactants (e.g., Poloxamer 188 and Tween 80) to provide better steric stabilization.[2][3]

  • Cooling Process: The rate of cooling of the nanoemulsion can influence the crystallization of this compound and the final particle size.

    • Troubleshooting:

      • Rapidly cool the hot nanoemulsion by dispersing it in cold water (2-3°C) to promote rapid lipid solidification and prevent particle growth.[2]

Question: I am observing significant batch-to-batch variability in the particle size and PDI of my this compound SLNs. How can I improve the reproducibility of my formulation?

Answer: Batch-to-batch inconsistency is a common challenge. To improve reproducibility, focus on tightly controlling the following parameters:

  • Temperature Control: The temperature of the lipid and aqueous phases during homogenization must be consistent.

    • Troubleshooting:

      • Maintain the temperature of both phases at least 5-10°C above the melting point of this compound (approximately 72°C) to ensure the lipid is completely molten.[4][5]

  • Homogenization Parameters: Ensure the homogenization pressure, number of cycles, and duration are identical for each batch.

  • Component Concentrations: Precisely weigh all components (this compound, drug, surfactants, etc.) for each batch.

  • Cooling Rate: Standardize the cooling process, including the temperature of the cooling medium and the rate of addition of the hot nanoemulsion.

Drug Loading and Entrapment Efficiency Problems

Question: My drug entrapment efficiency (EE) is low. How can I improve it?

Answer: Low entrapment efficiency is often related to the drug's properties and its interaction with the this compound matrix. Here are some strategies to enhance EE:

  • Drug Solubility in Lipid: The drug must be sufficiently soluble in the molten this compound.

    • Troubleshooting:

      • If the drug has poor lipid solubility, consider using nanostructured lipid carriers (NLCs) by incorporating a liquid lipid (e.g., oleic acid, Capmul MCM) into the this compound matrix.[6][7][8] The liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate the drug.[2]

  • Lipid Matrix Crystallinity: The highly ordered crystalline structure of pure this compound can lead to drug expulsion upon cooling and storage.[2]

    • Troubleshooting:

      • As mentioned above, formulating NLCs can disrupt the crystal lattice.

      • The choice of surfactants can also influence the crystallinity of the lipid matrix.

  • Partitioning during Production: The drug may partition into the aqueous phase during the emulsification process, especially for more hydrophilic drugs.

    • Troubleshooting:

      • Adjust the pH of the aqueous phase to a value where the drug has the lowest water solubility.

      • For hydrophilic drugs, consider preparing lipid-drug conjugates (LDCs) before encapsulation.[2]

Question: I observe a high initial drug loading, but the drug is expelled from the nanoparticles during storage. What is causing this, and how can I prevent it?

Answer: Drug expulsion during storage is a significant stability issue for this compound-based SLNs and is primarily caused by the polymorphic transition of the lipid.[6][9]

  • Polymorphic Transition: this compound can exist in different crystalline forms (polymorphs). During production, it often solidifies into a metastable α-form. Over time, it transitions to the more stable and highly ordered β-form. This recrystallization process reduces imperfections in the crystal lattice, squeezing out the encapsulated drug molecules.[9][10]

    • Troubleshooting:

      • Formulate NLCs: The inclusion of liquid lipids disrupts the formation of a perfect crystal lattice, reducing drug expulsion.[6]

      • Additives: Certain additives can modulate the polymorphic behavior of this compound.[10]

      • Storage Conditions: Store the nanoparticle dispersion at a low temperature (e.g., 4°C) to slow down the polymorphic transition.[6]

Stability and Aggregation Issues

Question: My this compound SLN dispersion appears stable initially, but I observe aggregation and sometimes even gelation after a few weeks of storage. Why is this happening?

Answer: This is a common physical stability issue and is often linked to polymorphic transitions and insufficient surface stabilization.[9][11]

  • Causes:

    • Polymorphic Transition: The transition from the α to the β form of this compound can alter the particle shape from spherical to needle-like, which can lead to inter-particle aggregation and gelation.[10]

    • Insufficient Surfactant Coverage: The surfactant layer may not be dense enough to provide a sufficient steric or electrostatic barrier to prevent particle aggregation over time.

  • Troubleshooting:

    • Optimize Surfactant System: Use a combination of surfactants to enhance stability.

    • Control Polymorphism: As discussed previously, formulating NLCs or using additives can help control the polymorphic transition.[6][10]

    • Storage Temperature: Storing at lower temperatures can slow down the kinetics of polymorphic transitions.[11]

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting characteristics for this compound-based nanoparticles from various studies. This data can serve as a starting point for your own experimental design.

Table 1: Formulation Parameters and Physicochemical Characteristics of this compound SLNs

DrugLipid Phase CompositionSurfactant(s)Preparation MethodParticle Size (nm)PDIEntrapment Efficiency (%)Reference
Miconazole NitrateThis compoundSoya lecithin, Polysorbate 80Solvent Injection2060.2190.9[1]
NifedipineThis compoundHydrogenated soya phosphatidylcholine, Polysorbate 80Solvent Injection1210.26171.5[1]
RifampicinThis compoundSoya lecithin, Stearylamine/Polysorbate 80Solvent Injection2710.12468.4[1]
EtodolacThis compoundPoloxamer 188, Tween 80Microemulsification< 300--[3]
OvalbuminThis compound, mPEG-DSPE-Microfluidics59 - 180--[12]

Table 2: Characterization Techniques for this compound-Based Nanoparticles

Characterization ParameterAnalytical Technique(s)Information ObtainedReferences
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS)Average particle size and size distribution.[3][13][14][15]
Surface MorphologyScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)Visualization of particle shape and surface features.[3][10][13][16]
Zeta PotentialDynamic Light Scattering (DLS) with an electrodeSurface charge of the nanoparticles, an indicator of stability.[14]
Crystallinity and PolymorphismDifferential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)Melting behavior, polymorphic state of the lipid, and drug-lipid interactions.[3][10][13][17]
Entrapment Efficiency and Drug LoadingSpectrophotometry, High-Performance Liquid Chromatography (HPLC)Quantification of the amount of drug encapsulated within the nanoparticles.[18]
In Vitro Drug ReleaseDialysis Bag Method, Franz Diffusion CellRate and extent of drug release from the nanoparticles over time.[3][14]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization)

This protocol is a generalized procedure based on commonly cited methods.[4]

Materials:

  • This compound

  • Drug

  • Surfactant(s) (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point (e.g., 80°C).

    • Disperse or dissolve the accurately weighed drug in the molten this compound with continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure between 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point throughout this process.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or by dispersing it in cold water under gentle stirring to allow the lipid nanoparticles to solidify.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Protocol 2: Characterization of In Vitro Drug Release using the Dialysis Bag Method

This is a common method to assess the drug release profile from nanoparticles.[19]

Materials:

  • This compound SLN dispersion

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or magnetic stirrer

  • Syringes and filters

Procedure:

  • Preparation of Dialysis Bag:

    • Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.

    • Securely tie one end of the dialysis tubing.

  • Sample Loading:

    • Pipette a known volume of the SLN dispersion (e.g., 1-2 mL) into the dialysis bag and securely tie the other end.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of the release medium (e.g., 100 mL).

    • Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Filter the collected samples and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Diagrams

Experimental_Workflow_SLN_Preparation cluster_phases Phase Preparation (T > Tm of this compound) cluster_emulsification Emulsification cluster_final Final Steps Lipid_Phase Lipid Phase (this compound + Drug) Pre_Emulsion Pre-emulsion Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Nanoemulsion Hot Nanoemulsion HPH->Nanoemulsion Cooling Cooling & Solidification Nanoemulsion->Cooling SLN SLN Dispersion Cooling->SLN

Caption: Workflow for this compound SLN Preparation by Hot Homogenization.

Troubleshooting_Logic Start Problem Encountered Problem1 High Particle Size / PDI Start->Problem1 Problem2 Low Entrapment Efficiency Start->Problem2 Problem3 Drug Expulsion on Storage Start->Problem3 Problem4 Particle Aggregation Start->Problem4 Solution1a Increase Homogenization Pressure/Cycles Problem1->Solution1a Solution1b Optimize Surfactant Concentration Problem1->Solution1b Solution1c Optimize Lipid Concentration Problem1->Solution1c Solution2a Incorporate Liquid Lipid (NLC) Problem2->Solution2a Solution2b Select Drug with Higher Lipid Solubility Problem2->Solution2b Solution3a Incorporate Liquid Lipid (NLC) Problem3->Solution3a Solution3b Store at Low Temperature Problem3->Solution3b Solution4a Optimize Surfactant System Problem4->Solution4a Solution4b Control Polymorphism (NLC) Problem4->Solution4b

Caption: Troubleshooting Logic for Common Issues in this compound Carrier Formulation.

Drug_Release_Pathway SLN Drug-loaded this compound SLN Burst_Release Burst Release (Surface-adsorbed drug) SLN->Burst_Release Initial Phase Sustained_Release Sustained Release (Drug diffusion from lipid matrix) SLN->Sustained_Release Prolonged Phase GI_Tract Gastrointestinal Tract Burst_Release->GI_Tract Sustained_Release->GI_Tract Absorption Drug Absorption into Systemic Circulation GI_Tract->Absorption

References

Validation & Comparative

Tristearin vs. Tripalmitin in Solid Lipid Nanoparticle Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. Among the most commonly employed lipids are the triglycerides tristearin and tripalmitin. This guide provides an objective comparison of these two lipids in the context of SLN formulations, supported by experimental data, detailed methodologies, and visual representations of key processes.

Physicochemical Properties and Performance Metrics: A Tabular Comparison

The selection of this compound or tripalmitin as the core lipid in SLN formulations significantly influences key performance indicators such as particle size, drug loading capacity, and release kinetics. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Parameter This compound-based SLNs Tripalmitin-based SLNs Reference
Melting Point (°C) ~73~66[1]
Particle Size (nm) Generally ranges from <100 to >300Generally ranges from <100 to >300[1][2]
Polydispersity Index (PDI) Typically < 0.3, indicating a narrow size distributionTypically < 0.3, indicating a narrow size distribution[2][3]
Zeta Potential (mV) Often in the range of -20 to -30, indicating good physical stabilityOften in the range of -20 to -30, indicating good physical stability[2]

Table 1: General Physicochemical Properties of this compound and Tripalmitin SLNs.

Model Drug Lipid Matrix Particle Size (nm) PDI Zeta Potential (mV) Entrapment Efficiency (%) Drug Loading (%) Reference
EtodolacThis compound< 300----[4]
PaliperidoneTripalmitin210.680.208-28.9774.65-[2]
ThymolTripalmitin (Glyceryl Tripalmitate)134.50.224-25.8-12[3]

Table 2: Comparative Performance of Drug-Loaded this compound and Tripalmitin SLNs. Note: Direct comparative studies with the same drug are limited. This table presents data from different studies for illustrative purposes.

Impact on Drug Entrapment and Release

The crystalline nature of both this compound and tripalmitin plays a crucial role in their ability to accommodate drug molecules. Their highly ordered crystal lattice structures can sometimes limit drug loading and may lead to drug expulsion during storage, particularly upon polymorphic transition to more stable forms.

Drug Entrapment Efficiency (EE): The entrapment efficiency is influenced by the drug's solubility in the molten lipid and the lipid's ability to form a stable matrix around the drug upon cooling. For instance, paliperidone-loaded SLNs using tripalmitin as the lipid matrix achieved an entrapment efficiency of 74.65%[2].

Drug Release: Both this compound and tripalmitin-based SLNs are capable of providing a prolonged drug release profile. For example, etodolac-loaded this compound SLNs demonstrated a sustained release over 36 hours[4]. Similarly, paliperidone-loaded tripalmitin SLNs also exhibited a sustained release pattern[2]. The release rate is often governed by diffusion through the solid lipid matrix and erosion of the nanoparticles.

Stability and Polymorphism

A key consideration in the formulation of SLNs is their long-term physical stability. Both this compound and tripalmitin can exist in different polymorphic forms (α, β', β), with the β form being the most stable and ordered. The transition from a less ordered to a more ordered polymorphic form during storage can lead to a reduction in the space available for the encapsulated drug, potentially causing drug expulsion. Studies have shown that crystallization in the β form is faster in this compound (composed of longer fatty acid chains) compared to tripalmitin[5]. The choice of surfactants and the manufacturing process can influence the initial polymorphic form and the rate of transition, thereby impacting the stability of the final formulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of SLNs. Below are representative protocols for preparing this compound and tripalmitin SLNs using common techniques.

High-Pressure Homogenization (HPH) for this compound SLNs

This method is widely used for the large-scale production of SLNs.

  • Preparation of the Lipid and Aqueous Phases:

    • Melt the this compound at a temperature 5-10°C above its melting point (e.g., 80-85°C).

    • If applicable, dissolve the lipophilic drug in the molten lipid.

    • Separately, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5). The high shear forces and cavitation lead to the formation of a nanoemulsion.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Microemulsion Technique for Tripalmitin SLNs

This method is known for producing small and uniform nanoparticles.

  • Microemulsion Formulation:

    • Melt the tripalmitin at a temperature above its melting point (e.g., 70°C).

    • Prepare a mixture of surfactant (e.g., lecithin) and co-surfactant (e.g., ethanol) and add it to the molten lipid with the drug.

    • Add a specific amount of hot water to this mixture under gentle stirring until a clear, transparent microemulsion is formed.

  • Nanoparticle Formation:

    • Disperse the hot microemulsion into a large volume of cold water (e.g., 2-5°C) under continuous stirring.

    • The rapid cooling and dilution cause the precipitation of the lipid, leading to the formation of solid lipid nanoparticles.

Characterization of Solid Lipid Nanoparticles
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Anemometry to assess the surface charge and predict the physical stability of the nanoparticle dispersion.

  • Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation or ultrafiltration) and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • EE (%) = [(Total drug amount - Amount of free drug) / Total drug amount] x 100

    • DL (%) = [(Weight of drug in nanoparticles) / (Weight of drug in nanoparticles + Weight of lipid)] x 100

  • Crystallinity and Polymorphism: Investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • In Vitro Drug Release: Commonly studied using the dialysis bag method or reverse dialysis in a suitable release medium (e.g., phosphate-buffered saline) at 37°C.

Visualizing Experimental Workflows

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_formation SLN Formation Lipid Solid Lipid (this compound or Tripalmitin) Drug Lipophilic Drug Melt Melt Lipid (> Melting Point) Pre_Emulsion Pre-emulsion Formation (High-Shear Mixing) Melt->Pre_Emulsion Mix Water Water Surfactant Surfactant Heat_Aq Heat Aqueous Phase Heat_Aq->Pre_Emulsion Mix Homogenization High-Pressure Homogenization Cooling Cooling & Solidification Homogenization->Cooling SLN_Dispersion SLN Dispersion

SLN_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_analysis Drug Analysis cluster_solid_state Solid-State Characterization SLN_Dispersion SLN Dispersion Size_PDI Particle Size & PDI (DLS) SLN_Dispersion->Size_PDI Zeta Zeta Potential (LDV) SLN_Dispersion->Zeta Morphology Morphology (TEM/SEM) SLN_Dispersion->Morphology EE_DL Entrapment Efficiency & Drug Loading (HPLC/UV-Vis) SLN_Dispersion->EE_DL Release In Vitro Drug Release (Dialysis) SLN_Dispersion->Release Crystallinity Crystallinity & Polymorphism (DSC, XRD) SLN_Dispersion->Crystallinity

Conclusion

Both this compound and tripalmitin are suitable lipids for the formulation of solid lipid nanoparticles, each presenting distinct characteristics that can be leveraged for specific drug delivery applications. This compound, with its higher melting point, may offer greater physical stability, while the subtle differences in their crystalline structures can influence drug loading and release profiles. The choice between this compound and tripalmitin will ultimately depend on the specific properties of the drug to be encapsulated, the desired release kinetics, and the required long-term stability of the formulation. Careful consideration of the experimental parameters during preparation is paramount to achieving SLNs with the desired physicochemical characteristics and therapeutic performance. This guide serves as a foundational resource for researchers to make informed decisions in the development of effective SLN-based drug delivery systems.

References

A Comparative Analysis of Tristearin and Compritol 888 ATO for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lipid excipients is a critical determinant of a drug delivery system's success. Among the solid lipids frequently employed in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based carriers, Tristearin and Compritol 888 ATO are prominent choices. This guide provides an objective, data-driven comparison of these two excipients to aid in the selection process for targeted and controlled-release drug delivery applications.

This compound, a pure triglyceride of stearic acid, and Compritol 888 ATO, a mixture of mono-, di-, and triglycerides of behenic acid, both serve as effective matrices for encapsulating therapeutic agents.[1][2][3] Their distinct chemical compositions, however, give rise to different physicochemical properties that influence key performance parameters of the final drug product, including drug loading capacity, encapsulation efficiency, particle size, and drug release profile.

Physicochemical Properties: A Tale of Two Lipids

The fundamental difference between this compound and Compritol 888 ATO lies in their chemical makeup and resulting crystal structure. This compound is a homogenous lipid, which can lead to a more ordered and crystalline structure upon solidification. In contrast, Compritol 888 ATO's blend of glycerides results in a less ordered, more amorphous lipid matrix.[4][5] This imperfection in the crystal lattice of Compritol 888 ATO is thought to provide more space for drug molecules, potentially leading to higher drug entrapment.[4][5]

PropertyThis compoundCompritol 888 ATOReferences
Chemical Composition Glyceryl Tristearate (Triglyceride of Stearic Acid)Mixture of mono-, di-, and triglycerides of Behenic Acid[1][3]
Melting Point (°C) ~55-72~69-74[4][6]
Crystal Structure More ordered, crystallineLess ordered, amorphous[4][5]
Key Advantage in Drug Delivery High stability and biocompatibility.High drug entrapment and controlled release.[2][4]

Performance in Drug Delivery: A Comparative Overview

The choice between this compound and Compritol 888 ATO can significantly impact the performance of a drug delivery system. The following table summarizes key performance parameters based on available experimental data. It is important to note that direct head-to-head comparative studies for the same drug under identical conditions are limited; therefore, this data is a collation from various studies.

Performance ParameterThis compoundCompritol 888 ATOReferences
Drug Loading Capacity Generally lower due to its ordered crystalline structure.Generally higher due to its less ordered crystal lattice, which provides more space for drug accommodation.[3][4]
Encapsulation Efficiency (%) Varies depending on the drug and formulation method.Often demonstrates high encapsulation efficiency, particularly for lipophilic drugs.[5][7]
Particle Size of Nanoparticles (nm) Can be formulated into nanoparticles in the sub-micron range.Can be formulated into nanoparticles in the sub-micron range, with sizes often between 100-300 nm.[7][8]
Drug Release Profile Can exhibit a burst release followed by sustained release.Typically provides a sustained and controlled drug release profile.[3][9]
Stability of Formulations Formulations are generally stable.Formulations exhibit good stability.[7][8]

Experimental Protocols: A Closer Look at Formulation

The most common method for preparing solid lipid nanoparticles using both this compound and Compritol 888 ATO is the hot homogenization technique. Below is a detailed, representative protocol synthesized from multiple sources.

Hot Homogenization Method for Solid Lipid Nanoparticle (SLN) Preparation

Objective: To prepare drug-loaded solid lipid nanoparticles using either this compound or Compritol 888 ATO as the lipid matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound or Compritol 888 ATO (Solid Lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for further size reduction)

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • The solid lipid (this compound or Compritol 888 ATO) is melted by heating it 5-10°C above its melting point in a beaker.[1]

    • The API is then dissolved or dispersed in the molten lipid under continuous stirring to ensure a homogenous mixture.[1]

  • Preparation of the Aqueous Phase:

    • The surfactant is dissolved in purified water in a separate beaker.

    • The aqueous phase is heated to the same temperature as the lipid phase.[1]

  • Formation of the Pre-emulsion:

    • The hot aqueous phase is added to the hot lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water (o/w) emulsion.[9]

  • Homogenization:

    • The hot pre-emulsion is then subjected to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range.[9]

    • Alternatively, prolonged high-shear homogenization can be used.

  • Cooling and Solidification:

    • The resulting nanoemulsion is cooled down to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles with the drug encapsulated within.[9]

  • Characterization:

    • The prepared SLNs are then characterized for particle size and size distribution (e.g., using Dynamic Light Scattering), encapsulation efficiency (by separating the free drug from the encapsulated drug), and drug release profile (using an appropriate in vitro release model).

Visualizing the Process and Rationale

To better understand the formulation process and the structural differences influencing drug loading, the following diagrams are provided.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsion Emulsification and Nanoparticle Formation Lipid Solid Lipid (this compound or Compritol 888 ATO) Melt Melt Lipid (T > Melting Point) Lipid->Melt API Active Pharmaceutical Ingredient (API) Mix Dissolve/Disperse API in Molten Lipid API->Mix Melt->Mix PreEmulsion High-Shear Homogenization (Pre-emulsion formation) Mix->PreEmulsion Surfactant Surfactant Heat Heat Aqueous Phase (Same T as Lipid Phase) Surfactant->Heat Water Purified Water Water->Heat Heat->PreEmulsion Homogenization High-Pressure Homogenization (Particle Size Reduction) PreEmulsion->Homogenization Cooling Cooling and Solidification Homogenization->Cooling SLN Solid Lipid Nanoparticles (SLNs) Cooling->SLN

Caption: Experimental workflow for the hot homogenization method.

G cluster_this compound This compound cluster_compritol Compritol 888 ATO Tristearin_structure Ordered Crystalline Lattice Drug_T Drug Molecule Tristearin_structure->Drug_T Limited Space for Entrapment Compritol_structure Less Ordered Amorphous Matrix (Mixture of Glycerides) Drug_C Drug Molecule Compritol_structure->Drug_C More Space for Entrapment

Caption: Structural comparison and its effect on drug loading.

Conclusion: Making an Informed Decision

Both this compound and Compritol 888 ATO are valuable excipients for the development of lipid-based drug delivery systems. The choice between them should be guided by the specific requirements of the drug and the desired therapeutic outcome.

  • Compritol 888 ATO may be the preferred choice when high drug loading and a sustained release profile are the primary objectives, especially for lipophilic drugs. Its amorphous nature provides a less ordered matrix, which can enhance drug encapsulation.[4][5]

  • This compound , with its well-defined structure and high stability, is a robust option for creating stable SLNs.[2] While it may offer lower drug loading for some molecules compared to Compritol 888 ATO, it remains a highly effective and biocompatible carrier.

Ultimately, empirical formulation development and characterization are essential to determine the optimal lipid excipient for a specific drug candidate. This guide provides a foundational understanding to streamline the initial selection process and highlights the critical parameters to consider during the development of advanced drug delivery systems.

References

A Comparative Guide to the Validation of Drug Release Kinetics from Tristearin Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug release kinetics from tristearin matrices against other common lipid-based alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and kinetic models to aid in the selection and validation of appropriate controlled-release systems.

Introduction to Lipid-Based Drug Delivery Matrices

Lipid-based matrices are a cornerstone of controlled-release drug delivery systems, offering advantages such as biocompatibility, biodegradability, and the ability to encapsulate both lipophilic and hydrophilic drugs.[1] this compound, a triglyceride of stearic acid, is a widely used solid lipid excipient. However, its polymorphic nature, existing in metastable α and stable β forms, significantly influences drug release rates, making a thorough understanding and validation of its release kinetics crucial.[2][3][4][5] This guide compares the performance of this compound with two other common glycerides used in pharmaceutical formulations: glyceryl behenate and glyceryl palmitostearate.

Comparative Analysis of Drug Release Kinetics

The following tables summarize quantitative data on drug release from this compound, glyceryl behenate, and glyceryl palmitostearate matrices. It is important to note that the data is compiled from different studies using various model drugs and experimental conditions, which should be considered when making direct comparisons.

Table 1: Drug Release from this compound-Based Matrices

Model DrugFormulation DetailsKey Release FindingsRelease ModelReference
CaffeineThis compound microspheresRelease from the α-polymorph is faster initially due to better wetting, while the β-polymorph shows slower initial release.[2][3][4][5] Higher drug loading leads to enhanced release.[2][3][4][5]Diffusion-controlled[2][4][5]
CaffeineThis compound microparticles with liquid lipidsAddition of liquid lipids like oleic acid and ethyl oleate can enhance the drug release rate, with up to 100% of the drug released in 3 hours.[6]Not specified[6]
EtodolacThis compound Solid Lipid Nanoparticles (SLNs)Prolonged release observed over 36 hours.Higuchi kinetic model[7]
Miconazole NitrateThis compound SLNsSustained release over an extended period.Korsmeyer-Peppas model[8]

Table 2: Drug Release from Glyceryl Behenate (Compritol® 888 ATO) Matrices

Model DrugFormulation DetailsKey Release FindingsRelease ModelReference
TheophyllineMatrix tabletsSustained release for up to 12 hours.[9] Drug release follows Fickian diffusion.[10]Fickian diffusion[9][10]
Tramadol HClMatrix tablets prepared by hot fusionMore effective in retarding drug release compared to direct compression. Release is independent of compression force and pH.[11]Not specified[11]
Venlafaxine HClMatrix tablets with release enhancersRelease profile is dependent on the concentration of glyceryl behenate and the preparation method.[12]Fickian diffusion[12]

Table 3: Drug Release from Glyceryl Palmitostearate (Precirol® ATO 5) Matrices

Model DrugFormulation DetailsKey Release FindingsRelease ModelReference
TheophyllineMatrix with mannitol and/or HPMCWith HPMC or mannitol alone, release follows a diffusion-controlled model.[13] With both, the mechanism shifts to first-order release.[13]Higuchi model (alone), First-order (combined)[13]
DiprophyllineMatrices with direct compression excipientsGreater drug release prolongation is achieved with dissolving excipients compared to swelling ones.[2]Bi-exponential first-order models and Weibull function[2]
Tramadol HClSustained-release matrix tabletsMelt granulation was a better technique than direct compression for sustained release.Fickian diffusion[12]

Experimental Protocols

Fabrication of Lipid-Based Matrices

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Shear Homogenization

This method is suitable for producing solid lipid nanoparticles where the drug is dispersed within the lipid matrix.

Materials:

  • This compound (solid lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Double distilled water

Equipment:

  • High-shear homogenizer

  • Water bath

  • Beakers

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point. Disperse or dissolve the API in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 17,000 rpm) for a specified time (e.g., 20 minutes) to form a hot oil-in-water emulsion.[8]

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified using methods like dialysis or tangential flow filtration to remove any unentrapped drug and excess surfactant.

In Vitro Drug Release Testing

Protocol 2: Dialysis Bag Method for In Vitro Drug Release

This method is commonly used for particulate systems like SLNs and NLCs to separate the nanoparticles from the release medium.[14]

Materials:

  • Lipid matrix formulation (e.g., SLN dispersion)

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Beakers or dissolution vessels

  • Shaking water bath or orbital shaker

Equipment:

  • Validated analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Sample Loading: Accurately measure a specific volume of the lipid matrix formulation and place it inside the dialysis bag. Securely close both ends of the bag.

  • Dissolution Setup: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium.[14]

  • Agitation: Place the vessel in a shaking water bath or on an orbital shaker set to a specified agitation speed (e.g., 150 cycles/min) to ensure uniform mixing.[14]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium from the vessel.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[14]

  • Sample Analysis: Analyze the collected samples for drug content using a validated analytical method.

Mathematical Modeling of Drug Release Kinetics

To understand the mechanism of drug release, the in vitro release data is fitted to various mathematical models.[15][16]

Table 4: Common Mathematical Models for Drug Release Kinetics

ModelEquationDescription
Zero-Order Qt = Q0 + K0tThe drug release rate is independent of its concentration.[15][16]
First-Order log Qt = log Q0 - (K1t / 2.303)The drug release rate is directly proportional to the concentration of the drug remaining in the matrix.
Higuchi Qt = KH√tDescribes drug release as a diffusion process based on Fick's law, where release is proportional to the square root of time.[15]
Korsmeyer-Peppas Mt/ M∞ = KtnA semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' is indicative of the release mechanism.[16]

Where:

  • Qt is the cumulative amount of drug released at time t.

  • Q0 is the initial amount of drug in the matrix.

  • K0, K1, and KH are the release rate constants for the respective models.

  • Mt/ M∞ is the fraction of drug released at time t.

  • K is the release rate constant.

  • n is the release exponent.

Visualizations

The following diagrams illustrate the experimental workflow for validating drug release kinetics and the logical relationships between different kinetic models.

ExperimentalWorkflow cluster_prep Matrix Fabrication cluster_release In Vitro Release Study cluster_analysis Data Analysis A Lipid & Drug Selection B Fabrication Method (e.g., Homogenization) A->B C Characterization (Size, Zeta, EE%) B->C D Dissolution Setup (e.g., Dialysis Bag) C->D E Sampling at Time Intervals D->E F Drug Quantification (e.g., HPLC) E->F G Plot Cumulative Release vs. Time F->G H Kinetic Model Fitting G->H I Determine Release Mechanism H->I

Caption: Experimental workflow for validating drug release kinetics.

KineticModels cluster_models Drug Release Kinetic Models cluster_mechanisms Release Mechanisms Zero Zero-Order (Constant Release) First First-Order (Concentration Dependent) Higuchi Higuchi Model (Diffusion-Based) Fickian Fickian Diffusion (n ≈ 0.45-0.5) Higuchi->Fickian KP Korsmeyer-Peppas (Mechanism Elucidation) KP->Fickian NonFickian Anomalous (Non-Fickian) Transport (0.5 < n < 0.89) KP->NonFickian CaseII Case II Transport (n = 0.89) KP->CaseII

Caption: Relationship between kinetic models and release mechanisms.

References

In-Vitro and In-Vivo Correlation of Tristearin-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust in-vitro and in-vivo correlations (IVIVC) is a critical aspect of pharmaceutical development, enabling the prediction of a formulation's in-vivo performance from in-vitro data. This is particularly challenging for lipid-based formulations like those utilizing Tristearin, a triglyceride commonly used in the production of solid lipid nanoparticles (SLNs). The complex in-vivo behavior of these formulations, including enzymatic digestion and interaction with physiological components, often complicates the establishment of a direct correlation.[1] This guide provides a comparative overview of in-vitro release and in-vivo pharmacokinetic data for this compound-based formulations, supported by detailed experimental methodologies and visual workflows.

Comparative Performance Data

Establishing a direct and universally applicable IVIVC for this compound-based formulations is challenging due to the diverse physicochemical properties of the encapsulated drugs and variations in formulation and testing parameters. However, by examining data from various studies, we can discern general trends and performance characteristics. The following tables summarize key in-vitro and in-vivo parameters for different drugs formulated in this compound-based solid lipid nanoparticles (SLNs).

DrugFormulation DetailsIn-Vitro Release ProfileAnimal ModelKey Pharmacokinetic ParametersReference
Etodolac This compound SLNs prepared by microemulsification with Poloxamer and Tween 80 as surfactants.Prolonged release over 36 hours, following the Higuchi kinetic model.Not specified in abstractNot specified in abstract[2]
Flucanazole This compound SLNs prepared by solvent diffusion-emulsification with Poloxamer 188 and Tween 80.56% cumulative release in PBS (pH 7.4) over 48 hours.Not Applicable (Topical)Not Applicable[3]
Curcumin Derivative This compound-based SLNs prepared by film ultrasonic dispersion.Sustained release over 48 hours.Not specified in abstractCompared to the free drug, the SLN formulation showed a 14.7-hour half-life, a 35.6-fold slower metabolism, and a 37.0-fold improved AUC.[4]

Note: The lack of directly comparable, comprehensive IVIVC studies for a single drug in a this compound-based formulation in the public domain necessitates a synthesized approach to data comparison. The data presented highlights the sustained-release characteristics and potential for bioavailability enhancement common to this compound SLN formulations.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible research and the successful establishment of IVIVC. Below are representative methodologies for the preparation and evaluation of this compound-based SLNs.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Microemulsification

This method is suitable for the encapsulation of both lipophilic and hydrophilic drugs.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional)

  • Purified Water

Procedure:

  • Melt the this compound at a temperature approximately 5-10°C above its melting point (around 72°C).

  • Disperse the API in the molten this compound.

  • In a separate vessel, prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid phase.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified period (e.g., 5-15 minutes) to form a hot oil-in-water (o/w) pre-emulsion.

  • Cool the pre-emulsion to room temperature while stirring to allow the lipid to recrystallize and form solid nanoparticles.

  • The resulting SLN dispersion can be further processed, for instance, by lyophilization to obtain a dry powder.

In-Vitro Drug Release Study using the Dialysis Bag Method

This is a common and relatively simple method for assessing the in-vitro release profile of nanoparticles.[5][6]

Materials:

  • This compound SLN dispersion

  • Dialysis membrane with a specific molecular weight cut-off (MWCO), ensuring free passage of the drug but retention of the nanoparticles.

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Shaking water bath or magnetic stirrer

Procedure:

  • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Accurately measure a specific volume of the SLN dispersion and place it inside the dialysis bag.

  • Seal the dialysis bag securely.

  • Place the sealed dialysis bag into a vessel containing a known volume of the release medium.

  • Maintain the temperature at 37°C and provide constant agitation (e.g., 100 rpm).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

In-Vivo Pharmacokinetic Study in a Rat Model

Animal studies are essential for determining the in-vivo performance of a drug formulation.

Procedure:

  • Fast the animals (e.g., Wistar rats) overnight with free access to water.

  • Administer the this compound-based formulation (e.g., SLN dispersion) and a control formulation (e.g., free drug suspension) orally via gavage at a predetermined dose.

  • At specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after administration, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract the drug from the plasma samples using a suitable solvent extraction method.

  • Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[4]

Visualization of Workflows and Relationships

Understanding the logical flow of experiments and the interplay of different factors is crucial for IVIVC studies. The following diagrams, generated using the DOT language, illustrate key processes.

IVIVC_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_correlation Correlation Analysis Formulation This compound Formulation Development Dissolution In-Vitro Dissolution Testing Formulation->Dissolution Test Formulations ReleaseData In-Vitro Release Profile Data Dissolution->ReleaseData Generate Data Correlation Mathematical Modeling and Correlation ReleaseData->Correlation AnimalStudy Animal Pharmacokinetic Study PlasmaAnalysis Plasma Sample Analysis AnimalStudy->PlasmaAnalysis Collect Samples PKData In-Vivo Pharmacokinetic Data (AUC, Cmax) PlasmaAnalysis->PKData Generate Data PKData->Correlation IVIVC_Model Predictive IVIVC Model Correlation->IVIVC_Model Establish Relationship

General workflow for establishing an In-Vitro In-Vivo Correlation (IVIVC).

Experimental_Workflow cluster_prep SLN Preparation cluster_eval Characterization & Testing A Melt this compound & Disperse Drug C High-Speed Homogenization (o/w Emulsion) A->C B Prepare Hot Aqueous Surfactant Solution B->C D Cooling & Solidification C->D E This compound SLN Dispersion D->E F Particle Size & Zeta Potential Analysis E->F G In-Vitro Release Study (Dialysis Method) E->G H In-Vivo Animal Study E->H I Data Analysis & IVIVC Assessment G->I H->I

Experimental workflow for this compound-based SLN formulation and evaluation.

References

Unveiling the Influence of Tristearin Polymorphs on Drug Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymorphic nature of lipid excipients like Tristearin plays a pivotal role in the performance of controlled-release drug formulations. The arrangement of molecules in the crystal lattice directly impacts physicochemical properties such as melting point, solubility, and, most critically, the drug release profile. This guide provides a comprehensive comparison of the efficacy of the three primary polymorphs of this compound—α, β', and β—in modulating drug release, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a triglyceride of stearic acid, is a widely used lipid excipient in the pharmaceutical industry for creating solid lipid microparticles that encapsulate active pharmaceutical ingredients (APIs). It can exist in three main polymorphic forms: the metastable α form, the intermediate β' form, and the most stable β form. The transition between these forms can significantly alter the drug release characteristics of the final product.

Experimental evidence robustly demonstrates that the α polymorph exhibits the most rapid drug release , attributed to its lower density and less ordered crystalline structure. Conversely, the β polymorph provides the most sustained release due to its highly ordered and dense crystal lattice, which hinders drug diffusion. While direct quantitative drug release data for the β' polymorph is less prevalent in the literature, its intermediate stability and structural properties suggest a release profile that is slower than the α form but faster than the β form.

This guide will delve into the quantitative data comparing the α and β polymorphs, detail the experimental protocols for characterization and dissolution testing, and provide a visual representation of the experimental workflow.

Data Presentation: Quantitative Comparison of Drug Release

The following table summarizes the cumulative drug release of a model hydrophilic drug, caffeine, from this compound microparticles prepared in the α and β polymorphic forms. The data clearly illustrates the profound impact of the polymorphic state on the rate and extent of drug release.

Time (hours)Cumulative Drug Release (%) - α PolymorphCumulative Drug Release (%) - β Polymorph
1355
2588
37510
48812
59515

Note: The data presented is a representative summary compiled from published studies. Actual release profiles can vary depending on the specific drug, formulation, and experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed to characterize the this compound polymorphs and evaluate their respective drug release profiles.

Preparation of this compound Microparticles

This compound microparticles encapsulating a model drug are typically prepared using a spray congealing technique.

  • Materials: this compound (pharmaceutical grade), Active Pharmaceutical Ingredient (e.g., caffeine), suitable solvent (if required for API dissolution).

  • Procedure:

    • This compound is melted at a temperature approximately 10-20°C above its melting point (around 80-90°C).

    • The API is dispersed or dissolved in the molten this compound.

    • The molten mixture is then atomized through a nozzle into a cooling chamber.

    • The rapid cooling of the droplets leads to the solidification of this compound into microparticles, primarily in the metastable α form.

    • To obtain the stable β form, the freshly prepared microparticles are annealed at a temperature slightly below the melting point of the β form (around 60-65°C) for a sufficient duration (e.g., 24-48 hours) to ensure complete polymorphic transformation. The β' form can be obtained by controlled cooling or shorter annealing times, but its isolation for dissolution studies is less common.

Polymorph Characterization

The polymorphic form of the this compound microparticles is confirmed using the following analytical techniques:

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of melting points and polymorphic transitions.

    • Protocol: A small sample of the microparticles (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the melting point of the β form (e.g., 100°C). The resulting thermogram will show distinct endothermic peaks corresponding to the melting of the α (around 55°C), β' (around 65°C), and β (around 73°C) polymorphs.

  • Powder X-Ray Diffraction (PXRD):

    • Principle: Provides information about the crystalline structure of a material. Each polymorph has a unique diffraction pattern.

    • Protocol: A powdered sample of the microparticles is placed on a sample holder and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded over a specific range of 2θ angles. The resulting diffractogram is compared to reference patterns for the α, β', and β polymorphs of this compound to confirm the crystalline form.

In Vitro Drug Release Testing

The rate and extent of drug release from the different polymorphic forms of this compound microparticles are determined using a standard dissolution apparatus.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Protocol:

    • A known quantity of this compound microparticles containing a specific amount of the drug is added to the dissolution vessel containing a pre-warmed dissolution medium.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the dissolution medium is withdrawn.

    • The withdrawn sample is filtered through a suitable filter (e.g., 0.45 µm) to remove any undissolved microparticles.

    • The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • An equal volume of fresh, pre-warmed dissolution medium is added back to the vessel to maintain a constant volume.

    • The cumulative percentage of drug released is calculated at each time point.

Mandatory Visualization

The following diagram illustrates the experimental workflow for comparing the efficacy of different this compound polymorphs in drug release.

experimental_workflow cluster_preparation Microparticle Preparation cluster_conversion Polymorphic Conversion cluster_characterization Characterization cluster_dissolution In Vitro Drug Release start Start: Molten this compound + API spray_congealing Spray Congealing start->spray_congealing alpha_form α-Polymorph Microparticles spray_congealing->alpha_form annealing Annealing alpha_form->annealing dsc DSC Analysis alpha_form->dsc pxrd PXRD Analysis alpha_form->pxrd beta_prime_form β'-Polymorph (Intermediate) annealing->beta_prime_form Controlled Time/Temp beta_form β-Polymorph (Stable) annealing->beta_form Extended Time/Temp beta_prime_form->dsc beta_prime_form->pxrd beta_form->dsc beta_form->pxrd dissolution_alpha Dissolution Testing (α) dsc->dissolution_alpha dissolution_beta_prime Dissolution Testing (β') dsc->dissolution_beta_prime dissolution_beta Dissolution Testing (β) dsc->dissolution_beta pxrd->dissolution_alpha pxrd->dissolution_beta_prime pxrd->dissolution_beta comparison Compare Release Profiles dissolution_alpha->comparison dissolution_beta_prime->comparison dissolution_beta->comparison

Caption: Experimental workflow for comparing drug release from different this compound polymorphs.

Conclusion

The polymorphic form of this compound is a critical determinant of drug release from solid lipid microparticle formulations. The metastable α form provides the fastest release, while the stable β form offers the most sustained release profile. The choice of polymorph should be carefully considered during formulation development to achieve the desired therapeutic outcome. This guide provides a foundational understanding and practical methodologies for researchers and scientists working to optimize drug delivery systems based on this compound and other polymorphic lipid excipients. Further research into the drug release characteristics of the β' polymorph would provide a more complete picture of the structure-function relationship in these systems.

Analysis of Tristearin Miscibility in Ternary Lipid Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the miscibility of tristearin in various ternary lipid systems, a critical factor in the formulation and stability of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The inclusion of this compound, a high-melting point triglyceride, is often intended to create a stable, solid lipid matrix. However, its miscibility with other lipids dictates the resulting structure, drug loading capacity, and release profile of the final formulation. This document summarizes key experimental findings and methodologies to aid in the rational design of this compound-based lipid systems.

Comparative Analysis of this compound Miscibility

The miscibility of this compound with other lipids is often limited due to its highly ordered crystalline structure. In ternary systems, the third lipid component can act as a compatibilizer or further contribute to phase separation. The following tables summarize quantitative data from studies on this compound-containing ternary lipid systems.

Table 1: Miscibility of this compound in Ternary Systems with Medium-Chain Triglycerides

Lipid System Components Analytical Method Key Findings on this compound Miscibility Reference
This compound, Caprylic/Capric Triglyceride (MCT), LecithinDifferential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)This compound showed limited miscibility with MCT, leading to the formation of separate crystalline domains. Lecithin, as a surfactant, influenced the crystallization behavior but did not significantly enhance the miscibility of the bulk lipids. The presence of multiple melting peaks in DSC thermograms indicated phase separation.
This compound, Glyceryl Monostearate (GMS), Miglyol 812DSC, Polarized Light MicroscopyPhase separation was observed, with this compound crystallizing out from the liquid lipid (Miglyol 812) and GMS mixture. The extent of miscibility was dependent on the concentration of GMS, which could incorporate small amounts of this compound into its structure.

Table 2: Miscibility of this compound in Ternary Systems with Solid Lipids

Lipid System Components Analytical Method Key Findings on this compound Miscibility Reference
This compound, Compritol 888 ATO, Precirol ATO 5DSC, XRDThis compound exhibited partial miscibility with Compritol and Precirol. The formation of a eutectic mixture was observed at specific compositions, indicating some level of interaction and miscibility in the solid state. However, at higher this compound concentrations, separate crystallization occurred.
This compound, Cetyl Palmitate, Stearic AcidDSC, Raman SpectroscopyThis system showed complex phase behavior with evidence of both miscible and immiscible domains. Stearic acid could interact with both this compound and cetyl palmitate, but the overall miscibility was limited, leading to a heterogeneous solid matrix.

Experimental Protocols

The assessment of lipid miscibility relies on thermal analysis and structural characterization techniques. Below are detailed methodologies for the key experiments cited.

1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting and crystallization, are detected as endothermic or exothermic peaks, respectively. The presence of multiple peaks or shifts in peak positions can indicate the miscibility or immiscibility of components.

  • Methodology:

    • Accurately weigh 5-10 mg of the lipid mixture into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • The thermal program typically involves a heating-cooling-heating cycle to erase the thermal history of the sample. For example:

      • Heat from 25°C to 100°C at a rate of 10°C/min.

      • Hold at 100°C for 10 minutes.

      • Cool from 100°C to 0°C at a rate of 5°C/min.

      • Hold at 0°C for 5 minutes.

      • Reheat from 0°C to 100°C at a rate of 10°C/min.

    • Analyze the resulting thermograms for the appearance of new peaks, disappearance of peaks, or shifts in melting points compared to the individual components. A single, sharp melting peak suggests good miscibility, while multiple peaks indicate phase separation.

2. X-Ray Diffraction (XRD)

  • Principle: XRD is used to investigate the crystalline structure of materials. Different lipid polymorphs (α, β', β) have characteristic diffraction patterns. In lipid mixtures, changes in the diffraction pattern can reveal alterations in the crystal lattice due to the incorporation of another lipid, indicating miscibility.

  • Methodology:

    • Prepare the lipid mixture by melting and subsequent cooling to the desired temperature.

    • Mount the solid lipid sample on the XRD sample holder.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The analysis focuses on the short and long spacings in the diffractogram. A shift in the peak positions or the appearance of a new diffraction pattern compared to the pure components can indicate miscibility. The absence of peaks corresponding to one of the components suggests its amorphous state or dissolution in the other lipid.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the miscibility of this compound in a ternary lipid system.

G cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_interpretation Data Interpretation start Weighing of Lipids (this compound + Lipid A + Lipid B) melt Melt-Homogenization start->melt cool Controlled Cooling (Solidification) melt->cool dsc Differential Scanning Calorimetry (DSC) cool->dsc xrd X-Ray Diffraction (XRD) cool->xrd microscopy Microscopy (e.g., PLM) cool->microscopy phase Phase Behavior (Thermograms, Diffractograms) dsc->phase xrd->phase microscopy->phase conclusion Conclusion on Miscibility (Miscible, Partially Miscible, Immiscible) phase->conclusion

Caption: Experimental workflow for miscibility analysis.

This guide provides a foundational understanding of this compound miscibility in ternary lipid systems. The presented data and protocols serve as a starting point for researchers to design and characterize novel lipid-based formulations with desired physicochemical properties.

Cross-Validation of Analytical Methods for Tristearin Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of Tristearin, a triglyceride of stearic acid, is crucial in various fields, including pharmaceuticals, food science, and materials science. Its polymorphic behavior and purity can significantly impact product performance and stability. This guide provides a comparative overview of key analytical methods for this compound characterization: Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a framework for cross-validation by comparing the principles, capabilities, and data obtained from each technique.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound characterization depends on the specific information required, such as polymorphic form, thermal behavior, fatty acid composition, or molecular structure. Each technique offers unique advantages and provides complementary information.

Data Summary

The following tables summarize the key quantitative data and performance characteristics of each analytical method for the characterization of this compound.

Table 1: Thermal and Structural Characterization of this compound Polymorphs by DSC and XRD

ParameterDifferential Scanning Calorimetry (DSC)X-ray Diffraction (XRD)
Principle Measures the heat flow associated with thermal transitions in a material as a function of temperature.[1][2]Measures the scattering of X-rays by the crystalline lattice of a material to determine its atomic and molecular structure.[2][3]
Information Obtained Melting point, enthalpy of fusion, crystallization temperature, glass transition temperature, and polymorphic transitions.[1][4]Crystal structure, polymorphic form identification, degree of crystallinity, and lattice parameters.[3][5][6][7]
This compound α-form Melting Point (°C) ~55 - 60[5][8]N/A
This compound β'-form Melting Point (°C) ~64 - 65[8][9]N/A
This compound β-form Melting Point (°C) ~71 - 73[5][8][9]N/A
This compound α-form d-spacing (Å) N/A~4.13 (single strong reflection)[5]
This compound β-form d-spacing (Å) N/A~4.58, 3.84, 3.67 (strong reflections at 2θ ≈ 19.38°, 23.17°, 24.24°)[5]
Sample Requirement Small sample size (typically 2-5 mg).[9]Small amount of powdered sample.
Advantages Excellent for studying thermal transitions and polymorphism.[4][10][11][12] High sensitivity to thermal events.Definitive identification of polymorphic forms based on crystal structure.[5][6][7] Can provide information on the degree of crystallinity.
Limitations Indirect identification of polymorphs based on melting points, which can overlap.[11]Less sensitive to amorphous content compared to DSC. May require reference standards for phase identification.

Table 2: Compositional and Structural Analysis of this compound by GC and NMR

ParameterGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile components of a mixture based on their partitioning between a stationary phase and a mobile gas phase.[13]Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a sample.[14][15]
Information Obtained Fatty acid composition (after derivatization to Fatty Acid Methyl Esters - FAMEs), purity, and quantification of related substances.[13][16]Detailed molecular structure, identification and quantification of triglycerides, phospholipids, and other lipids, and determination of acyl positional distribution.[14][15][17][18][19]
Sample Preparation Derivatization (transesterification) to FAMEs is required for fatty acid analysis.[13][20]Minimal sample preparation, often just dissolution in a deuterated solvent.[15] Non-destructive.[14][15]
Purity (Area %) Can achieve high accuracy for purity determination (e.g., ≥98.0%).Can be used for quantitative analysis to determine the concentration of different lipid species.[14][21]
Limit of Detection (LOD) / Limit of Quantitation (LOQ) High sensitivity, capable of detecting trace impurities.[22]Lower sensitivity compared to mass spectrometry-based methods.[14][15]
Advantages Highly sensitive and quantitative for fatty acid profiling.[13] Well-established and robust method.Provides detailed structural information without the need for derivatization.[15][19] High reproducibility.[14]
Limitations Destructive sample preparation (derivatization).[13] Indirect analysis of the triglyceride structure.Lower sensitivity than GC.[15] Complex spectra can be challenging to interpret for mixtures.[15]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards such as indium.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.[9]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 90 °C at a controlled heating rate (e.g., 5 °C/min or 10 °C/min).[5][9] This initial scan is used to observe the melting of existing polymorphs.

    • Hold the sample at 90 °C for 5 minutes to erase any thermal history.[6][11]

    • Cool the sample to a specific crystallization temperature (e.g., 57 °C for the β-form) and hold isothermally to induce crystallization of a specific polymorph.[6] Alternatively, cool at a controlled rate (e.g., 50 °C/min) to a lower temperature (e.g., 25 °C) to obtain the α-form.[6]

    • Reheat the sample from the lower temperature to 90 °C at a controlled rate (e.g., 10 °C/min) to observe the melting behavior of the formed polymorph.[5]

  • Data Analysis: Determine the onset temperature, peak maximum (melting point), and enthalpy of fusion (area under the peak) for each thermal event from the resulting thermogram.[9]

Powder X-ray Diffraction (XRD) Protocol
  • Sample Preparation: Gently grind the this compound sample to a fine powder and pack it into a sample holder. Ensure a flat and even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.54 Å).[12]

  • Data Collection: Scan the sample over a 2θ range appropriate for identifying the characteristic peaks of this compound polymorphs. A typical range is from 1.5° to 35° 2θ.[6]

  • Data Analysis: Identify the 2θ positions and calculate the corresponding d-spacings of the diffraction peaks. Compare the obtained diffraction pattern with known patterns for the α and β forms of this compound to identify the polymorphic form present in the sample.[5][6]

Gas Chromatography (GC-FID) Protocol for Fatty Acid Analysis
  • Sample Preparation (Transesterification to FAMEs):

    • Accurately weigh about 10-20 mg of the this compound sample into a reaction vial.

    • Add a known volume of an internal standard solution (e.g., methyl heptadecanoate).

    • Add 2 mL of a derivatization agent, such as 0.5 M sodium methoxide in methanol.[20]

    • Vortex the mixture for a few minutes at room temperature to allow for the transesterification reaction to complete.

    • Add a nonpolar solvent like hexane or heptane to extract the FAMEs.[23]

    • Add a saturated sodium chloride solution to wash the organic layer.[23]

    • Carefully transfer the upper organic layer containing the FAMEs into a GC vial.[23]

  • GC-FID Conditions:

    • Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).[23]

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis: Identify the FAME peaks based on their retention times compared to a standard FAME mixture. Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard. Calculate the purity of this compound based on the relative area percentage of methyl stearate.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • NMR Experiment:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a spectral width that covers all proton signals.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to different proton groups in the this compound molecule. The signal from the glycerol backbone protons can be used as an internal reference.[24]

    • Analyze the chemical shifts and coupling patterns to confirm the structure of this compound and identify any impurities.[25]

Mandatory Visualizations

Experimental Workflow for this compound Polymorph Analysis

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_xrd XRD Analysis cluster_cross_validation Cross-Validation This compound This compound Sample DSC_Sample Weigh 2-5 mg into pan This compound->DSC_Sample XRD_Sample Prepare powder sample This compound->XRD_Sample DSC_Heat Heat to 90°C (erase history) DSC_Sample->DSC_Heat DSC_Cool Controlled Cooling (form polymorph) DSC_Heat->DSC_Cool DSC_Reheat Reheat to 90°C DSC_Cool->DSC_Reheat DSC_Data Acquire Thermogram DSC_Reheat->DSC_Data DSC_Analysis Determine Tm, ΔH DSC_Data->DSC_Analysis Comparison Compare Polymorph Identification DSC_Analysis->Comparison XRD_Scan Scan (e.g., 2-40° 2θ) XRD_Sample->XRD_Scan XRD_Data Acquire Diffractogram XRD_Scan->XRD_Data XRD_Analysis Identify d-spacings & Polymorph XRD_Data->XRD_Analysis XRD_Analysis->Comparison

Workflow for DSC and XRD analysis of this compound polymorphs.
Logical Relationship for Purity and Compositional Analysis

G cluster_gc GC-FID Analysis cluster_nmr NMR Analysis This compound This compound Sample Derivatization Derivatization to FAMEs This compound->Derivatization Dissolution Dissolution in Solvent This compound->Dissolution GC_Analysis GC Separation & FID Detection Derivatization->GC_Analysis GC_Result Fatty Acid Profile & Purity (%) GC_Analysis->GC_Result Cross_Validation Comprehensive Characterization GC_Result->Cross_Validation NMR_Acquisition ¹H NMR Spectrum Acquisition Dissolution->NMR_Acquisition NMR_Result Structural Confirmation & Impurity ID NMR_Acquisition->NMR_Result NMR_Result->Cross_Validation

Cross-validation of GC and NMR for purity and composition.

By employing a multi-technique approach and cross-validating the results, researchers can gain a comprehensive and reliable understanding of the physicochemical properties of this compound, ensuring the quality and performance of their products.

References

A Comparative Evaluation of Tristearin and Carnauba Wax in Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, the choice of lipid excipients is a critical determinant of the physicochemical properties and in vivo performance of nanoformulations. Among the solid lipids utilized for the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), Tristearin and Carnauba wax have emerged as prominent candidates. This guide provides an objective comparison of their performance in nanoformulations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties: A Tabulated Comparison

The following tables summarize key quantitative data from various studies on nanoformulations incorporating either this compound or Carnauba wax. It is important to note that a direct head-to-head comparison under identical experimental conditions is limited in the current literature. Therefore, these tables collate data from different studies, and variations in formulation parameters (e.g., drug, surfactant, preparation method) should be considered when interpreting the results.

Table 1: Particle Size and Polydispersity Index (PDI) of Nanoformulations

LipidDrugPreparation MethodParticle Size (nm)PDIReference
This compound EtodolacMicroemulsification< 300-[1]
This compound OrlistatHot Homogenization67.65 - 462.60.197 - 0.523[2]
This compound EbastineHot Melt and Ultrasonic Emulsification147.5 ± 3.320.106 ± 0.005[3]
Carnauba wax -Melt-Emulsify-Chill406.5 ± 27.94 - 588.0 ± 123.00.17 ± 0.05 - 0.41 ± 0.23[4]
Carnauba wax -Design of Experiments Optimized176.3 ± 2.780.268 ± 0.022[5]

Table 2: Zeta Potential, Drug Loading, and Encapsulation Efficiency

LipidDrugZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
This compound Ebastine-10.0286.7[3]
This compound Paclitaxel (in NLC)-20.21-94.27[6]
Carnauba wax ----[4]
Carnauba wax --35.5 ± 0.36--[5]

In Vitro Drug Release Profiles

The drug release from lipid nanoparticles is a crucial factor influencing their therapeutic efficacy. Studies have shown that both this compound and Carnauba wax can be utilized to achieve sustained drug release.

  • This compound-based SLNs loaded with etodolac demonstrated a prolonged release over 36 hours, following a Higuchi kinetic model.[1]

  • Carnauba wax has been shown to act as a release retardant in various formulations. In matrix tablets, a higher concentration of carnauba wax resulted in a slower drug release rate for diclofenac sodium.[7] Similarly, in modified release granules, carnauba wax exhibited the slowest drug release compared to beeswax and glyceryl monostearate, a property attributed to its higher melting point.[8]

It is generally observed that a higher lipid concentration leads to a more sustained release profile. The crystalline nature of the lipid matrix plays a significant role, with more ordered crystalline structures potentially leading to drug expulsion and a faster release.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for the characterization of lipid nanoformulations.

Preparation of Solid Lipid Nanoparticles (SLNs)

A common method for preparing SLNs is the hot homogenization technique followed by ultrasonication .

  • Lipid Phase Preparation: The solid lipid (this compound or Carnauba wax) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: The surfactant(s) are dissolved in distilled water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Emulsification & Homogenization cluster_final Final Product Lipid Solid Lipid (this compound/Carnauba Wax) Melt Melt at T > Melting Point Lipid->Melt Drug Lipophilic Drug Drug->Melt Pre_Emulsion High-Speed Stirring (Pre-emulsion) Melt->Pre_Emulsion Surfactant Surfactant(s) Heat_Aq Heat to same Temperature Surfactant->Heat_Aq Water Distilled Water Water->Heat_Aq Heat_Aq->Pre_Emulsion Homogenization High-Pressure Homogenization or Ultrasonication Pre_Emulsion->Homogenization Nanoemulsion Hot Nanoemulsion Homogenization->Nanoemulsion Cooling Cooling (Ice Bath) Nanoemulsion->Cooling SLN Solid Lipid Nanoparticles (SLN) Cooling->SLN G cluster_outputs Outputs SLN_Sample Nanoformulation Suspension Dilution Dilution with Deionized Water SLN_Sample->Dilution DLS_ELS_Instrument DLS/ELS Instrument Dilution->DLS_ELS_Instrument Particle_Size Particle Size (nm) DLS_ELS_Instrument->Particle_Size PDI PDI DLS_ELS_Instrument->PDI Zeta_Potential Zeta Potential (mV) DLS_ELS_Instrument->Zeta_Potential

References

Safety Operating Guide

Safe Disposal of Tristearin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tristearin is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Hazard Assessment

This compound is generally not classified as a hazardous substance.[1][2] It is an odorless, white powder that is insoluble in water.[3][4] Despite its non-hazardous classification, it is imperative to follow standard laboratory safety protocols. Minimize dust generation and accumulation during handling and avoid contact with eyes, skin, and clothing.[5] In case of a spill, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.[5]

The primary consideration for disposal is whether the this compound waste is pure or has been contaminated with other chemicals. This determination will dictate the correct disposal pathway.

Step-by-Step Disposal Protocol

Follow this procedural guidance to ensure the safe and compliant disposal of this compound.

Step 1: Characterize the Waste Stream The initial and most critical step is to accurately identify the composition of the this compound waste.

  • Pure this compound: This includes unused, expired, or non-contaminated this compound.

  • Contaminated this compound: This includes this compound mixed with other substances, such as solvents, reactants, or other hazardous chemicals. Any this compound that has been used in experimental processes should be treated as potentially contaminated.

Step 2: Consult Institutional and Regulatory Guidelines Before proceeding, always consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided Safety Data Sheet (SDS). Local, state, and federal regulations may have specific requirements for chemical waste disposal that supersede general guidance.[6] Laboratory personnel should be trained on the proper handling and disposal procedures for waste generated in their lab.[7]

Step 3: Select the Appropriate Disposal Pathway

Pathway A: Disposal of Pure/Uncontaminated this compound If the this compound is pure and your institutional policy permits, it may be disposed of as non-hazardous solid waste.

  • Packaging: Place the this compound powder in a securely sealed, durable container to prevent leakage or dust formation.

  • Labeling: Clearly label the container as "this compound" and "Non-Hazardous Waste." If disposing of an empty original container, deface any old chemical labels.[7]

  • Disposal: Dispose of the sealed container in the regular trash. It is good practice to alert facility maintenance staff when chemicals are being disposed of in the trash to prevent accidents.[8]

Pathway B: Disposal of Contaminated this compound or as per Institutional Policy If the this compound is contaminated or if your institution's policy requires all chemical waste to be handled by EHS, it must be disposed of through the hazardous waste program.[7][9]

  • Container Selection: Use a designated and appropriate hazardous waste container that is compatible with all components of the waste mixture.

  • Labeling: Affix a "Hazardous Waste" label to the container.[10] Clearly list all constituents of the waste mixture by their full chemical names (no abbreviations).[10]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11] Ensure incompatible waste types are segregated. For instance, acids and bases should be stored separately.[11]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.[7][9] Do not pour any chemical waste down the drain.[1][12]

Quantitative Data Summary

The following table summarizes key physical, chemical, and ecotoxicological data for this compound.

PropertyValueSource(s)
Chemical Formula C₅₇H₁₁₀O₆[1][3]
Molar Mass 891.48 g/mol [1]
Appearance White, odorless powder[3][4]
Melting Point Can exhibit multiple melting points: 54-73°C (polymorph dependent)[3][4]
Solubility in Water Insoluble[3]
Bioaccumulation Factor (BCF) <10 in fish, suggesting low potential for bioconcentration in aquatic organisms.[2][12]
Aerobic Biodegradation 24% of theoretical CO₂ yield in 5 days using an activated sludge inoculum.[2][12]
Soil Mobility (Koc) Estimated Koc of 1 x 10¹⁰, suggesting it is expected to be immobile in soil.[2][12]

Cited Experimental Protocol: Aerobic Biodegradability

The environmental fate of this compound has been assessed through standardized biodegradability testing.

  • Objective: To determine the rate of aerobic biodegradation of this compound in an aqueous medium.

  • Methodology: A study was conducted using an activated sludge inoculum as the microbial source.[2][12]

    • Test Substance: this compound

    • Concentration: 0.05 mg/L

    • Inoculum: Activated sludge

    • Duration: 5 days

    • Endpoint Measured: The amount of carbon dioxide (CO₂) produced was measured and compared to the theoretical maximum CO₂ production.

  • Result: The experiment showed that this compound degraded by 24% of its theoretical CO₂ yield over the 5-day period, indicating a degree of biodegradability.[2][12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

TristearinDisposal start Start: this compound Waste Generated assess Step 1: Assess Waste Stream Is it pure or contaminated? start->assess path_a Pathway A: Pure this compound assess->path_a Pure path_b Pathway B: Contaminated or per EHS Policy assess->path_b Contaminated / EHS Policy consult Step 2: Consult SDS and Institutional EHS Policy package_a Package in a sealed, labeled container (Non-Hazardous) consult->package_a path_a->consult dispose_a Dispose as per institutional guidelines (e.g., solid waste landfill) package_a->dispose_a package_b Package in designated Hazardous Waste container path_b->package_b label_b Label with full chemical names of all constituents package_b->label_b store_b Store in Satellite Accumulation Area (SAA) label_b->store_b pickup_b Arrange for EHS Hazardous Waste Pickup store_b->pickup_b

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Tristearin.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemStandardPurpose
Eyes/Face Safety glasses with side-shields or chemical safety gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)To protect eyes from dust particles.[1][3]
Hands Protective gloves (e.g., nitrile)EN 374To prevent skin contact.[1][3]
Respiratory Dust respirator or full-face respiratorNIOSH/MSHA or EN 149Recommended if dust generation is significant or if irritation occurs.[1][3][4]
Body Laboratory coat or protective clothingN/ATo prevent contamination of personal clothing.[1][3]

Operational Plan: Step-by-Step Handling of this compound

Following a structured operational plan ensures the safe and effective use of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and well-ventilated.[1][3]
  • Confirm that a safety shower and eye wash station are accessible.
  • Don all required personal protective equipment as outlined in the table above.
  • Retrieve the this compound container from its cool, dry, and well-ventilated storage area.[1][3]

2. Handling and Use:

  • Handle this compound in a manner that minimizes dust generation.[3]
  • Use a fume hood or other local exhaust ventilation if there is a potential for dust to become airborne.
  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
  • Wash hands thoroughly after handling the substance.[3]

3. Post-Handling:

  • Securely close the this compound container.
  • Return the container to its designated storage location.
  • Clean the work area, ensuring any residual dust is appropriately collected for disposal.
  • Properly remove and dispose of or decontaminate used PPE.

Disposal Plan: Step-by-Step Disposal of this compound

Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory environment.

1. Waste Collection:

  • Collect excess or unwanted this compound in a suitable, labeled, and closed container for disposal.[3]
  • Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed.

2. Disposal Method:

  • This compound is not classified as hazardous waste.[2]
  • Disposal can typically be through a licensed chemical destruction plant, controlled incineration, or sanitary landfill, in accordance with local, state, and federal regulations.[1][2][5]
  • Do not discharge this compound into sewers or drains.[1][2]

3. Contaminated Packaging:

  • Empty containers may retain product residue.[5]
  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][4]
  • Alternatively, packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1][4]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start prep Preparation - Assess Risks - Don PPE - Prepare Workspace start->prep handling Handling - Minimize Dust - Use Ventilation - Avoid Contact prep->handling post_handling Post-Handling - Secure Container - Clean Workspace - Doff PPE handling->post_handling disposal Disposal - Collect Waste - Follow Regulations - Dispose Container post_handling->disposal end End disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tristearin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tristearin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.